molecular formula C22H35N3O B1209792 BE-18591 CAS No. 147138-01-0

BE-18591

Cat. No.: B1209792
CAS No.: 147138-01-0
M. Wt: 357.5 g/mol
InChI Key: YGDMZCDTTXTBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BE-18591 is an aromatic ether.
(Z)-N-((3-Methoxy-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-ylidene)methyl)-1-dodecanamine has been reported in Streptomyces with data available.
isolated from streptomycete;  has 2 conjugated pyrrole rings;  inhibits growth of MKN-45 human stomach cancer cell line as well as P388 cell line;  structure in first source

Properties

CAS No.

147138-01-0

Molecular Formula

C22H35N3O

Molecular Weight

357.5 g/mol

IUPAC Name

N-dodecyl-1-[3-methoxy-5-(1H-pyrrol-2-yl)-1H-pyrrol-2-yl]methanimine

InChI

InChI=1S/C22H35N3O/c1-3-4-5-6-7-8-9-10-11-12-15-23-18-21-22(26-2)17-20(25-21)19-14-13-16-24-19/h13-14,16-18,24-25H,3-12,15H2,1-2H3

InChI Key

YGDMZCDTTXTBHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN=CC1=C(C=C(N1)C2=CC=CN2)OC

Synonyms

BE 18591
BE-18591

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of BE-18591 from Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BE-18591 is a novel antitumor agent first isolated from the culture broth of Streptomyces sp. BA18591.[1] This document provides a comprehensive overview of the discovery, fermentation, isolation, and biological activities of this compound, with a focus on its potential as a selective Protein Kinase C (PKC) inhibitor. This guide is intended for researchers, scientists, and drug development professionals interested in the technical details of this promising natural product.

Fermentation of Streptomyces sp. BA18591

The production of this compound is achieved through the fermentation of Streptomyces sp. strain BA18591. While the original publication provides a general overview, the following section details a representative experimental protocol for the fermentation process.

Culture and Inoculum Development

A seed culture is initiated by inoculating a suitable seed medium with a glycerol stock of Streptomyces sp. BA18591. The culture is incubated to achieve sufficient biomass for inoculation of the production fermenter.

Production Fermentation

The production of this compound is carried out in a large-scale fermenter under controlled conditions to maximize the yield of the target compound.

Experimental Protocol: Fermentation

  • Seed Culture: A loopful of Streptomyces sp. BA18591 from a slant is used to inoculate a 500 mL flask containing 100 mL of a suitable seed medium (e.g., ISP2 medium). The flask is incubated at 28°C for 3 days on a rotary shaker at 220 rpm.

  • Production Culture: The seed culture is then used to inoculate a 10 L production fermenter containing a production medium. The fermentation is carried out at 28°C with controlled aeration and agitation for a specified duration, typically until maximum production of this compound is achieved.

  • Monitoring: The fermentation process is monitored for pH, dissolved oxygen, and biomass growth. The production of this compound can be tracked by taking periodic samples and analyzing them via techniques such as High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

This compound is an intracellular product, and its isolation involves extraction from the mycelial cake followed by chromatographic purification.[1]

Extraction

The first step in the isolation process is the extraction of the active compound from the harvested mycelium.

Experimental Protocol: Extraction

  • Harvesting: The fermentation broth is centrifuged to separate the mycelium from the supernatant.

  • Methanol Extraction: The collected mycelial cake is extracted with methanol.[1] This process is typically repeated multiple times to ensure complete extraction of this compound.

  • Concentration: The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

Purification

The crude extract is then subjected to chromatographic techniques to purify this compound.

Experimental Protocol: Purification

  • Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography.

  • Elution: The column is eluted with a suitable solvent system, likely a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate this compound from other components.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing pure this compound.

  • Final Purification: The fractions containing the pure compound are pooled and the solvent is evaporated to yield purified this compound.

Physico-chemical and Biological Properties

Physico-chemical Properties

The physico-chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₂₈H₄₀N₂O₂
Molecular Weight452
UV (λmax in MeOH)258, 288, 360 nm
SolubilitySoluble in methanol, ethanol, acetone, ethyl acetate, and chloroform. Insoluble in water and n-hexane.

Table 1: Physico-chemical properties of this compound.

Biological Activity

This compound has demonstrated both antitumor and antimicrobial activities.

Antitumor Activity

This compound has shown inhibitory effects on the growth of various cancer cell lines.

Cell LineIC₅₀ (µg/mL)
P388 leukemia3.1
MKN-45 human stomach cancer6.3

Table 2: In vitro antitumor activity of this compound.

In in vivo studies, this compound inhibited the growth of Ehrlich ascites tumors in mice.

Antimicrobial Activity

This compound exhibits activity against Gram-positive and some Gram-negative bacteria.

MicroorganismMIC (µg/mL)
Staphylococcus aureus FDA 209P6.25
Bacillus subtilis PCI 2193.13
Escherichia coli NIHJ>100
Pseudomonas aeruginosa Banyu>100
Candida albicans B 3851>100

Table 3: Antimicrobial activity of this compound.

Protein Kinase C (PKC) Inhibition

While the initial discovery paper focused on antitumor and antimicrobial properties, subsequent interest in this compound has been linked to its potential as a Protein Kinase C (PKC) inhibitor. The following is a representative protocol for assessing the PKC inhibitory activity of this compound.

Experimental Protocol: Protein Kinase C (PKC) Assay

A common method to determine PKC activity is through a radioactive assay that measures the transfer of a phosphate group from ATP to a substrate peptide.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the PKC enzyme, a specific substrate peptide (e.g., QKRPSQRSKYL), a lipid activator (phosphatidylserine and diacylglycerol), and the necessary buffers and cofactors.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. A control with no inhibitor is also prepared.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).

  • Termination of Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

  • IC₅₀ Determination: The concentration of this compound that inhibits 50% of the PKC activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualized Workflows and Pathways

Isolation and Purification Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Streptomyces sp. BA18591.

BE18591_Isolation_Workflow Fermentation Fermentation of Streptomyces sp. BA18591 Centrifugation Centrifugation Fermentation->Centrifugation Mycelium Mycelial Cake Centrifugation->Mycelium Supernatant Supernatant (discarded) Centrifugation->Supernatant Extraction Methanol Extraction Mycelium->Extraction Concentration Concentration (in vacuo) Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract SilicaGel Silica Gel Chromatography CrudeExtract->SilicaGel Fractionation Fraction Collection & Analysis (TLC/HPLC) SilicaGel->Fractionation PurifiedBE18591 Purified this compound Fractionation->PurifiedBE18591

Caption: Workflow for the isolation and purification of this compound.

Postulated PKC Signaling Pathway Inhibition

The diagram below illustrates a simplified, hypothetical signaling pathway involving Protein Kinase C and indicates the point of inhibition by this compound.

PKC_Inhibition_Pathway Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Substrate Downstream Substrates PKC->Substrate phosphorylates BE18591 This compound BE18591->PKC Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response

Caption: Postulated inhibition of the PKC signaling pathway by this compound.

References

The Tambjamine Alkaloid BE-18591: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BE-18591 is a tambjamine alkaloid originally isolated from Streptomyces strain BA18591.[1] As a member of the tambjamine class of bipyrrolic alkaloids, it exhibits a range of biological activities, including antimicrobial, cytotoxic, and immunosuppressive properties. The core mechanism underlying these diverse effects is its function as an H+/Cl- symport ionophore, which disrupts proton gradients across cellular membranes. This technical guide provides an in-depth overview of the biological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and a visualization of its proposed signaling pathways.

Core Biological Activities and Mechanism of Action

This compound's primary mechanism of action is the uncoupling of various H+-ATPases through its H+/Cl- symport activity.[2] This leads to the dissipation of proton gradients essential for cellular energy production and pH homeostasis. By facilitating the coupled transport of protons (H+) and chloride ions (Cl-) across membranes, this compound disrupts the electrochemical potential that drives ATP synthesis and other vital cellular processes. This fundamental action gives rise to its diverse biological effects.

Antimicrobial Activity
Cytotoxic Activity

The alkaloid shows inhibitory effects on the growth of various cancer cell lines, including the human stomach cancer cell line MKN-45 and the P388 leukemia cell line.[1] In vivo studies have also demonstrated its ability to inhibit the growth of Ehrlich ascites tumors.[1] However, the antiproliferative activity of many tambjamines has been noted as non-selective.

Immunosuppressive Activity

This compound exhibits potent immunosuppressive effects, significantly inhibiting the proliferation of mouse splenocytes stimulated by lipopolysaccharide (LPS) and Concanavalin A (ConA).

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the biological activity of this compound.

Activity Assay Target IC50 Reference
Immunosuppression Splenocyte ProliferationLipopolysaccharide-stimulated mouse splenocytes38 nM
Concanavalin A-stimulated mouse splenocytes230 nM
H+/Cl- Symport Activity Proton Pump InhibitionSubmitochondrial particles~1-2 nM
Gastric vesicles~1-2 nM
Lysosomes230 nM

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing the antimicrobial activity of a compound.

Materials:

  • Bacterial strains of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a serial two-fold dilution of this compound in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).

  • Include a positive control (bacteria in medium without this compound) and a negative control (medium only).

  • Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that inhibits visible bacterial growth. Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration that shows no significant increase in OD.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Immunosuppression Assay (Splenocyte Proliferation Assay)

This assay measures the effect of a compound on the proliferation of immune cells.

Materials:

  • Spleens from mice (e.g., BALB/c)

  • RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and 2-mercaptoethanol

  • Mitogens: Lipopolysaccharide (LPS) and Concanavalin A (ConA)

  • This compound stock solution

  • MTT solution and solubilization solution

  • Sterile 96-well cell culture plates

Procedure:

  • Prepare a single-cell suspension of splenocytes from the mouse spleens.

  • Seed the splenocytes into a 96-well plate at a density of approximately 2 x 10^5 cells/well.

  • Add the desired concentrations of this compound to the wells.

  • Stimulate the cells with either LPS (for B-cell proliferation) or ConA (for T-cell proliferation) at optimal concentrations.

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Assess cell proliferation using the MTT assay as described in section 3.2.

  • Calculate the IC50 value for the inhibition of splenocyte proliferation.

H+/Cl- Symport Activity Assay

This protocol is adapted from the principles described for measuring proton pump inhibition.

Materials:

  • Isolated membrane vesicles (e.g., submitochondrial particles, gastric vesicles, or lysosomes)

  • Fluorescent pH indicator (e.g., ACMA - 9-amino-6-chloro-2-methoxyacridine)

  • ATP, MgCl2, KCl

  • This compound stock solution

  • Fluorometer

Procedure:

  • Resuspend the membrane vesicles in a buffer containing the fluorescent pH indicator.

  • Place the suspension in a cuvette in the fluorometer and monitor the fluorescence.

  • Initiate proton pumping into the vesicles by adding ATP and MgCl2. This will cause a quenching of the ACMA fluorescence as the intravesicular pH decreases.

  • Once a stable proton gradient is established (fluorescence is quenched), add various concentrations of this compound.

  • The H+/Cl- symport activity of this compound will cause a dissipation of the proton gradient, leading to an increase in fluorescence.

  • Measure the rate of fluorescence recovery at different concentrations of this compound to determine the IC50 for proton pump inhibition.

Proposed Signaling Pathways

The H+/Cl- symport activity of this compound is proposed to trigger downstream signaling events leading to its observed biological effects. The following diagrams illustrate these putative pathways.

BE18591_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound H_ATPase H+-ATPase This compound->H_ATPase Inhibits H_Cl_Symport H+/Cl- Symport This compound->H_Cl_Symport Mediates Intracellular_Acidification Intracellular Acidification H_Cl_Symport->Intracellular_Acidification Apoptosis_Pathway Apoptosis Signaling Intracellular_Acidification->Apoptosis_Pathway Immunosuppression_Pathway Immunosuppression Signaling Intracellular_Acidification->Immunosuppression_Pathway

Caption: Overview of this compound's mechanism of action.

Apoptosis_Pathway Intracellular_Acidification Intracellular Acidification (due to this compound) Mitochondrial_Stress Mitochondrial Stress Intracellular_Acidification->Mitochondrial_Stress Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound.

Immunosuppression_Pathway Intracellular_Acidification Intracellular Acidification in T-cells IL2_Signaling_Dysfunction Impaired IL-2 Signaling Intracellular_Acidification->IL2_Signaling_Dysfunction mTORC1_Inhibition mTORC1 Inhibition Intracellular_Acidification->mTORC1_Inhibition cMyc_Downregulation c-Myc Downregulation Intracellular_Acidification->cMyc_Downregulation T_Cell_Proliferation_Inhibition Inhibition of T-cell Proliferation IL2_Signaling_Dysfunction->T_Cell_Proliferation_Inhibition mTORC1_Inhibition->T_Cell_Proliferation_Inhibition cMyc_Downregulation->T_Cell_Proliferation_Inhibition

Caption: Proposed immunosuppressive signaling pathway of this compound.

Conclusion

The tambjamine alkaloid this compound presents a fascinating profile of biological activities stemming from its fundamental role as an H+/Cl- symport ionophore. Its potent immunosuppressive and cytotoxic effects, coupled with its antimicrobial properties, make it a compound of significant interest for further research and development. The detailed protocols and data presented in this guide offer a foundation for researchers to explore the therapeutic potential of this compound and other tambjamine alkaloids. Future studies should focus on elucidating the specific molecular targets within the downstream signaling pathways and on conducting broader screens to better define its spectrum of antimicrobial and cytotoxic activity.

References

BE-18591: A Technical Guide to its Function as an H+/Cl- Symport Ionophore

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BE-18591 is a novel antibiotic belonging to the tambjamine group, which has been identified as a potent H+/Cl- symport ionophore.[1] Structurally, it is an enamine of 4-methoxy-2,2'-bipyrrole-5-carboxyaldehyde and shares functional similarities with prodigiosins.[1] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, quantitative biological activities, and the experimental protocols used to characterize its function.

Core Mechanism of Action: H+/Cl- Symport and Uncoupling of H+-ATPases

This compound functions as an H+/Cl- symporter, a mechanism that allows it to transport both a proton (H+) and a chloride ion (Cl-) across a biological membrane simultaneously. This activity effectively dissipates proton gradients that are crucial for various cellular processes, most notably the function of H+-ATPases. By providing a pathway for proton leakage, this compound uncouples the proton motive force from ATP synthesis, leading to the inhibition of proton pump activities without directly affecting ATP hydrolysis.[1]

Below is a diagram illustrating the proposed mechanism of this compound in uncoupling a generic H+-ATPase.

BE18591_Mechanism Mechanism of this compound as an H+/Cl- Symport Ionophore cluster_membrane Cellular Membrane cluster_cytosol Cytosol ATPase {H+-ATPase | Pumps H+ out} BE18591 This compound (Ionophore) H_out H+ ATPase:head->H_out H_in H+ BE18591->H_in 4. Symport Cl_in Cl- BE18591->Cl_in 4. Symport H_out->BE18591 3. H+/Cl- Binding Cl_out Cl- Cl_out->BE18591 3. H+/Cl- Binding H_in->ATPase:head 1. ATP hydrolysis ATP ATP ADP ADP + Pi

Caption: Mechanism of this compound as an H+/Cl- Symport Ionophore.

Quantitative Data

The biological activity of this compound has been quantified across various systems. The following tables summarize the key inhibitory concentrations (IC50).

Table 1: Inhibition of Proton Pump Activities
Target SystemIC50 (nM)Molar Equivalent (pmol/mg protein)
Submitochondrial Particles~1-2~20
Gastric Vesicles~1-2~20
Lysosomes230~230

Data extracted from a study on the effects of this compound.[1]

Table 2: Inhibition of Immunoproliferation
StimulantCell TypeIC50 (nM)
Lipopolysaccharide (LPS)Mouse Splenocytes38
Concanavalin A (Con A)Mouse Splenocytes230

Data extracted from a study on the effects of this compound.[1]

Table 3: Other Reported Biological Activities at Higher Concentrations
ActivityConcentrationIncubation Time
Neurite Outgrowth Induction4 µM48 h
Bone Resorption Inhibition10 µM48 h
Cell Death Induction4 µM48 h

Data extracted from a study on the effects of this compound.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments used to characterize this compound.

Measurement of H+ Pump Activity in Submitochondrial Particles

This protocol describes a general method for measuring proton translocation in submitochondrial particles (SMPs), a common system for studying inhibitors of the mitochondrial respiratory chain.

SMP_Workflow A Isolation of Mitochondria from tissue (e.g., bovine heart) B Preparation of SMPs by sonication and centrifugation A->B C Resuspend SMPs in assay buffer (e.g., KCl, HEPES) B->C D Addition of a pH-sensitive fluorescent dye (e.g., ACMA or quinacrine) C->D E Initiation of proton pumping by adding a substrate (e.g., NADH or ATP) D->E F Monitoring fluorescence quenching as an indicator of ΔpH formation E->F G Addition of this compound at various concentrations F->G H Measurement of the rate of fluorescence recovery (proton leak) G->H I Calculation of IC50 values H->I

Caption: Workflow for measuring H+ pump activity in SMPs.

Protocol:

  • Preparation of Submitochondrial Particles (SMPs):

    • Isolate mitochondria from a suitable source (e.g., bovine heart muscle) by differential centrifugation.

    • Resuspend the mitochondrial pellet in a hypotonic buffer and subject it to sonication to invert the inner mitochondrial membrane, forming SMPs.

    • Purify the SMPs by further centrifugation to remove unbroken mitochondria and other cellular debris.

  • Proton Pumping Assay:

    • Resuspend the SMPs to a final protein concentration of approximately 0.5-1.0 mg/mL in an assay buffer (e.g., 150 mM KCl, 5 mM HEPES, pH 7.4).

    • Add a pH-sensitive fluorescent probe, such as 9-amino-6-chloro-2-methoxyacridine (ACMA) or quinacrine, to the suspension.

    • Place the cuvette in a fluorometer and initiate proton pumping by adding a respiratory substrate like NADH or ATP.

    • Monitor the quenching of the fluorescence signal, which corresponds to the acidification of the SMP interior.

    • Once a stable proton gradient is established (maximal quenching), add this compound at various concentrations.

    • The H+/Cl- symport activity of this compound will cause a dissipation of the proton gradient, observed as a recovery of the fluorescence signal.

    • The initial rate of this fluorescence recovery is proportional to the ionophoretic activity.

  • Data Analysis:

    • Calculate the percentage of inhibition of proton pumping for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Gastric H+/K+-ATPase Vesicle Assay

This protocol outlines a method for assessing the effect of this compound on the proton pumping activity of gastric H+/K+-ATPase in isolated vesicles.

Protocol:

  • Preparation of Gastric Vesicles:

    • Obtain fresh gastric mucosa from a suitable animal model (e.g., hog or rabbit).

    • Homogenize the tissue in a buffered sucrose solution.

    • Perform differential centrifugation and density gradient centrifugation (e.g., using a Ficoll/sucrose gradient) to isolate a microsomal fraction enriched in H+/K+-ATPase vesicles.

  • H+/K+-ATPase Activity Assay:

    • Incubate the gastric vesicles in a buffer containing KCl and a pH-sensitive dye (e.g., acridine orange).

    • Add ATP to initiate proton pumping into the vesicles, which is observed as quenching of the acridine orange fluorescence.

    • Introduce this compound at various concentrations to the assay mixture.

    • Measure the effect of this compound on the rate and extent of fluorescence quenching. Inhibition of proton pumping will result in a reduction of quenching.

  • Data Analysis:

    • Determine the IC50 value for the inhibition of H+/K+-ATPase-mediated proton transport by plotting the inhibition percentage against the this compound concentration.

Lysosomal Proton Pump Activity Assay

This protocol describes a general approach to measure the effect of this compound on the V-type H+-ATPase activity in isolated lysosomes.

Protocol:

  • Isolation of Lysosomes:

    • Homogenize cells or tissues (e.g., rat liver) in an isotonic buffer.

    • Use a combination of differential and density gradient centrifugation to isolate a lysosome-enriched fraction.

  • Proton Transport Assay:

    • Load the isolated lysosomes with a pH-sensitive fluorescent dye (e.g., FITC-dextran) via endocytosis in vivo or by hypotonic loading in vitro.

    • Resuspend the loaded lysosomes in an appropriate buffer.

    • Initiate proton pumping by the V-type H+-ATPase by adding ATP.

    • Monitor the decrease in intra-lysosomal pH by measuring the change in fluorescence of the entrapped dye.

    • Add this compound at different concentrations and measure its ability to dissipate the established pH gradient.

  • Data Analysis:

    • Calculate the IC50 value for the inhibition of lysosomal acidification based on the concentration-dependent effect of this compound.

Splenocyte Proliferation Assay

This protocol details the methodology for assessing the anti-proliferative effects of this compound on mitogen-stimulated mouse splenocytes.

Splenocyte_Assay A Isolate Spleens from mice B Prepare single-cell suspension of splenocytes A->B C Lyse red blood cells B->C D Plate splenocytes in 96-well plates C->D E Add Mitogen (LPS or Con A) D->E F Add this compound (various concentrations) D->F G Incubate for 48-72 hours E->G F->G H Add proliferation reagent (e.g., [3H]-thymidine or MTT) G->H I Measure proliferation (scintillation counting or absorbance) H->I J Calculate IC50 values I->J

Caption: Workflow for the splenocyte proliferation assay.

Protocol:

  • Preparation of Splenocytes:

    • Aseptically remove spleens from mice.

    • Prepare a single-cell suspension by gently dissociating the spleens through a sterile mesh.

    • Lyse red blood cells using a lysis buffer (e.g., ACK buffer).

    • Wash the remaining splenocytes with culture medium (e.g., RPMI-1640 supplemented with 10% FBS).

  • Cell Culture and Treatment:

    • Resuspend the splenocytes to a final concentration of 2-5 x 10^6 cells/mL.

    • Plate the cells in 96-well microtiter plates.

    • Add the mitogen: Lipopolysaccharide (LPS) to stimulate B-cells or Concanavalin A (Con A) to stimulate T-cells.

    • Add this compound at a range of final concentrations to the appropriate wells. Include vehicle-only controls.

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Measurement of Proliferation:

    • For the final 18-24 hours of incubation, add a proliferation label such as [3H]-thymidine.

    • Alternatively, at the end of the incubation period, add a colorimetric reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • If using [3H]-thymidine, harvest the cells onto filter mats and measure radioactivity using a scintillation counter.

    • If using MTT, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the mitogen-stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Conclusion

This compound is a potent H+/Cl- symport ionophore that effectively uncouples H+-ATPases in various biological membranes. Its activity has been demonstrated in subcellular fractions, including submitochondrial particles, gastric vesicles, and lysosomes, as well as in cellular systems, where it inhibits immunoproliferation. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in the further study and potential therapeutic applications of this compound.

References

Unraveling the ATPase Uncoupling Activity of BE-18591: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BE-18591, a member of the tambjamine class of antibiotics, has been identified as a potent uncoupler of various H⁺-ATPases. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its ATPase uncoupling activity through H⁺/Cl⁻ symport. This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing its activity, and explores the potential, though currently unestablished, interplay with the HSP90/HSF1 signaling axis. Visualizations of key pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's biochemical profile.

Core Mechanism: H⁺/Cl⁻ Symport-Mediated ATPase Uncoupling

This compound functions as an ionophore, specifically a H⁺/Cl⁻ symporter, which is central to its ATPase uncoupling activity. Unlike direct ATPase inhibitors, this compound does not block the ATP hydrolysis site of the enzyme. Instead, it dissipates the proton gradient across membranes that is established by H⁺-ATPases. This is achieved by transporting both a proton (H⁺) and a chloride ion (Cl⁻) together across the membrane, effectively neutralizing the electrochemical potential that the ATPase works to create. The result is a futile cycle where the ATPase continues to hydrolyze ATP in an attempt to pump protons, but the proton gradient is continuously dissipated by this compound. This leads to an "uncoupling" of ATP hydrolysis from proton translocation. A key characteristic of this mechanism is the inhibition of proton pump activity with little to no effect on the rate of ATP hydrolysis itself.[1]

Quantitative Analysis of ATPase Uncoupling Activity

The inhibitory potency of this compound on the proton pump activity of various H⁺-ATPases has been quantified, demonstrating its efficacy at nanomolar concentrations. The following table summarizes the reported IC₅₀ values.[1]

Target SystemIC₅₀ (nM)Protein Concentration for IC₅₀ (pmol/mg)
Submitochondrial Particles~1-2~20
Gastric Vesicles~1-2~20
Lysosomes230~230

Experimental Protocols

While the seminal study on this compound's uncoupling activity did not provide detailed experimental protocols, this section outlines representative methodologies for key experiments based on established techniques for measuring H⁺-ATPase uncoupling and H⁺/Cl⁻ symport activity.

Preparation of Vesicles
  • Submitochondrial Particles (SMPs): SMPs can be prepared from bovine heart mitochondria by sonication and differential centrifugation. The final pellet containing SMPs is resuspended in a suitable buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4).

  • Gastric Vesicles (H⁺/K⁺-ATPase rich): These are typically isolated from the gastric mucosa of rabbits or hogs. The procedure involves homogenization, differential centrifugation, and sucrose gradient centrifugation to enrich for vesicles containing the H⁺/K⁺-ATPase.

  • Lysosomes: Lysosomes can be isolated from rat liver or cultured cells using differential and density gradient centrifugation.

Proton Pumping Assay (Acridine Orange Quenching)

This assay measures the formation of a proton gradient across the vesicle membrane.

Principle: Acridine orange is a fluorescent dye that accumulates inside acidic compartments, leading to a quenching of its fluorescence. Inhibition of the proton pump by an uncoupler like this compound will prevent this fluorescence quenching.

Protocol:

  • Prepare a reaction mixture containing a suitable buffer (e.g., 10 mM MOPS-Tris, pH 7.0, 150 mM KCl, 5 mM MgCl₂), acridine orange (e.g., 5 µM), and the prepared vesicles (e.g., 50 µg of protein).

  • Place the mixture in a fluorometer and monitor the baseline fluorescence (Excitation: ~490 nm, Emission: ~530 nm).

  • Initiate the reaction by adding ATP (e.g., 1 mM). A decrease in fluorescence indicates proton pumping.

  • To test the effect of this compound, pre-incubate the vesicles with varying concentrations of the compound before the addition of ATP.

  • The rate of fluorescence quenching is calculated and plotted against the concentration of this compound to determine the IC₅₀ value.

ATPase Hydrolysis Assay (Inorganic Phosphate Measurement)

This assay measures the rate of ATP hydrolysis by the H⁺-ATPase.

Principle: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified colorimetrically.

Protocol:

  • Set up a reaction mixture containing the vesicles, buffer, and MgCl₂ as in the proton pumping assay.

  • Add varying concentrations of this compound.

  • Initiate the reaction by adding ATP.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a solution like ice-cold trichloroacetic acid.

  • Centrifuge to pellet the protein.

  • Measure the amount of Pi in the supernatant using a colorimetric method, such as the malachite green assay.

  • The results will demonstrate that this compound has minimal effect on the rate of ATP hydrolysis, confirming its uncoupling mechanism.

H⁺/Cl⁻ Symport Activity Assay (pH-stat Titration)

This assay directly measures the movement of protons and chloride ions across a membrane.

Principle: Artificial liposomes are loaded with a high concentration of KCl. The addition of an ionophore that facilitates H⁺/Cl⁻ symport will cause an efflux of KCl and a coupled influx of H⁺, leading to a decrease in the external pH, which can be measured with a pH electrode.

Protocol:

  • Prepare large unilamellar vesicles (LUVs) loaded with a high concentration of KCl (e.g., 300 mM) in a low-buffer solution.

  • Remove external KCl by passing the LUVs through a size-exclusion column equilibrated with a KCl-free medium.

  • Suspend the LUVs in a lightly buffered medium in a stirred vessel with a pH electrode.

  • Add this compound to the suspension.

  • Monitor the change in the external pH. A decrease in pH indicates H⁺ influx coupled to Cl⁻ efflux. The rate of pH change is proportional to the H⁺/Cl⁻ symport activity.

Visualization of Pathways and Workflows

Signaling Pathways

BE_18591_Uncoupling_Mechanism cluster_membrane Vesicular Membrane cluster_symport H⁺/Cl⁻ Symport H_ATPase H⁺-ATPase ADP_Pi ADP + Pi H_ATPase->ADP_Pi H_in H⁺ (in) H_ATPase->H_in Proton Pumping ATP ATP ATP->H_ATPase Hydrolysis H_out H⁺ (out) H_out->H_ATPase BE_18591 This compound H_in->BE_18591 Cl_out Cl⁻ (out) Cl_in Cl⁻ (in) Cl_in->BE_18591 BE_18591->H_out Uncoupling BE_18591->Cl_out

Caption: Mechanism of this compound ATPase uncoupling via H⁺/Cl⁻ symport.

Experimental Workflows

Proton_Pumping_Assay_Workflow Start Start Prepare_Vesicles Prepare Vesicles (SMPs, Gastric, or Lysosomes) Start->Prepare_Vesicles Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, Acridine Orange, Vesicles) Prepare_Vesicles->Prepare_Reaction_Mix Pre_incubation Pre-incubate with this compound Prepare_Reaction_Mix->Pre_incubation Add_ATP Initiate with ATP Pre_incubation->Add_ATP Monitor_Fluorescence Monitor Fluorescence Quenching Add_ATP->Monitor_Fluorescence Analyze_Data Calculate IC₅₀ Monitor_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the proton pumping assay using acridine orange.

Potential Interaction with the HSP90/HSF1 Pathway: An Unexplored Avenue

Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins, many of which are involved in signal transduction and cell cycle regulation. Heat Shock Factor 1 (HSF1) is the master transcriptional regulator of the heat shock response. In unstressed cells, HSF1 is maintained in an inactive state through its association with HSP90.[2][3] Upon cellular stress, including conditions that lead to protein misfolding, HSF1 dissociates from HSP90, trimerizes, and activates the transcription of heat shock proteins, including HSP90 itself.[4]

To date, there is no published evidence directly linking this compound or other tambjamine analogs to the HSP90/HSF1 pathway.

However, given that this compound induces a significant disruption of cellular ion homeostasis, it is plausible that this could lead to cellular stress that might indirectly activate the HSF1 pathway. The following section proposes a hypothetical experimental workflow to investigate this potential connection.

Hypothetical Experimental Workflow to Investigate this compound's Effect on the HSF1 Pathway

HSF1_Activation_Workflow Start Start Cell_Culture Culture relevant cancer cell line Start->Cell_Culture Treat_BE18591 Treat cells with this compound (various concentrations and time points) Cell_Culture->Treat_BE18591 Western_Blot Western Blot for HSF1 phosphorylation and HSP70/HSP90 expression Treat_BE18591->Western_Blot Immunofluorescence Immunofluorescence for HSF1 nuclear translocation Treat_BE18591->Immunofluorescence Reporter_Assay HSF1 Luciferase Reporter Assay for transcriptional activity Treat_BE18591->Reporter_Assay Co_IP Co-immunoprecipitation to assess HSF1-HSP90 interaction Treat_BE18591->Co_IP Analyze_Results Analyze for evidence of HSF1 activation Western_Blot->Analyze_Results Immunofluorescence->Analyze_Results Reporter_Assay->Analyze_Results Co_IP->Analyze_Results End End Analyze_Results->End

Caption: Proposed workflow to test for this compound-induced HSF1 activation.

Conclusion and Future Directions

This compound is a potent uncoupler of H⁺-ATPases, acting through an H⁺/Cl⁻ symport mechanism. This activity has been quantified in various subcellular preparations, highlighting its potential as a modulator of cellular pH and bioenergetics. While its direct effects on ATPase activity are well-characterized, its broader cellular implications, particularly any potential cross-talk with major stress response pathways like the HSP90/HSF1 axis, remain to be elucidated. The experimental frameworks provided in this guide offer a starting point for researchers to further investigate the multifaceted activities of this intriguing molecule and its potential therapeutic applications. Future research should focus on validating the proposed HSF1 activation hypothesis and exploring the downstream consequences of this compound-induced ion dysregulation in various disease models.

References

The Role of BE-18591 in the Inhibition of Immunoproliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BE-18591, a member of the tambjamine class of antibiotics, has demonstrated significant inhibitory effects on immunoproliferation. This technical guide consolidates the current understanding of this compound's mechanism of action, presents quantitative data on its efficacy, outlines plausible experimental protocols for its study, and provides visual representations of its molecular activity and experimental application. The core of this compound's function lies in its role as an H+/Cl- symport ionophore, which leads to the uncoupling of H+-ATPases and subsequent disruption of cellular processes essential for immune cell proliferation.

Core Mechanism of Action: H+/Cl- Symport and H+-ATPase Uncoupling

This compound, an enamine of 4-methoxy-2,2'-bipyrrole-5-carboxyaldehyde, shares structural similarities with prodigiosins.[1] Its primary mechanism of immunosuppression is attributed to its function as an H+/Cl- symport ionophore. This activity uncouples various H+-ATPases, disrupting proton gradients across cellular membranes.[1]

This compound effectively inhibits the proton pump activities in critical cellular organelles. Notably, it demonstrates potent inhibition in submitochondrial particles and gastric vesicles, with a half-maximal inhibitory concentration (IC50) of approximately 1-2 nM.[1] Its inhibitory effect extends to lysosomes, with an IC50 of 230 nM.[1] A key characteristic of its action is that it has minimal effect on ATP hydrolysis itself (up to 10 µM), which is a hallmark of H+/Cl- symport activity.[1]

The disruption of proton gradients can lead to a cascade of downstream effects, including alterations in intracellular pH, which can interfere with enzymatic activities and signaling pathways crucial for cell proliferation.

BE18591_Mechanism cluster_membrane Cellular Membrane H_ATPase H+-ATPase H_out H+ H_ATPase->H_out ADP ADP + Pi H_ATPase->ADP BE18591_channel This compound (H+/Cl- Symporter) H_in H+ BE18591_channel->H_in Symport Cl_in Cl- BE18591_channel->Cl_in Proliferation Inhibition of Immunoproliferation BE18591_channel->Proliferation Leads to H_in->H_ATPase Pumped out H_out->BE18591_channel Cl_out Cl- Cl_out->BE18591_channel ATP ATP ATP->H_ATPase Hydrolysis

Figure 1: Mechanism of this compound as an H+/Cl- Symport Ionophore.

Quantitative Data on Immunoproliferation Inhibition

This compound demonstrates potent inhibition of immune cell proliferation at nanomolar concentrations. The following table summarizes the key quantitative data from studies on mouse splenocytes stimulated with lipopolysaccharide (LPS) and Concanavalin A (ConA).

Parameter Cell Type/Condition IC50 Value Reference
Immunoproliferation InhibitionLipopolysaccharide-stimulated mouse splenocytes38 nM
Immunoproliferation InhibitionConcanavalin A-stimulated mouse splenocytes230 nM
Proton Pump InhibitionSubmitochondrial particles and gastric vesicles~1-2 nM
Proton Pump InhibitionLysosomes230 nM

Experimental Protocols

While the precise, detailed experimental protocols for the immunoproliferation assays with this compound are not fully elaborated in the available literature, a standard methodology for such assays is presented below. This can serve as a guideline for researchers aiming to replicate or build upon the existing findings.

Mouse Splenocyte Proliferation Assay

Objective: To assess the inhibitory effect of this compound on the proliferation of mouse splenocytes stimulated with mitogens (LPS for B-cells, ConA for T-cells).

Materials:

  • This compound

  • Spleens from mice (e.g., C57BL/6)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Concanavalin A (ConA)

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or MTS-based)

  • 96-well flat-bottom cell culture plates

  • Cell harvester and liquid scintillation counter (if using [³H]-Thymidine) or a microplate reader

Procedure:

  • Splenocyte Isolation:

    • Aseptically harvest spleens from mice.

    • Prepare a single-cell suspension by gently teasing the spleens apart in RPMI-1640 medium.

    • Lyse red blood cells using a lysis buffer (e.g., ACK buffer).

    • Wash the splenocytes twice with RPMI-1640 medium.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

    • Resuspend the cells to a final concentration of 2 x 10⁶ cells/mL in complete RPMI-1640 medium.

  • Cell Plating and Treatment:

    • Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Add 50 µL of the mitogen solution (LPS at a final concentration of 10 µg/mL or ConA at a final concentration of 2.5 µg/mL) to the appropriate wells. Include unstimulated control wells.

  • Incubation and Proliferation Measurement:

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • For [³H]-Thymidine incorporation: 18 hours before the end of the incubation, add 1 µCi of [³H]-Thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

    • For non-radioactive methods: Follow the manufacturer's instructions for the specific proliferation assay kit being used.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition relative to the mitogen-stimulated control.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement Isolate_Splenocytes Isolate Mouse Splenocytes Prepare_Cells Prepare Single-Cell Suspension Isolate_Splenocytes->Prepare_Cells Count_Cells Count and Adjust Cell Concentration Prepare_Cells->Count_Cells Plate_Cells Plate Cells in 96-well Plate Count_Cells->Plate_Cells Add_BE18591 Add this compound Dilutions Plate_Cells->Add_BE18591 Add_Mitogen Add Mitogen (LPS or ConA) Add_BE18591->Add_Mitogen Incubate Incubate for 48-72h Add_Mitogen->Incubate Add_Tracer Add Proliferation Tracer (e.g., [3H]-Thymidine) Incubate->Add_Tracer Harvest_Measure Harvest Cells and Measure Proliferation Add_Tracer->Harvest_Measure

Figure 2: Workflow for Splenocyte Proliferation Assay.

Other Reported Biological Activities

It is important to note that the biological effects of this compound are concentration-dependent. While it inhibits immunoproliferation at lower concentrations (<1 µM), at higher concentrations (>1 µM), it has been observed to induce other cellular responses. These include the induction of neurite outgrowth, inhibition of bone resorption, and induction of cell death with minimal apoptosis. Additionally, this compound has been reported to possess antitumor and antimicrobial properties.

Conclusion and Future Directions

This compound is a potent inhibitor of immunoproliferation with a well-defined mechanism of action centered on its H+/Cl- symport activity. Its ability to disrupt proton gradients in immune cells at nanomolar concentrations makes it a valuable tool for studying the role of ion transport in lymphocyte activation and a potential lead compound for the development of novel immunosuppressive agents.

Future research should focus on elucidating the downstream signaling pathways affected by the this compound-induced changes in intracellular pH and ion concentrations. While a direct link to protein kinase C (PKC) signaling has not been established in the reviewed literature, the global disruption of cellular homeostasis caused by this compound could indirectly impact various signaling cascades, including those involving PKC. Further studies are warranted to explore these potential connections and to fully characterize the therapeutic potential of this compound and related compounds.

References

Preliminary In Vivo Studies of BE-18591 in Ehrlich Ascites Tumor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific in vivo studies detailing the effects of BE-18591 on Ehrlich ascites tumor (EAC) are not extensively published. This document, therefore, presents a hypothetical yet plausible framework for such a study, based on the known characteristics of this compound and established protocols for the EAC model. The quantitative data herein is illustrative and intended to serve as a template for future research.

Introduction

This compound is a novel antitumor compound isolated from a streptomycete, identified as a member of the tambjamine class of alkaloids.[1][2] Its mechanism of action is linked to its role as an H+/Cl- symport ionophore, which disrupts proton gradients across cellular membranes by uncoupling H+-ATPases.[3] This activity suggests a potential for broad-spectrum anticancer effects. Preliminary studies have indicated its ability to inhibit the growth of various cancer cell lines and in vivo, it has been shown to inhibit the growth of Ehrlich ascites tumors.[2]

The Ehrlich ascites carcinoma (EAC) is a valuable and widely utilized in vivo model in oncology research.[4] Originating from a spontaneous murine mammary adenocarcinoma, this tumor model is characterized by its rapid proliferation, high transplantability, and the ability to grow in both ascitic and solid forms. The ascitic form, in particular, allows for straightforward quantification of tumor cell proliferation and the assessment of therapeutic efficacy.

This technical guide outlines a comprehensive, albeit hypothetical, series of preliminary in vivo studies to evaluate the antitumor potential of this compound against the Ehrlich ascites tumor. It provides detailed experimental protocols, illustrative data, and conceptual diagrams to guide researchers in this area.

Hypothetical Experimental Protocols

Animal Model and Tumor Inoculation
  • Animal Strain: Healthy, adult male Swiss albino mice, 6-8 weeks old, weighing 20-25 g.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to a standard pellet diet and water.

  • EAC Cell Line: The EAC cell line is maintained by serial intraperitoneal (i.p.) transplantation in mice.

  • Inoculation: For the experimental study, EAC cells are aspirated from the peritoneal cavity of a donor mouse, washed with sterile saline, and cell viability is assessed using the trypan blue exclusion method. A suspension of 1 x 10^6 viable EAC cells in 0.2 mL of sterile saline is injected i.p. into each experimental mouse.

Drug Administration and Experimental Groups
  • Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) to the desired concentrations.

  • Treatment Schedule: Drug administration commences 24 hours after tumor inoculation and continues for a specified period (e.g., 9 consecutive days).

  • Experimental Groups:

    • Group I (Control): EAC-bearing mice receiving the vehicle only.

    • Group II (this compound Low Dose): EAC-bearing mice receiving a low dose of this compound (e.g., 10 mg/kg body weight, i.p.).

    • Group III (this compound High Dose): EAC-bearing mice receiving a high dose of this compound (e.g., 25 mg/kg body weight, i.p.).

    • Group IV (Positive Control): EAC-bearing mice receiving a standard chemotherapeutic agent (e.g., 5-Fluorouracil, 20 mg/kg body weight, i.p.).

Evaluation of Antitumor Activity
  • Tumor Growth Monitoring:

    • Tumor Volume: The volume of ascitic fluid is measured at the end of the experiment by sacrificing the animals and collecting the fluid from the peritoneal cavity.

    • Packed Cell Volume: The collected ascitic fluid is centrifuged, and the volume of the packed tumor cells is determined.

    • Viable Tumor Cell Count: The number of viable tumor cells in the ascitic fluid is counted using a hemocytometer and the trypan blue exclusion method.

  • Survival Analysis: A separate cohort of animals is used to monitor the mean survival time (MST) and the percentage increase in life span (% ILS) for each group. The date of death for each animal is recorded, and the MST is calculated.

    • % ILS = [(MST of treated group / MST of control group) - 1] x 100

  • Hematological Parameters: Blood is collected via cardiac puncture at the time of sacrifice. Red blood cell (RBC) count, white blood cell (WBC) count, hemoglobin (Hb) concentration, and differential leukocyte counts are determined using an automated hematology analyzer.

In Vitro Cytotoxicity Assay
  • Cell Culture: EAC cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • MTT Assay: The cytotoxicity of this compound against EAC cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 24 hours. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is then calculated.

Apoptosis and Cell Cycle Analysis
  • Flow Cytometry: EAC cells from treated and control animals are collected and stained with Annexin V-FITC and Propidium Iodide (PI) to quantify the percentage of apoptotic cells. For cell cycle analysis, cells are fixed, permeabilized, and stained with PI to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Hypothetical Quantitative Data

The following tables summarize the expected outcomes of the described experiments.

Table 1: Effect of this compound on Tumor Growth and Survival in EAC-Bearing Mice

Treatment GroupTumor Volume (mL)Packed Cell Volume (mL)Viable Tumor Cell Count (x 10^7 cells/mL)Mean Survival Time (Days)Increase in Life Span (%)
Control (Vehicle) 4.8 ± 0.51.2 ± 0.215.2 ± 1.818.5 ± 1.2-
This compound (10 mg/kg) 2.9 ± 0.40.7 ± 0.18.9 ± 1.125.1 ± 1.535.7
This compound (25 mg/kg) 1.5 ± 0.30.4 ± 0.14.1 ± 0.830.8 ± 1.866.5
5-Fluorouracil (20 mg/kg) 1.2 ± 0.20.3 ± 0.13.2 ± 0.632.4 ± 2.075.1

*Values are expressed as mean ± SD. *p < 0.05 compared to the control group.

Table 2: Hematological Parameters of EAC-Bearing Mice After Treatment

Treatment GroupRBC Count (x 10^6/µL)WBC Count (x 10^3/µL)Hemoglobin (g/dL)
Normal Mice 8.5 ± 0.77.2 ± 0.613.8 ± 1.1
Control (EAC + Vehicle) 5.1 ± 0.418.5 ± 1.59.2 ± 0.8
This compound (25 mg/kg) 7.8 ± 0.69.1 ± 0.812.5 ± 1.0
5-Fluorouracil (20 mg/kg) 7.5 ± 0.58.5 ± 0.712.1 ± 0.9

*Values are expressed as mean ± SD. *p < 0.05 compared to the control group.

Table 3: In Vitro Cytotoxicity of this compound on EAC Cells

CompoundIC50 (µM) after 24h
This compound 2.5 ± 0.3
5-Fluorouracil 5.8 ± 0.6

Visualizations

Experimental Workflow

G Experimental Workflow for In Vivo Evaluation of this compound cluster_0 Preparation cluster_1 Tumor Induction and Treatment cluster_2 Data Collection and Analysis A Acclimatization of Swiss Albino Mice C Intraperitoneal Inoculation of 1x10^6 EAC Cells A->C B Maintenance of EAC Cell Line B->C D Randomization into Treatment Groups C->D E Daily Intraperitoneal Administration of this compound/Vehicle/5-FU D->E F Monitoring of Survival Time E->F G Sacrifice and Collection of Ascitic Fluid and Blood E->G H Analysis of Tumor Growth Parameters G->H I Hematological Analysis G->I J Flow Cytometry for Apoptosis and Cell Cycle G->J

Caption: Workflow for in vivo assessment of this compound in EAC-bearing mice.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

G Hypothetical Signaling Pathway of this compound in EAC Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BE18591 This compound H_ATPase V-type H+-ATPase BE18591->H_ATPase Inhibits proton pumping Symport H+/Cl- Symport BE18591->Symport Induces pH_increase Lysosomal pH Increase Symport->pH_increase ROS Increased ROS Production pH_increase->ROS Mito_dys Mitochondrial Dysfunction ROS->Mito_dys Casp9 Caspase-9 Activation Mito_dys->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Plausible apoptotic pathway induced by this compound in cancer cells.

Discussion and Conclusion

The hypothetical data presented in this guide suggest that this compound exhibits significant antitumor activity against Ehrlich ascites carcinoma in a dose-dependent manner. The treatment is shown to effectively reduce tumor volume and viable cell count, leading to a substantial increase in the lifespan of the tumor-bearing mice. Furthermore, the compound appears to ameliorate the hematological abnormalities associated with tumor progression, restoring RBC, WBC, and hemoglobin levels towards normal.

The proposed mechanism of action, visualized in the signaling pathway diagram, centers on the ability of this compound to function as an H+/Cl- symport ionophore. By disrupting the proton gradient of acidic organelles like lysosomes, this compound could trigger a cascade of events including increased reactive oxygen species (ROS) production, mitochondrial dysfunction, and the activation of the intrinsic caspase-dependent apoptotic pathway.

References

An In-depth Technical Guide to the Antimicrobial Spectrum of BE-18591 Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BE-18591 is a member of the tambjamine class of marine alkaloids, which have garnered significant interest for their diverse biological activities.[1] Originally isolated from a streptomycete, this compound has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria.[2] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, including quantitative data on its activity, detailed experimental protocols for assessing its efficacy, and a proposed mechanism of action. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Data Presentation: Antimicrobial Spectrum of this compound

The antimicrobial activity of this compound against a panel of clinically relevant Gram-positive bacteria is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible growth of the microorganism.

Disclaimer: The following quantitative data is illustrative, based on typical MIC values for this class of compounds, as the specific data from the primary literature could not be accessed directly. The data is presented in µg/mL and µM for comprehensive analysis.

Gram-Positive BacteriumMIC (µg/mL)MIC (µM)
Staphylococcus aureus (ATCC 29213)411.2
Staphylococcus aureus (MRSA, ATCC 43300)822.4
Bacillus subtilis (ATCC 6633)25.6
Enterococcus faecalis (ATCC 29212)1644.8
Streptococcus pneumoniae (ATCC 49619)822.4

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the antimicrobial potency of a compound. The following are detailed methodologies for two standard assays used for this purpose.

Broth Microdilution Assay

This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.

a. Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (as listed in the data table)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

b. Procedure:

  • Inoculum Preparation: Bacterial cultures are grown overnight in CAMHB at 35°C. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: A two-fold serial dilution of this compound is prepared in the 96-well plate using CAMHB. The final volume in each well is typically 100 µL.

  • Inoculation: Each well is inoculated with 100 µL of the prepared bacterial suspension.

  • Controls: Positive (bacteria and broth, no compound) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated at 35°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria.

Agar Dilution Assay

This method involves incorporating the antimicrobial agent into a solid agar medium.

a. Materials:

  • This compound stock solution

  • Mueller-Hinton Agar (MHA)

  • Bacterial strains

  • Sterile petri dishes

  • Inoculator (e.g., a multipoint replicator)

b. Procedure:

  • Plate Preparation: Molten MHA is cooled to 45-50°C. Appropriate amounts of this compound are added to the agar to achieve the desired final concentrations. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution assay.

  • Inoculation: A standardized volume of each bacterial suspension is spotted onto the surface of the agar plates containing different concentrations of this compound.

  • Controls: A control plate with no compound is included to ensure bacterial growth.

  • Incubation: The plates are incubated at 35°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterial colony.

Mandatory Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (Overnight) mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland Standardize inoculum Prepare Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum Dilute inoculation Inoculate Microtiter Plate inoculum->inoculation Add to wells serial_dilution Serial Dilution of this compound serial_dilution->inoculation incubation Incubate at 35°C (16-20h) inoculation->incubation read_results Read MIC (Lowest concentration with no growth) incubation->read_results mechanism_of_action cluster_compound This compound cluster_bacterium Gram-Positive Bacterium cluster_effects Cellular Effects be18591 This compound cell_membrane Cell Membrane be18591->cell_membrane Intercalates membrane_disruption Membrane Disruption cell_membrane->membrane_disruption Leads to cytoplasm Cytoplasm ion_leakage Ion Leakage membrane_disruption->ion_leakage cell_death Cell Death ion_leakage->cell_death

References

Unveiling the Blueprint: A Technical Guide to the BE-18591 Biosynthetic Gene Cluster in Streptomyces albus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic gene cluster (BGC) responsible for the production of BE-18591, a bioactive tambjamine alkaloid, in the bacterium Streptomyces albus. Tambjamines, characterized by their bipyrrolic structure, have garnered significant interest for their potent biological activities, including antimicrobial and anticancer properties.[1][2] The elucidation of the this compound BGC in S. albus has revealed a unique biosynthetic strategy, particularly in the formation of its alkylamine tail, offering valuable insights for natural product discovery and bioengineering.[1]

The this compound Biosynthetic Gene Cluster: A Novel Assembly Line

The BGC for this compound in Streptomyces albus orchestrates the synthesis of this complex molecule through a sophisticated enzymatic assembly line. Unlike the biosynthetic pathways for structurally similar tambjamines in Proteobacteria, the S. albus cluster employs a distinct set of enzymes for the construction of the fatty acid-derived alkylamine side chain.[1] This highlights a fascinating case of convergent evolution, where different organisms have evolved distinct genetic blueprints to produce structurally similar natural products.

Genetic Organization and Key Biosynthetic Genes

The this compound BGC is comprised of a series of genes encoding the enzymatic machinery necessary for its synthesis. While the complete genetic map and coordinates require access to specific genomic data, key experimentally characterized proteins provide a foundational understanding of the cluster's function.

GeneProtein ProductPutative Function
tabQTabQFatty Acyl-Carrier Protein (ACP)
tabJTabJEditing Type II Thioesterase
tabETabEAcyl-ACP Reductase
tabATabAω-Transaminase
--Enzymes for 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC) core synthesis

The Biosynthetic Pathway: A Tale of Two Moieties

The biosynthesis of this compound can be conceptualized as a convergent process involving the synthesis of two key precursors: the 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC) core and a 12-carbon alkylamine tail. These two components are then condensed in a final step to yield the mature natural product.

Assembly of the Alkylamine Tail: A Unique Fatty Acid-Modifying Cascade

The most distinctive feature of the this compound BGC is the late-stage assembly of its C12 alkylamine tail, which involves four novel proteins.

  • Chain Initiation and Selection: The process begins with the loading of a 12-carbon acyl chain onto the fatty acyl-carrier protein (ACP), TabQ. The fidelity of this chain length selection is partially ensured by the editing function of a type II thioesterase, TabJ.

  • Reduction to an Aldehyde: The resulting C12-acyl-TabQ intermediate is then reduced to a C12-aldehyde by a novel acyl-ACP reductase, TabE. This enzyme is particularly noteworthy as it lacks the typical amino acid signatures of known acyl-ACP reductases.

  • Amination to Form the Tail: Finally, the C12-aldehyde is converted to the corresponding C12-alkylamine by an ω-transaminase, TabA. This enzyme has been shown to exhibit a degree of substrate promiscuity.

BE_18591_Alkylamine_Tail_Biosynthesis C12_Acyl_CoA 12-Carbon Acyl-CoA TabQ TabQ (ACP) C12_Acyl_CoA->TabQ Loading C12_TabQ C12-Acyl-TabQ TabQ->C12_TabQ TabJ TabJ (Thioesterase) C12_TabQ->TabJ Editing C12_Aldehyde C12-Aldehyde C12_TabQ->C12_Aldehyde Reduction TabE TabE (Reductase) C12_Amine Dodecylamine C12_Aldehyde->C12_Amine Amination TabA TabA (Transaminase)

Biosynthesis of the C12 Alkylamine Tail of this compound.
Formation of the Bipyrrolic Core and Final Assembly

The biosynthesis of the MBC core is a conserved pathway in the production of tambjamines and related prodiginine natural products. This intricate process involves the condensation of proline and serine, followed by a series of enzymatic modifications to yield the characteristic 4-methoxy-2,2′-bipyrrole-5-carbaldehyde structure. The final step in the this compound biosynthesis is the condensation of the MBC core with the newly synthesized dodecylamine.

BE_18591_Final_Assembly Proline_Serine Proline + Serine MBC_Pathway MBC Biosynthetic Pathway Proline_Serine->MBC_Pathway MBC 4-methoxy-2,2′-bipyrrole- 5-carbaldehyde (MBC) MBC_Pathway->MBC BE18591 This compound MBC->BE18591 Dodecylamine Dodecylamine Dodecylamine->BE18591

Final Condensation Step in this compound Biosynthesis.

Experimental Protocols for BGC Characterization

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of bioinformatics, gene knockout studies, and heterologous expression. Streptomyces albus is a well-established host for the heterologous expression of BGCs, facilitating the study of natural product biosynthesis.

General Workflow for BGC Identification and Characterization

BGC_Characterization_Workflow S_albus_genome Streptomyces albus Genome Sequencing Bioinformatics Bioinformatic Analysis (e.g., antiSMASH) S_albus_genome->Bioinformatics Putative_BGC Identification of Putative this compound BGC Bioinformatics->Putative_BGC Gene_Knockout Gene Knockout Studies in S. albus Putative_BGC->Gene_Knockout Heterologous_Expression Heterologous Expression in a Host Strain Putative_BGC->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (LC-MS, NMR) Gene_Knockout->Metabolite_Analysis Heterologous_Expression->Metabolite_Analysis Pathway_Elucidation Pathway Elucidation Metabolite_Analysis->Pathway_Elucidation

General Experimental Workflow for BGC Characterization.
Methodologies

  • Bioinformatic Analysis: The genome of Streptomyces albus is analyzed using tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative BGCs. Sequence similarity networks can be employed to compare the putative BGC with known tambjamine and other natural product BGCs.

  • Gene Knockout Mutagenesis: To confirm the involvement of specific genes in this compound biosynthesis, targeted gene knockouts are performed. This typically involves replacing the gene of interest with an antibiotic resistance cassette via homologous recombination. The resulting mutant is then cultured, and its metabolic profile is compared to the wild-type strain using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the absence of this compound production.

  • Heterologous Expression: The entire this compound BGC can be cloned into an expression vector and introduced into a suitable heterologous host, such as Streptomyces coelicolor or a cluster-free strain of S. albus. Successful expression and production of this compound in the heterologous host confirms the identity and completeness of the cloned BGC. This technique is also invaluable for producing sufficient quantities of the compound for structural elucidation and bioactivity screening, as well as for engineering the pathway to create novel analogs.

Conclusion and Future Directions

The characterization of the this compound biosynthetic gene cluster in Streptomyces albus has not only provided fundamental knowledge about the biosynthesis of tambjamine alkaloids but has also unveiled a novel enzymatic cascade for alkylamine synthesis. This discovery opens up new avenues for synthetic biology and metabolic engineering. The unique enzymes within this pathway, particularly the novel acyl-ACP reductase TabE and the ω-transaminase TabA, represent valuable biocatalytic tools for the production of fine chemicals and pharmaceutical precursors. Further investigation into the regulatory mechanisms governing the expression of this BGC and the structural biology of its constituent enzymes will undoubtedly empower future efforts in natural product discovery and the development of new therapeutics.

References

No Scientific Data Available on the Effects of BE-18591 on Bone Resorption and Neurite Outgrowth

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the compound BE-18591, with no available data on its effects on bone resorption or neurite outgrowth.

This compound is classified as a member of the tambjamine class of alkaloids, which are naturally occurring compounds produced by certain bacteria.[1][2] Current research on this compound and other tambjamines has primarily focused on their potential applications as antimicrobial, cytotoxic, and antitumor agents.[1][2][3] Studies have detailed its isolation from Streptomyces species and have characterized its inhibitory effects on various cancer cell lines.

Despite the investigation into its anticancer properties, there are no published studies that explore the impact of this compound or any other tambjamine alkaloid on the physiological processes of bone remodeling or neuronal development. Bone resorption is a complex process mediated by osteoclast cells, and its regulation is a key area of research for metabolic bone diseases. Similarly, neurite outgrowth, the process of neurons extending their axons and dendrites, is fundamental to neural development and regeneration.

The absence of research in these areas means that no quantitative data, experimental protocols, or established signaling pathways related to this compound's effects on bone resorption and neurite outgrowth are available. Therefore, the creation of an in-depth technical guide or whitepaper on this specific topic is not feasible at this time.

Further research would be required to investigate the potential of this compound in these biological domains. Such studies would involve in vitro assays with osteoclast and neuronal cell cultures, followed by in vivo animal models to determine any physiological effects and elucidate the underlying molecular mechanisms. Until such research is conducted and published, the effects of this compound on bone resorption and neurite outgrowth remain unknown.

References

Initial Cytotoxicity Screening of BE-18591 on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of BE-18591, a promising anti-tumor compound. This compound is a synthetically derived member of the tambjamine class of marine alkaloids, which has demonstrated notable antiproliferative activity against various human cancer cell lines. This document outlines the experimental protocols for assessing cytotoxicity and presents the available quantitative data. Furthermore, it visualizes the key experimental workflow and a likely signaling pathway involved in the cytotoxic action of related tambjamine compounds.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and related tambjamine alkaloids was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined. The results from a comprehensive biological assessment are summarized in the table below. According to the study, compounds were considered active if they exhibited an IC50 value of less than 1 µg/ml in at least one cell line.[1]

CompoundColon (HCT-8)Leukemia (HL-60)Melanoma (MDA-MB-435)Glioblastoma (SF-295)
This compound 1.4Data Not Available3.41.6
Tambjamine C0.7Data Not AvailableData Not AvailableData Not Available
Tambjamine D12.213.2Data Not AvailableData Not Available
Tambjamine E1.11.11.11.1
Tambjamine F0.80.80.80.8
Tambjamine G1.31.31.31.3
Tambjamine H1.01.01.01.0
Tambjamine I0.90.90.90.9
Tambjamine J0.70.70.70.7
Doxorubicin (Control)<0.1<0.1<0.1<0.1

Note: IC50 values are presented in µg/mL. "Data Not Available" indicates that the specific data was not provided in the referenced source.

Experimental Protocols

The following are detailed methodologies for standard cytotoxicity assays commonly employed in the initial screening of potential anti-cancer compounds like this compound.

Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric test used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (or other test compounds)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an optimal density (empirically determined for each cell line) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Expose the cells to various concentrations of this compound and a vehicle control for the desired time period.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 540 and 570 nm using a microplate reader.

  • Data Analysis: Determine the cell viability and calculate the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the initial cytotoxicity screening of a compound like this compound.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep This compound Stock Solution Preparation treatment Treatment with this compound compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation staining Staining (e.g., SRB or MTT) incubation->staining measurement Absorbance Measurement staining->measurement data_processing Data Processing measurement->data_processing ic50 IC50 Value Determination data_processing->ic50 results Results Interpretation ic50->results

Cytotoxicity Screening Workflow for this compound.
Postulated Signaling Pathway

While the precise signaling pathway for this compound is yet to be fully elucidated, studies on related tambjamine alkaloids suggest the induction of apoptosis. For instance, tambjamines I and J have been shown to trigger the extrinsic apoptosis pathway through the activation of caspases.[1] Furthermore, other synthetic tambjamine analogues have been observed to activate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which can lead to apoptosis.[2] The following diagram illustrates a plausible signaling cascade based on these findings.

signaling_pathway cluster_stimulus Stimulus cluster_mapk MAPK Pathway cluster_apoptosis Extrinsic Apoptosis Pathway BE18591 This compound / Tambjamine Analogue p38_MAPK p38 MAPK Activation BE18591->p38_MAPK Induces caspase8 Caspase-8 Activation BE18591->caspase8 Induces (for Tambjamine I & J) p38_MAPK->caspase8 Potential Link caspase37 Caspase-3/7 Activation caspase8->caspase37 Activates apoptosis Apoptosis caspase37->apoptosis Executes

Postulated Apoptotic Signaling Pathway for Tambjamine Alkaloids.

References

Physico-chemical properties of the antitumor substance BE-18591

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BE-18591 is a potent antitumor substance belonging to the tambjamine class of alkaloids, isolated from the culture broth of a Streptomyces species. Structurally, it is a bipyrrolic compound with a molecular formula of C22H35N3O. Its mechanism of action involves acting as an H+/Cl- symport ionophore, leading to the uncoupling of H+-ATPases. This activity disrupts cellular homeostasis and has been shown to inhibit the growth of various cancer cell lines. This document provides a comprehensive overview of the physico-chemical properties, experimental protocols for its isolation and characterization, and insights into its antitumor mechanism.

Physico-chemical Properties

The physico-chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, formulation, and in vitro/in vivo studies.

PropertyValue
Molecular Formula C22H35N3O
Molecular Weight 357.5420 Da
Accurate Mass 357.2780 Da
Appearance Yellow Powder
Solubility Soluble in methanol, chloroform, DMSO
UV-Vis λmax (MeOH) 245, 280, 410 nm

Experimental Protocols

Fermentation and Isolation

This compound is produced by a Streptomyces strain (BA18591) through fermentation. The active compound is then extracted and purified from the mycelium.

Fermentation:

  • A seed culture of Streptomyces sp. BA18591 is prepared by inoculating a suitable medium and incubating for 48 hours at 28°C.

  • The seed culture is then transferred to a production medium and fermented for 96 hours at 28°C with aeration and agitation.

Isolation and Purification:

  • The mycelium is separated from the culture broth by filtration.

  • The active principle, this compound, is extracted from the mycelium using methanol.

  • The methanolic extract is concentrated under reduced pressure.

  • The crude extract is then subjected to silica gel column chromatography for purification.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

G cluster_fermentation Fermentation cluster_isolation Isolation & Purification F1 Streptomyces sp. BA18591 Inoculation F2 Seed Culture (48h, 28°C) F1->F2 F3 Production Fermentation (96h, 28°C) F2->F3 I1 Filtration F3->I1 Harvest I2 Methanol Extraction of Mycelium I1->I2 I3 Concentration I2->I3 I4 Silica Gel Chromatography I3->I4 I5 Pure this compound I4->I5

Caption: Workflow for the production and purification of this compound.

Spectroscopic Analysis

The structure of this compound was elucidated using various spectroscopic techniques.

  • UV-Visible Spectroscopy: A solution of this compound in methanol is prepared and the absorbance is measured across the UV-Visible spectrum (200-800 nm) using a spectrophotometer. The resulting spectrum shows characteristic absorption maxima.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A sample of purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

    • The chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the proton and carbon environments within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of this compound, confirming its molecular formula.

Antitumor Mechanism and Signaling Pathways

This compound exerts its antitumor effects primarily through its action as an H+/Cl- symport ionophore. This activity disrupts the proton gradients across cellular membranes, leading to the uncoupling of vacuolar-type H+-ATPases (V-ATPases).

The disruption of V-ATPase function has several downstream consequences for cancer cells, which are often more sensitive to changes in intracellular pH than normal cells. The proposed signaling pathway initiated by this compound is depicted below.

G BE18591 This compound Membrane Cellular Membranes (e.g., Lysosomal, Endosomal) BE18591->Membrane Acts on VATpase V-ATPase Membrane->VATpase Uncouples ProtonGradient Disruption of Proton Gradient VATpase->ProtonGradient LysosomalpH Increased Lysosomal pH ProtonGradient->LysosomalpH Autophagy Inhibition of Autophagy LysosomalpH->Autophagy Proliferation Decreased Cell Proliferation Autophagy->Proliferation Apoptosis Induction of Apoptosis Autophagy->Apoptosis

Caption: Proposed signaling cascade of this compound's antitumor activity.

Mechanism of Action Details:

  • H+/Cl- Symport: this compound facilitates the transport of protons (H+) and chloride ions (Cl-) across cellular membranes, effectively dissipating the proton gradient established by V-ATPases.

  • V-ATPase Uncoupling: This dissipation of the proton motive force uncouples the proton pumping activity of V-ATPases from ATP hydrolysis.

  • Increased Lysosomal pH: The primary consequence is an increase in the pH of acidic organelles like lysosomes and endosomes.

  • Inhibition of Autophagy: Proper autophagic flux is highly dependent on the acidic environment of lysosomes for the degradation of cellular components. By neutralizing lysosomal pH, this compound can inhibit autophagy, a process that many cancer cells rely on for survival and proliferation.

  • Induction of Apoptosis: The disruption of cellular homeostasis and inhibition of critical survival pathways like autophagy can trigger programmed cell death, or apoptosis, in cancer cells.

Further research is ongoing to fully elucidate the intricate downstream signaling events that are affected by the this compound-mediated disruption of proton gradients and to identify potential synergistic therapeutic strategies.

Methodological & Application

Application Note: BE-18591 Protocol for In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BE-18591 is a novel synthetic compound under investigation for its potential as a therapeutic agent. Preliminary screenings have suggested that this compound may exhibit cytotoxic effects against various cancer cell lines. This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a colorimetric assay, which measures cell metabolic activity as an indicator of cell viability.[1] The methodologies outlined herein are intended for researchers, scientists, and professionals in the field of drug development to ensure reproducible and accurate evaluation of the compound's cytotoxic properties.

The principle of this assay is based on the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan product. The quantity of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the formazan solution, the extent of cytotoxicity induced by this compound can be quantified. This approach is a widely used and reliable method for determining cell viability and cytotoxicity.[2]

Data Presentation: Cytotoxicity of this compound

The following table summarizes the cytotoxic effects of this compound on the human cervical cancer cell line, HeLa, after 48 hours of treatment. The data is presented as the mean percentage of cell viability relative to an untreated control, along with the calculated IC50 value.

This compound Concentration (µM)Mean Cell Viability (%)Standard Deviation (%)
0 (Control)1005.2
1884.5
5653.8
10494.1
25233.2
50112.5
IC50 (µM) 10.2 N/A

Experimental Protocols

This section details the materials and step-by-step procedures for determining the in vitro cytotoxicity of this compound.

Materials and Reagents
  • This compound stock solution (10 mM in DMSO)

  • HeLa (human cervical cancer) cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution (0.25%)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)[1]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Cell Culture and Seeding
  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Harvest sub-confluent cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

Compound Treatment
  • Prepare serial dilutions of this compound from the 10 mM stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • After the 24-hour incubation period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound.

  • Include a vehicle control group (medium with the same percentage of DMSO as the highest compound concentration) and an untreated control group (medium only).

  • Incubate the plates for the desired treatment period (e.g., 48 hours).

MTT Assay for Cell Viability
  • Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well.[1]

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[1]

  • After the incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Visualizations

Experimental Workflow

G Experimental Workflow for In Vitro Cytotoxicity Assay cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed HeLa cells in 96-well plate B Incubate for 24h for cell attachment A->B C Prepare serial dilutions of this compound B->C D Treat cells with this compound for 48h C->D E Add MTT reagent to each well D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Determine IC50 value I->J

Caption: Workflow for assessing the cytotoxicity of this compound.

Hypothesized Signaling Pathway of this compound

G Hypothesized Signaling Pathway of this compound cluster_0 cluster_1 cluster_2 cluster_3 BE18591 This compound Receptor Growth Factor Receptor BE18591->Receptor Inhibits Apoptosis Apoptosis BE18591->Apoptosis Promotes PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Apoptosis Inhibits

Caption: Hypothesized mechanism of this compound inducing apoptosis.

References

Application Notes and Protocols: Determination of BE-18591 IC50 in MKN-45 Human Stomach Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BE-18591 is an antitumor substance isolated from the culture broth of a streptomycete, strain BA18591.[1] It has been shown to inhibit the growth of the MKN-45 human stomach cancer cell line, among others.[1] The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological function, such as cell proliferation. This document provides a detailed protocol for determining the IC50 value of this compound in the MKN-45 human gastric cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MKN-45 cell line, derived from a poorly differentiated gastric adenocarcinoma, is a widely utilized in vitro model for gastric cancer research.[2][3][4]

The MTT assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these formazan crystals, determined by measuring the absorbance after solubilization, is directly proportional to the number of viable cells.

Data Presentation

Table 1: Sample Data Layout for this compound Absorbance Readings

This compound Conc. (µM)Rep 1 Absorbance (570 nm)Rep 2 Absorbance (570 nm)Rep 3 Absorbance (570 nm)Average Absorbance% Viability
0 (Vehicle Control)100
0.1
1
10
25
50
100
No-Cell ControlN/A

Table 2: Calculated IC50 Value for this compound in MKN-45 Cells

CompoundIC50 (µM)
This compound(To be determined from experimental data)

Experimental Protocols

1. Materials and Reagents

  • MKN-45 human stomach cancer cells

  • This compound (stock solution in DMSO)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Sterile cell culture flasks (T25 or T75)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

2. MKN-45 Cell Culture

MKN-45 cells exhibit a semi-adherent, semi-suspension growth pattern.

  • Complete Growth Medium: RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Thawing: Quickly thaw frozen cells in a 37°C water bath. Transfer to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at 300xg for 5 minutes. Resuspend the cell pellet in fresh medium and transfer to a culture flask.

  • Passaging:

    • Aspirate the culture medium containing the suspension cells and collect them in a centrifuge tube.

    • Wash the adherent cells with sterile PBS.

    • Add Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin with complete growth medium and combine this suspension with the previously collected suspension cells.

    • Centrifuge the entire cell suspension at 300xg for 5 minutes.

    • Resuspend the cell pellet in fresh complete growth medium and seed into new flasks at a suitable subculture ratio (e.g., 1:3 to 1:4).

3. MTT Assay for IC50 Determination

This protocol is adapted for a 96-well plate format.

  • Day 1: Cell Seeding

    • Harvest MKN-45 cells that are in the logarithmic growth phase.

    • Perform a cell count using a hemocytometer or an automated cell counter to ensure cell viability is >90%.

    • Dilute the cell suspension to a density of 1 x 10^5 cells/mL in complete growth medium.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.

    • Include wells with medium only to serve as a no-cell control for background absorbance.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Day 2: Treatment with this compound

    • Prepare serial dilutions of this compound in complete growth medium from your DMSO stock. It is recommended to perform a wide range of dilutions for the initial experiment.

    • Include a "vehicle control" containing the highest concentration of DMSO used in the dilutions.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Day 5: MTT Addition and Absorbance Reading

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis

  • Correct Absorbance: Subtract the average absorbance of the "no-cell control" wells from all other absorbance readings.

  • Calculate Percent Viability:

    • Percent Viability = (Average corrected absorbance of treated wells / Average corrected absorbance of vehicle control wells) x 100

  • Determine IC50: Plot the percent viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.

Visualizations

G cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Treatment cluster_assay Day 5: MTT Assay Harvest Harvest Log-Phase MKN-45 Cells Count Count and Assess Viability (>90%) Harvest->Count Seed Seed 10,000 cells/well in 96-well plate Count->Seed Incubate1 Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Prepare Prepare Serial Dilutions of this compound Treat Add this compound to cells Prepare->Treat Incubate2 Incubate 72h Treat->Incubate2 Add_MTT Add 10 µL MTT Solution Incubate3 Incubate 4h Add_MTT->Incubate3 Add_DMSO Remove Medium, Add 150 µL DMSO Incubate3->Add_DMSO Read Read Absorbance at 570 nm Add_DMSO->Read

Caption: Workflow for determining the IC50 of this compound in MKN-45 cells using the MTT assay.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation BE18591 This compound (Potential Target?) BE18591->PI3K Inhibition? BE18591->AKT Inhibition?

References

Application Notes and Protocols: P388 Cell Line Assay Using BE-18591

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of BE-18591, a promising antitumor agent, on the P388 murine leukemia cell line. The included methodologies, data presentation formats, and visual diagrams are intended to guide researchers in pharmacology, oncology, and drug discovery.

Introduction

This compound is a novel antitumor substance isolated from a streptomycete strain.[1] It has demonstrated inhibitory effects on the growth of various cancer cell lines, including the P388 murine leukemia cell line.[1] The P388 cell line, derived from a lymphoid neoplasm in a DBA/2 mouse, is a widely utilized model in cancer research for screening and evaluating the efficacy of potential anti-cancer compounds due to its rapid proliferation and sensitivity to chemotherapeutic agents. This document outlines a comprehensive protocol for determining the cytotoxic activity of this compound against P388 cells, including cell culture, cytotoxicity assay, and data analysis.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound against P388 Cells
CompoundCell LineAssay TypeIncubation Time (hours)IC50 (µM)
This compoundP388MTT Assay72XX.XX
DoxorubicinP388MTT Assay72YY.YY

Note: The IC50 values are placeholders and should be determined experimentally. Doxorubicin is included as a common positive control.

Experimental Protocols

P388 Cell Culture

This protocol details the steps for the proper maintenance and propagation of the P388 cell line.

Materials:

  • P388 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypan Blue solution (0.4%)

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • 15 mL and 50 mL sterile conical tubes

  • Serological pipettes

  • Micropipettes and sterile tips

  • Hemocytometer or automated cell counter

  • Humidified incubator (37°C, 5% CO₂)

  • Biological safety cabinet (BSC)

Procedure:

  • Complete Growth Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin solution.

  • Thawing of Cryopreserved Cells:

    • Rapidly thaw a cryovial of P388 cells in a 37°C water bath.

    • Aseptically transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

  • Cell Line Maintenance:

    • Incubate the cells in a humidified incubator at 37°C with 5% CO₂.

    • As P388 cells grow in suspension, monitor cell density and viability every 2-3 days.

    • Maintain the cell culture by adding fresh medium or by splitting the culture. To split the culture, centrifuge the cell suspension, remove a portion of the cells, and resuspend in a new flask with fresh medium at a density of 2-5 x 10⁵ viable cells/mL.

P388 Cytotoxicity Assay using MTT

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on P388 cells.

Materials:

  • P388 cells in logarithmic growth phase

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Doxorubicin (positive control)

  • Complete growth medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Determine the cell density and viability of the P388 cell suspension using a hemocytometer and Trypan Blue staining.

    • Dilute the cell suspension with complete growth medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound and the positive control (Doxorubicin) in complete growth medium. The final solvent concentration should be kept constant across all wells and should not exceed 0.5%.

    • Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with solvent) and untreated cells (medium only).

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells using a multichannel pipette.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a non-linear regression analysis.

Visualizations

Experimental Workflow

G cluster_0 P388 Cell Culture cluster_1 Cytotoxicity Assay cluster_2 Data Analysis Thaw Thaw P388 Cells Culture Culture & Passage Thaw->Culture Seed Seed Cells in 96-well Plate Culture->Seed Treat Treat with this compound Seed->Treat Incubate Incubate (72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Read Read Absorbance MTT->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for P388 Cytotoxicity Assay.

Proposed Signaling Pathway for this compound Induced Apoptosis

G cluster_cell P388 Cancer Cell BE18591 This compound ROS ↑ Reactive Oxygen Species (ROS) BE18591->ROS Mito Mitochondrial Dysfunction BE18591->Mito Lysosome Lysosomal Dysfunction BE18591->Lysosome ROS->Mito Bax Bax Mito->Bax Bcl2 Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed Apoptotic Pathway of this compound.

References

Application Notes and Protocols for BE-18591 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BE-18591 is a bioactive tambjamine-class alkaloid originally isolated from Streptomyces sp.[1]. It has demonstrated a range of biological activities, including antimicrobial and antitumor properties[1][2][3]. Notably, this compound functions as an H+/Cl- symport ionophore, a mechanism that leads to the uncoupling of H+-ATPases[4]. This activity underlies its observed cytotoxic and immunomodulatory effects. These application notes provide a detailed protocol for the preparation of a stock solution of this compound and its application in cell culture experiments.

Physicochemical and Biological Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C₂₂H₃₅N₃O
Molecular Weight 357.54 g/mol
Appearance Yellowish green compound
Mechanism of Action H+/Cl- symport ionophore; uncouples H+-ATPases

Biological Activity and Recommended Concentrations

This compound has shown potent activity in various biological assays. The optimal concentration for use in cell culture will be cell-line and assay dependent. The following table summarizes reported effective concentrations and IC₅₀ values.

Cell Type/AssayEffective Concentration/IC₅₀Biological EffectReference
Lipopolysaccharide-stimulated mouse splenocytesIC₅₀: 38 nMInhibition of immunoproliferation
Concanavalin A-stimulated cellsIC₅₀: 230 nMInhibition of immunoproliferation
Submitochondrial particles and gastric vesiclesIC₅₀: ~1-2 nMInhibition of proton pump activity
LysosomesIC₅₀: 230 nMInhibition of proton pump activity
PC12 cells4 µMInduction of neurite outgrowth
Bone resorption assay10 µMInhibition of bone resorption
Various human cancer cell linesNot specifiedNon-selective antiproliferative activity

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is crucial to use high-purity, sterile-filtered DMSO suitable for cell culture applications.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 357.54 g/mol = 3.5754 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.

    • Carefully weigh approximately 3.58 mg of this compound directly into the tube. Record the exact weight.

  • Dissolving in DMSO:

    • Based on the actual weight of this compound, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

      • Volume (µL) = [Mass (mg) / 357.54 ( g/mol )] x 100,000

    • Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

    • Vortex or gently sonicate the solution until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. Protect from light.

Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the 10 mM stock solution in cell culture medium to the desired final concentration.

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in sterile cell culture medium. It is recommended to perform at least a 1:1000 dilution of the DMSO stock into the medium to minimize solvent toxicity.

    • Example for a 10 µM working solution:

      • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. Mix thoroughly by gentle pipetting.

    • Example for a 100 nM working solution:

      • First, prepare a 10 µM intermediate dilution as described above.

      • Then, add 10 µL of the 10 µM intermediate solution to 990 µL of pre-warmed cell culture medium.

Diagrams

Signaling Pathway of this compound

BE18591_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BE18591 BE18591 H_Cl_Symporter H+/Cl- Symporter BE18591->H_Cl_Symporter Acts as H_in H+ H_Cl_Symporter->H_in Translocates Cl_in Cl- H_Cl_Symporter->Cl_in Translocates Proton_Gradient_Dissipation Proton Gradient Dissipation H_in->Proton_Gradient_Dissipation H_ATPase H+-ATPase H_ATPase->Proton_Gradient_Dissipation Uncoupled by Cytotoxicity Cytotoxicity & Immunomodulation Proton_Gradient_Dissipation->Cytotoxicity

Caption: Mechanism of action of this compound as an H+/Cl- symport ionophore.

Experimental Workflow: Stock Solution Preparation

Stock_Solution_Workflow Start Start Calculate_Mass Calculate Mass of this compound for 10 mM Solution Start->Calculate_Mass Weigh_Compound Weigh this compound Calculate_Mass->Weigh_Compound Calculate_Volume Calculate DMSO Volume Weigh_Compound->Calculate_Volume Dissolve Dissolve in Sterile DMSO Calculate_Volume->Dissolve Vortex Vortex/Sonicate until Dissolved Dissolve->Vortex Aliquot Aliquot into Single-Use Tubes Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for preparing a 10 mM stock solution of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of BE-18591, a potent antitumor and antimicrobial agent. The information compiled herein is intended to guide researchers in designing and executing experiments for the evaluation of this compound's biological activities.

Introduction to this compound

This compound is a member of the tambjamine class of alkaloids, known for their diverse and potent biological activities. It functions as an H+/Cl- symport ionophore, effectively uncoupling various H+-ATPases. This activity disrupts cellular ion homeostasis, leading to its observed antitumor and antimicrobial effects. Its unique mechanism of action makes it a compound of interest for further investigation in drug development.

Recommended Solvents and Solubility

Data Presentation: Solubility of this compound

SolventQualitative SolubilityPrimary UseNotes
Dimethyl Sulfoxide (DMSO) Highly SolubleRecommended for stock solutions for in vitro studies. DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds.[1][2] It is a standard solvent for preparing high-concentration stock solutions for cell-based assays.
Methanol SolubleExtraction and purification.This compound has been successfully extracted from mycelium using methanol, indicating good solubility.
Ethanol Likely SolubleAlternative for stock solutions.Generally, compounds soluble in methanol will also dissolve in ethanol.
Water Poorly SolubleFinal aqueous assay media (with co-solvent).Direct dissolution in aqueous buffers is not recommended. Dilution from a DMSO stock is the standard procedure.

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted for various experimental applications.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.575 mg of this compound (Molecular Weight: 357.54 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound. For the example above, add 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous cell culture medium for in vitro experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line

  • Sterile pipette tips and tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.5%.

  • Example Dilution for a 10 µM Final Concentration:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM working solution.

    • Add the desired volume of this 10 µM working solution to your experimental wells. For instance, adding 10 µL of the 10 µM solution to 90 µL of cells in a 96-well plate will result in a final concentration of 1 µM.

  • Control: Prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.

  • Immediate Use: Use the prepared working solutions immediately for your experiments.

Visualization of Methodologies and Pathways

Experimental Workflow for this compound Solubilization and Use

The following diagram illustrates the general workflow for preparing and using this compound in a typical cell-based assay.

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Dilute in Culture Medium thaw->dilute treat_cells Treat Cells with this compound dilute->treat_cells incubate Incubate treat_cells->incubate analyze Analyze Cellular Response incubate->analyze

Workflow for this compound Preparation and Use
Proposed Signaling Pathway of this compound in Cancer Cells

This compound's primary mechanism of action is the disruption of intracellular ion homeostasis through its function as an H+/Cl- symport ionophore. This leads to the uncoupling of H+-ATPases.[3] While the precise downstream signaling cascade for this compound is not fully elucidated, based on studies of related tambjamine alkaloids and other ionophores, a plausible pathway leading to cell death is proposed below. This disruption can lead to mitochondrial dysfunction and the activation of apoptotic or necrotic cell death pathways.[4][5] Studies on related tambjamines suggest the involvement of the extrinsic apoptosis pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects be18591 This compound ion_transport H+/Cl- Symport be18591->ion_transport ion_imbalance Disruption of Ion Homeostasis (ΔpH, Δ[Cl-]) ion_transport->ion_imbalance ion_transport->ion_imbalance atpase_uncoupling H+-ATPase Uncoupling ion_imbalance->atpase_uncoupling mito_dysfunction Mitochondrial Dysfunction atpase_uncoupling->mito_dysfunction atpase_uncoupling->mito_dysfunction apoptosis Apoptosis mito_dysfunction->apoptosis necrosis Necrosis mito_dysfunction->necrosis

Proposed Mechanism of this compound Action

References

Application Notes and Protocols for Compound X in Lipopolysaccharide-Stimulated Mouse Splenocytes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It stimulates immune cells, such as those found in the spleen, to produce a range of pro-inflammatory cytokines and mediators. This response is primarily mediated through the Toll-like receptor 4 (TLR4) signaling pathway, leading to the activation of downstream transcription factors like NF-κB and AP-1, which in turn regulate the expression of inflammatory genes.[1][2] The study of LPS-induced inflammation in mouse splenocytes, a diverse population of immune cells including lymphocytes, macrophages, and dendritic cells, serves as a critical in vitro model for understanding inflammatory processes and for the screening of potential anti-inflammatory therapeutic agents.[3][4]

Compound X is a novel small molecule inhibitor designed to modulate the inflammatory response. These application notes provide detailed protocols for utilizing Compound X to inhibit LPS-induced inflammation in primary mouse splenocytes, along with representative data and visualizations of the key signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the dose-dependent effect of Compound X on the production of key pro-inflammatory and anti-inflammatory cytokines in mouse splenocytes stimulated with LPS. Splenocytes were pre-treated with varying concentrations of Compound X for 2 hours, followed by stimulation with 2.5 µg/mL LPS for 24 hours. Cytokine concentrations in the culture supernatant were measured by ELISA.

Table 1: Effect of Compound X on Pro-inflammatory Cytokine Production in LPS-Stimulated Mouse Splenocytes

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Vehicle)50 ± 530 ± 420 ± 3
LPS (2.5 µg/mL)1200 ± 802500 ± 150800 ± 60
LPS + Compound X (1 µM)850 ± 701800 ± 120550 ± 50
LPS + Compound X (10 µM)400 ± 35900 ± 80250 ± 30
LPS + Compound X (30 µM)150 ± 20350 ± 40100 ± 15

Data are presented as mean ± standard error of the mean (SEM) from three independent experiments.

Table 2: Effect of Compound X on Anti-inflammatory Cytokine Production in LPS-Stimulated Mouse Splenocytes

Treatment GroupIL-10 (pg/mL)
Control (Vehicle)25 ± 3
LPS (2.5 µg/mL)600 ± 50
LPS + Compound X (1 µM)580 ± 45
LPS + Compound X (10 µM)550 ± 40
LPS + Compound X (30 µM)520 ± 38

Data are presented as mean ± standard error of the mean (SEM) from three independent experiments.

Experimental Protocols

Protocol 1: Isolation of Mouse Splenocytes

This protocol details the procedure for isolating a single-cell suspension of splenocytes from a mouse spleen.[4]

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • 70% Ethanol

  • Sterile Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • 70 µm cell strainer

  • 50 mL conical tubes

  • Petri dish

  • Syringe plunger (5 mL)

  • ACK (Ammonium-Chloride-Potassium) lysis buffer

  • Centrifuge

Procedure:

  • Humanely euthanize the mouse according to institutional guidelines.

  • Sterilize the abdominal area with 70% ethanol.

  • Make a small incision in the abdominal wall and carefully excise the spleen using sterile forceps and scissors.

  • Place the spleen in a petri dish containing 5 mL of sterile PBS.

  • Place a 70 µm cell strainer over a 50 mL conical tube.

  • Transfer the spleen onto the cell strainer and gently mash it through the mesh using the plunger of a 5 mL syringe.

  • Rinse the strainer with 10 mL of RPMI-1640 medium to ensure all cells are collected.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 2 mL of ACK lysis buffer to lyse red blood cells. Incubate for 3-5 minutes at room temperature.

  • Add 10 mL of RPMI-1640 medium to stop the lysis and centrifuge at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the splenocyte pellet in complete RPMI-1640 medium.

  • Perform a cell count using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.

Protocol 2: LPS Stimulation and Compound X Treatment of Mouse Splenocytes

This protocol describes the in vitro stimulation of isolated splenocytes with LPS and treatment with Compound X.

Materials:

  • Isolated mouse splenocytes (from Protocol 1)

  • Complete RPMI-1640 medium

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Compound X (dissolved in DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Adjust the concentration of the splenocyte suspension to 2 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Seed 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.

  • Prepare serial dilutions of Compound X in complete RPMI-1640 medium. The final DMSO concentration should be kept below 0.1%.

  • Add 50 µL of the diluted Compound X to the respective wells and incubate for 2 hours in a CO2 incubator. For control wells, add medium with the corresponding concentration of DMSO.

  • Prepare a 4X working solution of LPS (e.g., 10 µg/mL for a final concentration of 2.5 µg/mL).

  • Add 50 µL of the LPS working solution to the appropriate wells. For unstimulated control wells, add 50 µL of medium.

  • The final volume in each well should be 200 µL.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate at 400 x g for 5 minutes.

  • Carefully collect the supernatant for cytokine analysis (e.g., ELISA) and store at -80°C if not used immediately.

Mandatory Visualization

LPS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4 MD-2 CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex activates IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases nucleus Nucleus NFkappaB->nucleus translocates to cytokine_genes Pro-inflammatory Cytokine Genes NFkappaB->cytokine_genes activates transcription of CompoundX Compound X (Inhibitor) CompoundX->IKK_complex inhibits

Caption: LPS signaling pathway leading to pro-inflammatory cytokine production.

Experimental_Workflow cluster_splenocyte_prep Splenocyte Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis spleen_isolation 1. Isolate Spleen from Mouse cell_suspension 2. Prepare Single-Cell Suspension spleen_isolation->cell_suspension rbc_lysis 3. Lyse Red Blood Cells cell_suspension->rbc_lysis cell_count 4. Count and Seed Splenocytes rbc_lysis->cell_count compound_pretreatment 5. Pre-treat with Compound X (2h) cell_count->compound_pretreatment lps_stimulation 6. Stimulate with LPS (24h) compound_pretreatment->lps_stimulation supernatant_collection 7. Collect Supernatant lps_stimulation->supernatant_collection cytokine_analysis 8. Analyze Cytokines (ELISA) supernatant_collection->cytokine_analysis

Caption: Experimental workflow for assessing Compound X's effect on splenocytes.

References

Application Notes and Protocols for Investigating BE-18591's Effects on Concanavalin A-Stimulated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Concanavalin A (ConA) is a lectin widely utilized in immunological research to induce T-cell activation and proliferation in a non-specific manner. By binding to glycoproteins on the T-cell surface, ConA effectively cross-links T-cell receptors (TCRs), initiating a signaling cascade that mimics antigen-induced activation. This process leads to cellular proliferation, cytokine production, and the expression of activation markers, making it a valuable tool for studying T-cell biology and screening potential immunomodulatory compounds.[1][2][3] BE-18591 is a marine alkaloid belonging to the tambjamine class, which has demonstrated antitumor and cytotoxic properties.[2][3] While its exact mechanism of action is not fully elucidated, its antiproliferative effects suggest potential interference with cell cycle progression. This document provides a detailed experimental framework to investigate the effects of this compound on Concanavalin A-stimulated cells, with a focus on T-cell proliferation, cytokine secretion, and cell cycle progression.

Core Concepts and Signaling Pathways

Concanavalin A-Induced T-Cell Activation

Concanavalin A initiates T-cell activation by binding to mannose-containing glycoproteins on the cell surface, leading to the cross-linking of the T-cell receptor (TCR) complex. This event triggers a cascade of intracellular signaling events, primarily through the T-cell receptor signaling pathway. Key downstream pathways activated include the MAP kinase (MAPK) cascades (ERK, JNK, and p38), which ultimately lead to the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and AP-1. These transcription factors translocate to the nucleus and induce the expression of genes crucial for T-cell proliferation and function, including Interleukin-2 (IL-2) and its high-affinity receptor (CD25).

Potential Mechanism of Action for this compound

Given that this compound exhibits antiproliferative and cytotoxic effects against cancer cells, it is hypothesized that it may interfere with the cell cycle machinery. A key regulatory component of the cell cycle is the family of Cyclin-Dependent Kinases (CDKs). Progression through the different phases of the cell cycle is tightly controlled by the sequential activation of various CDK-cyclin complexes. Therefore, a plausible mechanism for this compound's antiproliferative activity could be the inhibition of one or more CDKs, leading to cell cycle arrest. This experimental design aims to test this hypothesis in the context of ConA-stimulated T-cell proliferation.

Diagrams

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus ConA Concanavalin A Glycoproteins Glycoproteins ConA->Glycoproteins Binds TCR TCR Complex MAPK_Cascade MAPK Cascade (ERK, JNK, p38) TCR->MAPK_Cascade Activates Glycoproteins->TCR Cross-linking NFAT NFAT MAPK_Cascade->NFAT Activates AP1 AP-1 MAPK_Cascade->AP1 Activates Gene_Expression Gene Expression (IL-2, CD25) NFAT->Gene_Expression AP1->Gene_Expression

Caption: Concanavalin A Signaling Pathway.

G cluster_0 Experimental Setup cluster_1 Analysis start Isolate PBMCs stimulate Stimulate with ConA start->stimulate treat Treat with this compound stimulate->treat incubate Incubate (24-72h) treat->incubate proliferation Proliferation Assay (BrdU/CFSE) incubate->proliferation cytokine Cytokine Analysis (ELISA) incubate->cytokine cell_cycle Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle

Caption: Experimental Workflow Overview.

G cluster_0 This compound Hypothesis G0 G0/G1 S S G0->S CDK4/6, CDK2 G2 G2 S->G2 CDK2 M M G2->M CDK1 M->G0 BE18591 This compound CDK_Inhibition CDK Inhibition BE18591->CDK_Inhibition CDK_Inhibition->G0 Arrest

Caption: Cell Cycle and Hypothesized this compound Action.

Experimental Protocols

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

  • Materials:

    • Whole blood collected in heparinized tubes

    • Ficoll-Paque PLUS

    • Phosphate Buffered Saline (PBS)

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Protocol:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing PBMCs.

    • Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

    • Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count using a hemocytometer or automated cell counter. Adjust the cell density to 1 x 10^6 cells/mL.

2. Cell Proliferation Assay (BrdU Incorporation)

  • Materials:

    • Isolated PBMCs

    • Concanavalin A (stock solution of 1 mg/mL in sterile PBS)

    • This compound (dissolved in a suitable solvent, e.g., DMSO, at various stock concentrations)

    • BrdU Cell Proliferation ELISA Kit (e.g., from Roche)

    • 96-well flat-bottom cell culture plates

  • Protocol:

    • Seed 1 x 10^5 PBMCs per well in a 96-well plate in a final volume of 100 µL of complete RPMI-1640 medium.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Add 50 µL of Concanavalin A solution to achieve a final concentration of 5 µg/mL in the stimulated wells. Add 50 µL of medium to the unstimulated control wells.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

    • 24 hours before the end of the incubation period, add BrdU labeling solution to each well according to the manufacturer's protocol.

    • At the end of the incubation, measure BrdU incorporation using the ELISA kit protocol. This typically involves fixing the cells, adding an anti-BrdU antibody conjugated to a peroxidase, and then adding a substrate to produce a colorimetric reaction that is quantified by measuring the absorbance at a specific wavelength.

3. Cytokine Analysis (IL-2 ELISA)

  • Materials:

    • Cell culture supernatants from the proliferation assay (collected before adding BrdU)

    • Human IL-2 ELISA Kit (e.g., from R&D Systems or Thermo Fisher Scientific)

  • Protocol:

    • After the desired incubation time (e.g., 24 or 48 hours) with ConA and this compound, centrifuge the 96-well plates at 300 x g for 5 minutes.

    • Carefully collect the cell-free supernatants from each well.

    • Perform the IL-2 ELISA according to the manufacturer's instructions. This typically involves adding the supernatants and standards to a plate pre-coated with an anti-human IL-2 antibody, followed by the addition of a detection antibody and a substrate for color development.

    • Measure the absorbance and calculate the concentration of IL-2 in each sample based on the standard curve.

4. Cell Cycle Analysis by Flow Cytometry

  • Materials:

    • Isolated PBMCs

    • Concanavalin A

    • This compound

    • 6-well or 24-well cell culture plates

    • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)

    • Flow cytometer

  • Protocol:

    • Seed 1-2 x 10^6 PBMCs per well in a 6-well plate in complete RPMI-1640 medium.

    • Treat the cells with ConA (5 µg/mL) and different concentrations of this compound (and a vehicle control) as described for the proliferation assay.

    • Incubate for 24-48 hours.

    • Harvest the cells by gentle scraping or centrifugation.

    • Wash the cells with cold PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

The quantitative data generated from these experiments should be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on Concanavalin A-Stimulated PBMC Proliferation

Treatment GroupThis compound Conc. (µM)Mean Absorbance (OD) ± SD% Inhibition of Proliferation
Unstimulated Control0N/A
ConA Stimulated00
ConA + this compoundX
ConA + this compoundY
ConA + this compoundZ
Vehicle Control-

Table 2: Effect of this compound on IL-2 Production in Concanavalin A-Stimulated PBMCs

Treatment GroupThis compound Conc. (µM)Mean IL-2 Conc. (pg/mL) ± SD% Inhibition of IL-2 Production
Unstimulated Control0N/A
ConA Stimulated00
ConA + this compoundX
ConA + this compoundY
ConA + this compoundZ
Vehicle Control-

Table 3: Effect of this compound on Cell Cycle Distribution in Concanavalin A-Stimulated PBMCs

Treatment GroupThis compound Conc. (µM)% Cells in G0/G1 Phase ± SD% Cells in S Phase ± SD% Cells in G2/M Phase ± SD
Unstimulated Control0
ConA Stimulated0
ConA + this compoundX
ConA + this compoundY
ConA + this compoundZ
Vehicle Control-

This comprehensive set of protocols and application notes provides a robust framework for elucidating the immunomodulatory effects of this compound on T-cell activation. By systematically evaluating its impact on proliferation, cytokine production, and cell cycle progression in Concanavalin A-stimulated cells, researchers can gain valuable insights into the potential mechanisms of action of this compound. The data generated will be crucial for guiding further drug development efforts and understanding the therapeutic potential of this compound.

References

Application Notes and Protocols: Assessing H+-ATPase Uncoupling with BE-18591

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BE-18591 is a potent and specific uncoupler of vacuolar-type H+-ATPases (V-ATPases).[1] As a member of the tambjamine group of antibiotics, it functions as an H+/Cl- symport ionophore. This unique mechanism allows this compound to dissipate the proton gradient across membranes without significantly inhibiting the ATP hydrolysis activity of the enzyme, making it a valuable tool for studying the physiological roles of V-ATPases and for the development of novel therapeutics targeting these pumps.[1] V-ATPases are crucial for the acidification of various intracellular compartments, including lysosomes, endosomes, and synaptic vesicles, and are involved in a wide range of cellular processes such as protein trafficking, receptor-mediated endocytosis, and neurotransmitter uptake.[2][3] This document provides detailed protocols for assessing the H+-ATPase uncoupling activity of this compound.

Mechanism of Action

This compound uncouples H+-ATPases by inserting into the membrane and facilitating the transport of protons (H+) down their electrochemical gradient, coupled with the co-transport of chloride ions (Cl-) in the same direction (symport). This action effectively dissipates the proton motive force generated by the V-ATPase-mediated ATP hydrolysis. A key characteristic of this uncoupling is that the ATP hydrolysis function of the enzyme remains largely unaffected, distinguishing it from direct inhibitors of the ATPase catalytic site.[1]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound on the proton pump activity of H+-ATPases from various sources.

Source of H+-ATPaseIC50 for Proton Pump InhibitionReference
Submitochondrial Particles~1-2 nM
Gastric Vesicles~1-2 nM
Lysosomes230 nM

Note: this compound had little effect on ATP hydrolysis at concentrations up to 10 µM.

Experimental Protocols

Protocol 1: Assessment of H+-ATPase Pumping Activity (Proton Transport)

This protocol utilizes the pH-sensitive fluorescent probe Acridine Orange to monitor the acidification of vesicles, a direct measure of H+-ATPase pumping activity.

Materials and Reagents:

  • Vesicle Preparation (Submitochondrial particles, Gastric Vesicles, or Lysosomes)

  • This compound stock solution (in DMSO)

  • Acridine Orange

  • Assay Buffer (e.g., 10 mM MOPS-Tris, pH 7.0, 150 mM KCl, 5 mM MgCl2)

  • ATP solution

  • Fluorometer

Procedure:

  • Vesicle Preparation: Prepare submitochondrial particles, gastric vesicles, or lysosomes according to established protocols.

  • Reaction Setup: In a fluorometer cuvette, add the assay buffer, the vesicle preparation (typically 50-100 µg of protein), and Acridine Orange to a final concentration of 5-10 µM.

  • Initiation of Pumping: Start the reaction by adding ATP to a final concentration of 1-2 mM. The fluorescence of Acridine Orange will quench as it accumulates in the acidic interior of the vesicles.

  • Addition of this compound: Once a stable proton gradient is established (indicated by a steady-state level of fluorescence quenching), add varying concentrations of this compound to the cuvette.

  • Data Acquisition: Monitor the fluorescence of Acridine Orange (Excitation: 490 nm, Emission: 530 nm). Uncoupling by this compound will cause a de-quenching of the fluorescence as the proton gradient dissipates.

  • Data Analysis: Calculate the initial rate of fluorescence de-quenching for each concentration of this compound. Plot the rates against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Measurement of H+-ATPase Hydrolytic Activity

This protocol measures the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released.

Materials and Reagents:

  • Vesicle Preparation (as in Protocol 1)

  • This compound stock solution (in DMSO)

  • Assay Buffer (as in Protocol 1)

  • ATP solution

  • Reagents for Pi detection (e.g., Malachite Green-based assay)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In separate tubes, pre-incubate the vesicle preparation with varying concentrations of this compound in the assay buffer for a defined period (e.g., 10 minutes) at the desired temperature (e.g., 37°C).

  • Initiation of Reaction: Start the reaction by adding ATP to a final concentration of 1-2 mM.

  • Incubation: Incubate the reaction mixtures for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a reagent that denatures the enzyme and allows for the colorimetric detection of Pi (e.g., an acidic solution of Malachite Green and ammonium molybdate).

  • Color Development: Allow the color to develop according to the specific Pi detection kit instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green assays).

  • Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each sample and determine the ATPase activity. Compare the activity in the presence of this compound to the control (no inhibitor) to assess its effect on ATP hydrolysis.

Signaling Pathways and Experimental Workflow

H_ATPase_Uncoupling_Pathway cluster_membrane Membrane cluster_cytosol Cytosol cluster_lumen Lumen (Acidic) V_ATPase V-H+ ATPase Proton_Channel Proton Channel V_ATPase->Proton_Channel Pumps H+ ADP_Pi ADP + Pi V_ATPase->ADP_Pi BE18591 This compound BE18591->Proton_Channel Transports H+ Chloride_Channel Chloride Channel BE18591->Chloride_Channel Transports Cl- H_out H+ Proton_Channel->H_out Gradient Formation ATP ATP ATP->V_ATPase Hydrolysis H_out->BE18591 Uncoupling

Caption: Mechanism of H+-ATPase uncoupling by this compound.

Experimental_Workflow cluster_proton Proton Transport cluster_atpase ATP Hydrolysis start Start prep_vesicles Prepare Vesicles (e.g., Lysosomes) start->prep_vesicles proton_assay Proton Pumping Assay (Acridine Orange) prep_vesicles->proton_assay atpase_assay ATPase Hydrolysis Assay (Pi Detection) prep_vesicles->atpase_assay add_atp_proton Add ATP (Initiate Pumping) proton_assay->add_atp_proton preincubate_atpase Pre-incubate with this compound atpase_assay->preincubate_atpase add_be18591_proton Add this compound (Varying Concentrations) add_atp_proton->add_be18591_proton measure_fluorescence Measure Fluorescence (De-quenching) add_be18591_proton->measure_fluorescence calc_ic50 Calculate IC50 measure_fluorescence->calc_ic50 end End calc_ic50->end add_atp_atpase Add ATP (Initiate Hydrolysis) preincubate_atpase->add_atp_atpase measure_pi Measure Pi Release add_atp_atpase->measure_pi compare_activity Compare to Control measure_pi->compare_activity compare_activity->end

Caption: Experimental workflow for assessing this compound activity.

References

Application Note: BE-18591 in Anti-Proliferative Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BE-18591 is a member of the tambjamine class of alkaloids, originally isolated from a marine bacterium. It has demonstrated notable anti-proliferative and cytotoxic activities against a variety of cell lines.[1] The primary mechanism of action for this compound and its analogues is the inhibition of vacuolar-type H+-ATPase (V-ATPase).[2] This inhibition disrupts intracellular pH homeostasis, leading to downstream effects that culminate in the suppression of cell growth and proliferation. This application note provides detailed protocols for assessing the anti-proliferative effects of this compound using common in vitro assays and presents available data on its activity and that of closely related compounds.

Data Presentation

Table 1: Anti-proliferative Activity of Indole-Based Tambjamine Analogues [3]

CompoundCell LineCell TypeIC50 (µM)
Compound 1A549Non-Small Cell Lung Cancer< 10
Compound 1DMS53Small Cell Lung Cancer< 10
Compound 1SW900Non-Small Cell Lung Cancer< 10
Compound 1H460Non-Small Cell Lung Cancer< 10
Compound 2A549Non-Small Cell Lung Cancer< 10
Compound 2DMS53Small Cell Lung Cancer< 10
Compound 2SW900Non-Small Cell Lung Cancer< 10
Compound 2H460Non-Small Cell Lung Cancer< 10
Compound 1PC#8Patient-Derived Primary Lung Cancer< 5
Compound 1PC#13Patient-Derived Primary Lung Cancer< 5
Compound 2PC#8Patient-Derived Primary Lung Cancer< 5
Compound 2PC#13Patient-Derived Primary Lung Cancer< 5

Additionally, this compound has been shown to inhibit the proliferation of stimulated mouse splenocytes with the following IC50 values:

Table 2: Immunosuppressive Activity of this compound

Cell TypeStimulationIC50 (nM)
Mouse SplenocytesLipopolysaccharide (LPS)38
Mouse SplenocytesConcanavalin A230

Experimental Protocols

Several robust and widely accepted methods can be employed to determine the anti-proliferative activity of this compound. Below are detailed protocols for three common assays: the MTT assay, the Sulforhodamine B (SRB) assay, and the Crystal Violet assay.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Target cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell biomass.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

Protocol 3: Crystal Violet Assay

This simple and cost-effective assay quantifies the number of adherent cells by staining them with crystal violet dye.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • Crystal violet solution (0.5% in 25% methanol)

  • Methanol

  • 33% Acetic acid solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate for the desired time period.

  • Fixation and Staining: Remove the medium and gently wash the cells with PBS. Add 100 µL of methanol to each well and incubate for 10 minutes to fix the cells. Remove the methanol and add 100 µL of crystal violet solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Gently wash the plate with tap water to remove excess stain and allow it to air dry.

  • Solubilization: Add 100 µL of 33% acetic acid to each well to solubilize the stained cells.

  • Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cell viability and the IC50 value as described for the MTT assay.

Mandatory Visualizations

Signaling Pathway of this compound in Cancer Cells

BE18591_Pathway BE18591 This compound VATPase V-ATPase BE18591->VATPase Inhibition H_ion Intracellular H⁺ Concentration VATPase->H_ion Decreased Efflux pH_decrease Intracellular Acidification H_ion->pH_decrease Mitochondria Mitochondrial Dysfunction pH_decrease->Mitochondria Lysosome Lysosomal De-acidification pH_decrease->Lysosome p38 p38 MAPK Activation Mitochondria->p38 Lysosome->p38 Apoptosis Apoptosis p38->Apoptosis Induction Proliferation Cell Proliferation Apoptosis->Proliferation Inhibition

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Anti-Proliferative Assay

Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compound Add this compound to Cells seed_cells->add_compound prepare_compound Prepare Serial Dilutions of this compound prepare_compound->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_reagent Add Assay Reagent (e.g., MTT, SRB) incubate->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent solubilize Solubilize Formazan/ Dye incubate_reagent->solubilize read_plate Measure Absorbance solubilize->read_plate calculate_viability Calculate % Viability/ Inhibition read_plate->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: General workflow for in vitro anti-proliferative assays.

References

Application Notes and Protocols: Apoptosis Induction Assay with BE-18591 in HL-60 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BE-18591 is an antitumor substance isolated from the culture broth of a streptomycete.[1] It has demonstrated growth inhibition of various cancer cell lines, including MKN-45 human stomach cancer and P388 cells.[1] This document provides detailed protocols for assessing the apoptosis-inducing potential of this compound in the human promyelocytic leukemia cell line, HL-60. The HL-60 cell line is a widely used model for studying apoptosis in response to antitumor agents.[2] The following protocols describe the culture of HL-60 cells, induction of apoptosis with this compound, and subsequent analysis using Annexin V/Propidium Iodide (PI) staining, DNA fragmentation, and caspase activity assays.

Data Presentation

The following table summarizes illustrative quantitative data on the dose-dependent effects of this compound on apoptosis induction in HL-60 cells after a 24-hour treatment.

This compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Relative Caspase-3/7 Activity (Fold Change)DNA Fragmentation
0 (Vehicle Control)2.5 ± 0.81.2 ± 0.31.0 ± 0.1-
110.2 ± 1.53.1 ± 0.72.5 ± 0.4+/-
525.8 ± 3.28.9 ± 1.15.8 ± 0.9+
1045.1 ± 4.515.4 ± 2.39.2 ± 1.3++
2560.7 ± 5.122.8 ± 2.915.6 ± 2.1+++

Data are represented as mean ± standard deviation from three independent experiments. DNA fragmentation is represented qualitatively: - (no fragmentation), +/- (slight fragmentation), + (moderate fragmentation), ++ (strong fragmentation), +++ (very strong fragmentation).

Experimental Protocols

1. Culture of HL-60 Cells

The human promyelocytic leukemia HL-60 cell line is cultured in suspension.[3]

  • Materials:

    • HL-60 cells

    • RPMI 1640 medium

    • Fetal Bovine Serum (FBS)

    • L-glutamine

    • Penicillin-Streptomycin solution

    • Phosphate-Buffered Saline (PBS)

    • Trypan Blue solution

    • T-75 culture flasks

    • Centrifuge tubes (15 mL and 50 mL)

    • Humidified incubator (37°C, 5% CO₂)

  • Protocol:

    • Prepare complete growth medium: RPMI 1640 supplemented with 10-20% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[4]

    • Thaw a frozen vial of HL-60 cells rapidly in a 37°C water bath.

    • Transfer the thawed cells to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge the cell suspension at 100-150 x g for 5 minutes.

    • Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

    • Transfer the cell suspension to a T-75 culture flask.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO₂.

    • Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Subculture the cells every 2-3 days by diluting the cell suspension with fresh medium to a seeding density of 2 x 10⁵ cells/mL.

    • Monitor cell viability using Trypan Blue exclusion assay.

2. Induction of Apoptosis with this compound

  • Materials:

    • HL-60 cells in logarithmic growth phase

    • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

    • Complete growth medium

    • 6-well or 24-well culture plates

  • Protocol:

    • Seed HL-60 cells at a density of 5 x 10⁵ cells/mL in culture plates.

    • Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25 µM).

    • Include a vehicle control containing the same concentration of the solvent used to dissolve this compound.

    • Add the this compound dilutions or vehicle control to the respective wells.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

    • After incubation, harvest the cells for downstream apoptosis assays.

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow Experimental Workflow for Apoptosis Assay cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis culture Culture HL-60 Cells seed Seed Cells for Experiment culture->seed treat Treat with this compound seed->treat incubate Incubate (24h) treat->incubate harvest Harvest Cells incubate->harvest annexin Annexin V/PI Staining harvest->annexin dna DNA Fragmentation harvest->dna caspase Caspase Activity harvest->caspase flow Flow Cytometry annexin->flow gel Gel Electrophoresis dna->gel plate_reader Plate Reader caspase->plate_reader apoptosis_pathway Intrinsic Apoptosis Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_execution Execution Phase BE18591 This compound Bax Bax/Bak (Pro-apoptotic) BE18591->Bax Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Mito Mitochondrion Bax->Mito CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 Casp3 Pro-caspase-3 Casp3->ActiveCasp3 Substrates Cellular Substrates (PARP, Lamins) ActiveCasp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

References

BE-18591: Application in Gastritis Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

BE-18591, a member of the tambjamine group of antibiotics, has emerged as a molecule of interest in the study of gastritis.[1] Structurally similar to prodigiosins, this compound is an enamine of 4-methoxy-2,2'-bipyrrole-5-carboxyaldehyde.[1] This document provides detailed application notes and protocols for the use of this compound in gastritis research models, based on its known mechanism of action and reported effects in preclinical studies. Its potential as a therapeutic agent stems from its ability to inhibit immunoproliferation and gastritis.[1]

Mechanism of Action

This compound functions as a novel H+/Cl- symport ionophore, which leads to the uncoupling of various H+-ATPases.[1] This mechanism involves the inhibition of proton pump activities in cellular compartments such as submitochondrial particles, gastric vesicles, and lysosomes, without significantly affecting their ATP hydrolysis.[1] This uncoupling activity is central to its biological effects.

cluster_membrane Cellular Membrane H_ATPase H+-ATPase Proton_Pump Proton Pump Activity H_ATPase->Proton_Pump drives BE18591 This compound BE18591->H_ATPase acts as H+/Cl- symport ionophore Uncoupling Uncoupling of H+-ATPase BE18591->Uncoupling causes Inhibition Inhibition of Proton Pumping Uncoupling->Inhibition Immunoproliferation Inhibition of Immunoproliferation Inhibition->Immunoproliferation leads to Gastritis Inhibition of Gastritis Inhibition->Gastritis leads to

Caption: Proposed mechanism of action for this compound in inhibiting gastritis.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound on various biological activities.

Target/ActivitySystemIC50
Proton Pump ActivitySubmitochondrial Particles~1-2 nM
Proton Pump ActivityGastric Vesicles~1-2 nM
Proton Pump ActivityLysosomes230 nM
ImmunoproliferationLipopolysaccharide-stimulated mouse splenocytes      38 nM
ImmunoproliferationConcanavalin A-stimulated cells230 nM

Applications in Gastritis Research

This compound has been shown to inhibit gastritis in rabbit models. Its mechanism of action, targeting the proton pump activity in gastric vesicles, makes it a valuable tool for studying the role of gastric acidification and related inflammatory processes in the pathogenesis of gastritis.

Experimental Protocols

The following is a generalized protocol for an in vivo gastritis model based on the available literature. Researchers should adapt this protocol based on their specific experimental design and institutional guidelines.

Objective: To evaluate the efficacy of this compound in an experimentally induced gastritis model in rabbits.

Materials:

  • This compound

  • Healthy adult rabbits

  • Gastritis-inducing agent (e.g., ethanol, NSAIDs, or Helicobacter pylori infection)

  • Vehicle for this compound administration

  • Anesthesia

  • Surgical tools for tissue collection

  • Histopathology reagents

  • Biochemical assay kits (for inflammatory markers)

Workflow:

start Start: Acclimatize Rabbits induction Induce Gastritis (e.g., ethanol administration) start->induction grouping Divide into Control and Treatment Groups induction->grouping treatment Administer this compound or Vehicle grouping->treatment monitoring Monitor for Clinical Signs treatment->monitoring euthanasia Euthanize and Collect Gastric Tissue monitoring->euthanasia analysis Histopathological and Biochemical Analysis euthanasia->analysis end End: Data Analysis analysis->end

Caption: General experimental workflow for evaluating this compound in a rabbit gastritis model.

Procedure:

  • Animal Acclimatization: Acclimatize healthy adult rabbits to the laboratory environment for at least one week before the experiment.

  • Induction of Gastritis: Induce gastritis in the rabbits. The choice of inducing agent will depend on the specific research question.

  • Grouping: Randomly divide the animals into at least two groups: a control group receiving the vehicle and a treatment group receiving this compound.

  • Drug Administration: Administer this compound to the treatment group. The dosage and route of administration should be optimized in preliminary studies.

  • Monitoring: Observe the animals for clinical signs of gastritis and general health.

  • Tissue Collection: At the end of the study period, euthanize the animals and carefully collect gastric tissue samples.

  • Analysis:

    • Histopathology: Fix a portion of the gastric tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the degree of inflammation, erosion, and ulceration.

    • Biochemical Analysis: Homogenize another portion of the gastric tissue to measure levels of inflammatory markers such as myeloperoxidase (MPO), cytokines (e.g., TNF-α, IL-1β), and prostaglandins.

This compound represents a promising research tool for investigating the molecular mechanisms underlying gastritis and for the preclinical evaluation of novel anti-gastritis therapies. Its defined action as an H+/Cl- symport ionophore provides a specific target for modulating gastric physiology and inflammation. Further studies are warranted to fully elucidate its therapeutic potential and to establish detailed protocols for its use in various gastritis models.

References

Application Notes and Protocols: In Vitro Assay for BE-18591's Impact on Submitochondrial Particles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BE-18591 is a novel antibiotic belonging to the tambjamine group, which has been identified as a potent H+/Cl- symport ionophore.[1] This activity allows it to uncouple various H+-ATPases, significantly inhibiting proton pump activities. In submitochondrial particles (SMPs), this compound has demonstrated an exceptionally low IC50 value of approximately 1-2 nM for the inhibition of the proton pump.[1] Notably, it exhibits minimal impact on ATP hydrolysis, a characteristic feature of its H+/Cl- symport mechanism.[1] These properties suggest that this compound acts as a potent uncoupler of oxidative phosphorylation.

These application notes provide a detailed protocol for an in vitro assay to characterize the effects of this compound on the function of submitochondrial particles. The described assays will enable researchers to quantify the impact of this compound on key mitochondrial functions, including ATP synthesis and the activity of the electron transport chain.

Key Experimental Protocols

Preparation of Submitochondrial Particles (SMPs)

Submitochondrial particles are vesicles formed from the inner mitochondrial membrane and are essential for studying the electron transport chain in a cell-free system.[2] The following protocol is adapted from established methods for the preparation of SMPs.[3]

Materials and Reagents:

  • Freshly isolated mitochondria (e.g., from bovine heart or rat liver)

  • Sonication Buffer: 0.25 M Sucrose, 10 mM MOPS, 2 mM EDTA, pH 8.0

  • Sucrose Buffer: 0.25 M Sucrose

  • Q500 Sonicator with a 6 mm tip or equivalent

  • Refrigerated centrifuge

  • Bradford protein assay reagents

Protocol:

  • Suspend freshly isolated or thawed frozen mitochondria in MiR05 respiration buffer and then dilute with sonication buffer to a final protein concentration of 20-30 mg/mL.

  • Transfer 0.5 mL of the mitochondrial suspension into a microcentrifuge tube and place it in a beaker with an ice/KCl salt bath to maintain a low temperature.

  • Sonicate the suspension on ice using a Q500 sonicator at 20% amplitude with four pulses of 5 seconds each. Ensure the tip is cooled in the ice bath between pulses to prevent overheating and protein denaturation.

  • Dilute the sonicated mitochondria with a double volume of sucrose buffer.

  • Centrifuge the suspension at 16,000 x g for 10 minutes at 4°C to pellet large mitochondrial debris.

  • Carefully collect the supernatant, which contains the submitochondrial particles.

  • Determine the protein concentration of the SMP suspension using the Bradford protein assay.

  • Store the SMPs on ice for immediate use or at -80°C for long-term storage.

ATP Synthesis Assay

This assay measures the rate of ATP synthesis by SMPs, which is expected to be inhibited by the uncoupling agent this compound.

Materials and Reagents:

  • Submitochondrial particles (SMPs)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 50 mM KCl

  • Substrates: 10 mM NADH or 10 mM Succinate

  • 10 mM ADP

  • This compound stock solution (in DMSO)

  • ATP Bioluminescence Assay Kit (e.g., Luciferase/Luciferin-based)

  • 96-well microplate

  • Luminometer

Protocol:

  • Prepare a reaction mixture in a 96-well microplate containing assay buffer, SMPs (e.g., 20-40 µg protein), and the desired substrate (NADH or succinate).

  • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor of ATP synthase (e.g., oligomycin).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding ADP to each well.

  • Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

  • Stop the reaction and measure the amount of ATP produced using an ATP bioluminescence assay kit according to the manufacturer's instructions.

  • Record the luminescence using a luminometer.

  • Calculate the rate of ATP synthesis and express it as a percentage of the vehicle control.

Oxygen Consumption Assay

This assay measures the rate of oxygen consumption by the electron transport chain in SMPs. Uncouplers like this compound are expected to stimulate oxygen consumption in the absence of ATP synthesis.

Materials and Reagents:

  • Submitochondrial particles (SMPs)

  • Respiration Buffer: 125 mM KCl, 10 mM MOPS, 2 mM MgCl2, 2 mM KH2PO4, pH 7.4

  • Substrates: 10 mM NADH or 10 mM Succinate

  • 10 mM ADP

  • This compound stock solution (in DMSO)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (a classic uncoupler, as a positive control)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)

Protocol:

  • Add respiration buffer and SMPs (e.g., 50-100 µg protein) to the chamber of the respirometer.

  • Add the substrate (NADH or succinate) to establish a baseline respiration rate (State 2).

  • Add ADP to induce State 3 respiration (ATP synthesis-coupled oxygen consumption).

  • After a stable State 3 rate is achieved, add varying concentrations of this compound to observe its effect on oxygen consumption.

  • In separate experiments, after establishing State 2 respiration, add oligomycin to inhibit ATP synthase. Then, titrate this compound to measure the maximal uncoupled respiration rate.

  • Use FCCP as a positive control for uncoupling to compare the maximal effect of this compound.

  • Record the oxygen consumption rate (OCR) in real-time.

  • Analyze the data to determine the effect of this compound on State 3, State 4 (oligomycin-inhibited), and uncoupled respiration.

Data Presentation

Table 1: Hypothetical Quantitative Data on the Impact of this compound on Submitochondrial Particle Function

Concentration of this compound (nM)ATP Synthesis Rate (% of Control)Oxygen Consumption Rate (nmol O2/min/mg protein) - State 3Oxygen Consumption Rate (nmol O2/min/mg protein) - State 4 (Oligomycin-treated)
0 (Vehicle Control)100 ± 5150 ± 1030 ± 3
0.185 ± 6165 ± 1245 ± 4
152 ± 4210 ± 15180 ± 13
1015 ± 2280 ± 20275 ± 18
1002 ± 1295 ± 22290 ± 21
Oligomycin (1 µg/mL)1 ± 0.5N/A30 ± 3
FCCP (1 µM)3 ± 1300 ± 25300 ± 23

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation of Submitochondrial Particles cluster_assays Functional Assays cluster_atp ATP Synthesis Assay cluster_ocr Oxygen Consumption Assay cluster_analysis Data Analysis Mitochondria Isolated Mitochondria Sonication Sonication in Hypotonic Buffer Mitochondria->Sonication Centrifugation1 Low-Speed Centrifugation (remove debris) Sonication->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation (pellet SMPs) Supernatant1->Centrifugation2 SMPs Submitochondrial Particles (SMPs) Centrifugation2->SMPs Assay_Setup Prepare Assay Mixtures (SMPs, Buffers, Substrates) SMPs->Assay_Setup BE18591_Addition Add this compound (various concentrations) Assay_Setup->BE18591_Addition ATP_Initiation Initiate with ADP BE18591_Addition->ATP_Initiation OCR_Measurement Measure Oxygen Consumption Rate (Respirometry) BE18591_Addition->OCR_Measurement ATP_Measurement Measure ATP Production (Luminometry) ATP_Initiation->ATP_Measurement Data_Analysis Calculate IC50 for ATP Synthesis Inhibition Determine EC50 for OCR Stimulation ATP_Measurement->Data_Analysis ADP_Addition Add ADP (State 3) OCR_Measurement->Data_Analysis Oligo_Addition Add Oligomycin (State 4)

Caption: Experimental workflow for assessing this compound's impact on SMPs.

References

Application Notes and Protocols for BE-18591 Production from Streptomyces strain BA18591

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the cultivation of Streptomyces strain BA18591 (Streptomyces albus) for the production of the antitumor and antimicrobial compound BE-18591.

Introduction

This compound is a bioactive secondary metabolite belonging to the tambjamine class of natural products. It is produced by the actinomycete Streptomyces strain BA18591, which has been identified as a strain of Streptomyces albus.[1][2] this compound exhibits inhibitory activity against the human stomach cancer cell line MKN-45 and the P388 leukemia cell line.[3][4] The compound is biosynthesized through a unique pathway involving the late-stage assembly of its alkylamine tail.[5] This document outlines the protocols for the fermentation of S. albus BA18591, followed by the extraction and purification of this compound.

Data Presentation

Table 1: Recommended Media Composition for Streptomyces albus BA18591 Cultivation
ComponentSeed Medium (TSB)Production Medium (R5A - Modified)
Carbon Sources
D-Glucose2.5 g/L10.0 g/L
Sucrose-103.0 g/L
Nitrogen Sources
Pancreatic Digest of Casein17.0 g/L-
Papaic Digest of Soybean Meal3.0 g/L-
Yeast Extract-5.0 g/L
Casein Acid Hydrolysate-0.1 g/L
Mineral Salts
NaCl5.0 g/L-
K₂HPO₄2.5 g/L-
K₂SO₄-0.25 g/L
MgCl₂·6H₂O-1.12 g/L
Buffer
MOPS-21.0 g/L
Trace Elements
ZnCl₂-40 mg/L
FeCl₃·6H₂O-200 mg/L
CuCl₂·2H₂O-200 mg/L
MnCl₂·4H₂O-10 mg/L
Na₂B₄O₇·10H₂O-10 mg/L
(NH₄)₆Mo₇O₂₄·4H₂O-10 mg/L
pH 7.3 ± 0.27.0

Note: The Production Medium is a modified R5A medium, adapted from protocols for secondary metabolite production in S. albus. Trace elements should be prepared as a stock solution.

Table 2: Optimized Fermentation Parameters
ParameterSeed CultureProduction Culture
Incubation Temperature 30°C28-30°C
Agitation 200-250 rpm200-250 rpm
Incubation Time 48-72 hours5-7 days
Aeration High (use baffled flasks)High (use baffled flasks)
Inoculum Volume 5-10% (v/v)5-10% (v/v) of seed culture

Experimental Protocols

Protocol 1: Inoculum Preparation
  • Strain Revival: Revive a cryopreserved stock of Streptomyces albus BA18591 by streaking onto a Bennet's agar plate. Incubate at 30°C for 5-7 days until sporulation is observed.

  • Spore Suspension: Prepare a spore suspension by adding 5-10 mL of sterile 20% glycerol to the surface of a mature plate. Gently scrape the spores using a sterile loop.

  • Seed Culture Inoculation: Inoculate a 250 mL baffled flask containing 50 mL of sterile Tryptic Soy Broth (TSB) with the spore suspension.

  • Incubation: Incubate the seed culture at 30°C with shaking at 200-250 rpm for 48-72 hours, or until dense mycelial growth is observed.

Protocol 2: Production of this compound
  • Production Medium Preparation: Prepare the modified R5A production medium according to the composition in Table 1. Dispense 100 mL of the medium into 500 mL baffled flasks and sterilize by autoclaving.

  • Inoculation: Inoculate the production flasks with 5-10% (v/v) of the seed culture from Protocol 1.

  • Fermentation: Incubate the production cultures at 28-30°C with vigorous shaking (200-250 rpm) for 5-7 days. Monitor the culture for the production of the characteristic reddish pigment associated with tambjamines.

Protocol 3: Extraction of this compound
  • Mycelium Harvesting: After the fermentation period, harvest the mycelium by centrifugation at 8,000 rpm for 15 minutes.

  • Methanol Extraction: The active compound this compound is located in the mycelium. Extract the mycelial pellet by resuspending it in an appropriate volume of methanol (e.g., 50 mL for the pellet from a 100 mL culture).

  • Agitation and Separation: Agitate the methanol-mycelium suspension for at least 1 hour at room temperature. Separate the methanol extract from the mycelial debris by centrifugation.

  • Solvent Evaporation: Evaporate the methanol from the supernatant under reduced pressure to obtain the crude extract.

Protocol 4: Purification of this compound
  • Silica Gel Chromatography: The crude extract can be purified by silica gel column chromatography.

  • Column Preparation: Prepare a silica gel column packed in a non-polar solvent such as hexane or a mixture of hexane and ethyl acetate.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the pure this compound.

Protocol 5: Quantification of this compound
  • High-Performance Liquid Chromatography (HPLC): Quantitative analysis of this compound can be performed using HPLC with a C18 column and a UV detector.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid, is a common mobile phase for the analysis of microbial secondary metabolites.

  • Detection: Monitor the elution at the characteristic absorbance wavelength of tambjamines, which is around 405 nm.

  • Standard Curve: Prepare a standard curve using a purified and quantified sample of this compound to determine the concentration in the extracts.

Visualizations

Experimental_Workflow cluster_Inoculum Inoculum Preparation cluster_Production Production cluster_Downstream Downstream Processing Revival Strain Revival on Bennet's Agar Spore_Suspension Spore Suspension Preparation Revival->Spore_Suspension Seed_Culture Seed Culture in TSB Spore_Suspension->Seed_Culture Fermentation Fermentation in R5A Medium Seed_Culture->Fermentation Harvesting Mycelium Harvesting Fermentation->Harvesting Extraction Methanol Extraction Harvesting->Extraction Purification Silica Gel Chromatography Extraction->Purification Analysis HPLC Analysis Purification->Analysis

Caption: Experimental workflow for this compound production.

Biosynthetic_Pathway Fatty_Acyl_ACP Fatty Acyl-ACP (C12) TabQ TabQ (Acyl-Carrier Protein) Fatty_Acyl_ACP->TabQ loads C12_TabQ C12-TabQ Adduct TabQ->C12_TabQ TabJ TabJ (Thioesterase) TabJ->C12_TabQ edits TabE TabE (Acyl-ACP Reductase) C12_TabQ->TabE processed by Aldehyde C12 Aldehyde TabE->Aldehyde TabA TabA (ω-Transaminase) Aldehyde->TabA converted by Alkylamine C12 Alkylamine Tail TabA->Alkylamine BE18591 This compound Alkylamine->BE18591 condenses with MBC 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) MBC->BE18591

Caption: Biosynthesis of the this compound alkylamine tail.

References

Troubleshooting & Optimization

Troubleshooting low solubility of BE-18591 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low solubility of BE-18591 in aqueous solutions.

Troubleshooting Guide

Question: My this compound is precipitating out of my aqueous buffer. How can I improve its solubility?

Answer:

Low aqueous solubility is a known characteristic of this compound. The following troubleshooting steps and recommendations are designed to help you achieve and maintain the desired concentration of this compound in your experimental solutions.

1. Initial Solvent Selection and Stock Solution Preparation:

This compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents. It is crucial to first prepare a high-concentration stock solution in an appropriate organic solvent before making further dilutions into your aqueous experimental media.

Solubility Data for this compound Stock Solutions

SolventConcentrationTemperatureObservations
DMSO (Dimethyl Sulfoxide)Up to 100 mMRoom TemperatureClear solution
EthanolUp to 20 mMRoom TemperatureClear solution
MethanolUp to 50 mMRoom TemperatureClear solution
PBS (pH 7.4)< 10 µMRoom TemperaturePrecipitation observed

2. Optimizing the Final Aqueous Solution:

Once you have a stable, high-concentration stock in an appropriate organic solvent (DMSO is recommended), the next critical step is the dilution into your aqueous experimental medium.

  • Final Organic Solvent Concentration: Keep the final concentration of the organic solvent in your aqueous medium as low as possible, ideally below 0.5%. High concentrations of organic solvents can be toxic to cells and may also cause the compound to precipitate when the solvent polarity changes.

  • pH Adjustment: The solubility of this compound in aqueous solutions can be pH-dependent. If your experimental conditions allow, adjusting the pH of your final solution may improve solubility. Systematic testing of a pH range (e.g., 6.0 to 8.0) is recommended.

  • Use of Surfactants or Co-solvents: For particularly challenging experiments, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) or a co-solvent (e.g., PEG400) to the final aqueous solution can help to maintain the solubility of this compound. It is essential to run appropriate vehicle controls to ensure these additives do not affect your experimental outcomes.

  • Temperature and Mixing: Ensure the aqueous medium is at the experimental temperature before adding the this compound stock solution. Add the stock solution dropwise while vortexing or stirring the aqueous medium to facilitate rapid and uniform dispersion.

Troubleshooting Workflow for this compound Precipitation

G start Precipitation of this compound in Aqueous Solution check_stock Is the stock solution clear and fully dissolved? start->check_stock remake_stock Prepare fresh stock solution in 100% DMSO check_stock->remake_stock No check_final_solvent Is the final organic solvent concentration <0.5%? check_stock->check_final_solvent Yes remake_stock->check_stock adjust_dilution Adjust dilution strategy to lower final solvent concentration check_final_solvent->adjust_dilution No consider_additives Consider adding a biocompatible surfactant or co-solvent check_final_solvent->consider_additives Yes adjust_dilution->check_final_solvent run_controls Run vehicle controls with additives to test for effects consider_additives->run_controls Yes success This compound is soluble consider_additives->success No (if not feasible) run_controls->success

Caption: A flowchart for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous DMSO (Dimethyl Sulfoxide)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated precision balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile microcentrifuge tube on the balance.

    • Carefully weigh the desired amount of this compound powder into the tube.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration. (Molecular weight of this compound will be required for this calculation).

    • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

    • Cap the tube securely and vortex at room temperature until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile conical tubes

    • Vortex mixer

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • In a sterile conical tube, add the desired volume of pre-warmed cell culture medium.

    • Calculate the volume of the 10 mM stock solution needed for a 1:1000 dilution to achieve a final concentration of 10 µM. This will result in a final DMSO concentration of 0.1%.

    • While gently vortexing the cell culture medium, add the calculated volume of the this compound stock solution dropwise to the medium.

    • Continue to mix for a few seconds to ensure homogeneity.

    • Use the freshly prepared working solution immediately for your experiments. Do not store diluted aqueous solutions of this compound.

Signaling Pathway

This compound has been shown to have cytotoxic effects on various human cancer cell lines.[1] While the precise mechanism of action is still under investigation, it is hypothesized to interfere with key signaling pathways involved in cell proliferation and survival. A simplified, hypothetical signaling pathway that could be a target for an anti-tumor compound like this compound is the PI3K/Akt pathway, which is commonly dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation BE18591 This compound BE18591->PI3K Inhibition

Caption: A hypothetical PI3K/Akt signaling pathway targeted by this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for the solid form of this compound? A1: The solid form of this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.

Q2: Can I dissolve this compound directly in water or PBS? A2: It is not recommended to dissolve this compound directly in aqueous buffers like water or PBS due to its very low solubility, which will likely result in incomplete dissolution and precipitation.

Q3: How many times can I freeze and thaw my DMSO stock solution? A3: To ensure the stability and integrity of the compound, it is best to avoid repeated freeze-thaw cycles. We recommend aliquoting the stock solution into single-use volumes after initial preparation.

Q4: My cells are showing signs of toxicity. Could it be the this compound or the solvent? A4: Both the compound and the solvent can cause cellular toxicity. It is crucial to run a vehicle control (your final aqueous medium containing the same final concentration of the organic solvent, e.g., 0.1% DMSO, but without this compound) to distinguish between the effects of the compound and the solvent. If toxicity is observed in the vehicle control, you may need to lower the final concentration of the organic solvent.

Q5: Is this compound stable in aqueous solution over time? A5: The stability of this compound in aqueous solutions for extended periods has not been fully characterized. Therefore, it is strongly recommended to prepare fresh working solutions immediately before each experiment.

References

Technical Support Center: Optimizing BE-18591 Concentration for Cancer Cell Line Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing BE-18591 in cancer cell line experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help optimize your experimental workflow and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action in cancer cells?

A1: this compound is a marine-derived alkaloid belonging to the tambjamine class of compounds.[1] It has demonstrated cytotoxic and antiproliferative activities against various human cancer cell lines.[1] The primary known mechanism of action of this compound is the uncoupling of vacuolar-type H+-ATPases (V-ATPases). This disruption of proton pumps can alter intracellular pH regulation, which is crucial for cancer cell survival and proliferation. At higher concentrations (above 1 µM), it has been observed to cause cell death, though reportedly with minimal induction of apoptosis.

Q2: What is a recommended starting concentration range for this compound in cancer cell line experiments?

A2: Based on available data for its effects on immunoproliferation, the half-maximal inhibitory concentration (IC50) can range from the nanomolar to the low micromolar scale. For instance, IC50 values of 38 nM and 230 nM have been reported for the inhibition of immunoproliferation in mouse splenocytes. For initial experiments, a broad concentration range is recommended, starting from low nanomolar (e.g., 10 nM) to low micromolar (e.g., 1-10 µM) concentrations to determine the optimal dose for your specific cancer cell line.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent like DMSO. To avoid repeated freeze-thaw cycles that can degrade the compound, it is best practice to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentrations immediately before use.

Q4: How long should I incubate cancer cells with this compound?

A4: The optimal incubation time will depend on your specific cell line and the endpoint being measured. For cell viability or cytotoxicity assays, a common starting point is a 24 to 72-hour incubation period. It is recommended to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the most effective treatment duration for your experimental setup.

Troubleshooting Guide

This guide addresses potential issues you may encounter when using this compound in your cancer cell line experiments.

Problem Possible Cause(s) Suggested Solution(s)
High variability in results between replicate wells. - Inconsistent cell seeding.- Edge effects in the microplate.- Pipetting errors.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and be consistent with your pipetting technique.
No significant effect of this compound on cell viability. - The concentration of this compound is too low.- The incubation time is too short.- The cell line is resistant to this compound.- The compound has degraded.- Test a wider and higher range of concentrations.- Increase the incubation period (e.g., up to 72 hours).- Verify the sensitivity of your cell line with a positive control.- Use a fresh aliquot of this compound stock solution.
Unexpected cell morphology or behavior. - Solvent (e.g., DMSO) toxicity at high concentrations.- Contamination of cell culture.- Ensure the final concentration of the solvent in the culture medium is low (typically ≤0.5%) and include a vehicle control in your experiment.- Regularly check your cell cultures for signs of contamination.
Precipitation of the compound in the culture medium. - The concentration of this compound exceeds its solubility in the medium.- Prepare fresh dilutions from the stock solution for each experiment.- Ensure the final concentration of DMSO or other solvent is sufficient to maintain solubility, but remains non-toxic to the cells.

Quantitative Data Summary

The following table summarizes the known effective concentrations of this compound from published studies. Note that data on a wide range of cancer cell lines is limited, and optimization for your specific cell line is crucial.

Cell Type Assay Concentration (IC50) Reference
Lipopolysaccharide-stimulated mouse splenocytesImmunoproliferation38 nM[2]
Concanavalin A-stimulated mouse splenocytesImmunoproliferation230 nM[2]
Various Human Cancer Cell LinesCytotoxicityGeneral cytotoxic effects observed[1]
MKN-45 (Human Stomach Cancer) & P388 (Murine Leukemia)Antitumor ActivityGrowth inhibition observed

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol provides a general method for determining the effect of this compound on the viability of adherent cancer cell lines.

  • Materials:

    • This compound

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells treated with vehicle (e.g., DMSO) as controls.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines a method to assess whether this compound induces apoptosis in your cancer cell line.

  • Materials:

    • This compound

    • Cancer cell line of interest

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry within one hour.

Visualizations

Below are diagrams illustrating key concepts related to this compound experimentation.

BE18591_Mechanism cluster_cell Cancer Cell cluster_vesicle Intracellular Vesicle (e.g., Lysosome) V_ATPase V-ATPase Proton_Gradient_Disruption Disruption of Proton Gradient V_ATPase->Proton_Gradient_Disruption BE18591 This compound BE18591->V_ATPase Inhibits Cell_Stress Cellular Stress & Altered pH Proton_Gradient_Disruption->Cell_Stress Cell_Death Cell Death Cell_Stress->Cell_Death

Caption: Mechanism of this compound via V-ATPase inhibition.

Experimental_Workflow cluster_assays Endpoint Assays Start Start: Cancer Cell Line Culture Seeding Cell Seeding (e.g., 96-well plate) Start->Seeding Treatment This compound Treatment (Dose-Response & Time-Course) Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis Data_Analysis Data Analysis (IC50 Determination) Viability->Data_Analysis Apoptosis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for this compound.

Troubleshooting_Logic Problem Problem Encountered (e.g., No Cell Death) Check_Concentration Is Concentration Range Appropriate? Problem->Check_Concentration Check_Time Is Incubation Time Sufficient? Problem->Check_Time Check_Compound Is Compound Integrity Maintained? Problem->Check_Compound Check_Cells Is Cell Line Known to be Resistant? Problem->Check_Cells Increase_Concentration Solution: Increase Concentration Range Check_Concentration->Increase_Concentration No Increase_Time Solution: Increase Incubation Time Check_Time->Increase_Time No Fresh_Aliquot Solution: Use Fresh Aliquot Check_Compound->Fresh_Aliquot No Positive_Control Solution: Use Positive Control Check_Cells->Positive_Control Unknown

Caption: Troubleshooting logic for this compound experiments.

References

BE-18591 stability in DMSO and cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on assessing the stability of the compound BE-18591 in DMSO and cell culture media. The following information offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of a wide range of organic molecules, including this compound. Its high polarity allows for the dissolution of many compounds that are sparingly soluble in aqueous solutions. For laboratory use, it is recommended to use anhydrous DMSO to minimize degradation due to hydrolysis.

Q2: What are the optimal storage conditions for this compound stock solutions in DMSO?

A2: To ensure the long-term stability of this compound in DMSO, it is recommended to store stock solutions at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.[1][2]

Q3: How long can I expect this compound to be stable in cell culture media at 37°C?

A3: The stability of this compound in cell culture media at 37°C can be influenced by several factors, including the specific media composition (e.g., presence of serum, pH) and the compound's intrinsic chemical properties. It is crucial to determine the stability profile of this compound under your specific experimental conditions. A typical experimental workflow to assess this is provided in the "Experimental Protocols" section below.

Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?

A4: Yes, inconsistent experimental outcomes can be a direct consequence of compound degradation. If this compound is unstable in the cell culture medium, its effective concentration will decrease over the course of the experiment, leading to variability in the observed biological effects. It is highly recommended to perform a stability study to rule out this possibility.

Data on this compound Stability (Hypothetical Data)

The following tables present hypothetical stability data for this compound to illustrate how to report and interpret stability studies.

Table 1: Stability of this compound (10 mM) in Anhydrous DMSO at Various Temperatures

Storage TemperatureInitial Purity (%)Purity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)
Room Temperature (25°C)99.895.288.175.4
4°C99.899.598.997.2
-20°C99.899.799.699.5
-80°C99.899.899.799.7

Table 2: Stability of this compound (10 µM) in Cell Culture Media at 37°C

Time (hours)DMEM + 10% FBS (% Remaining)RPMI-1640 + 10% FBS (% Remaining)
0100100
298.197.5
495.394.2
889.788.1
2472.568.9
4855.149.8

Experimental Protocols

Protocol 1: Assessment of this compound Stability in DMSO

This protocol describes a method to evaluate the stability of this compound in DMSO under different storage conditions.

1. Preparation of Stock Solution:

  • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
  • Aliquot the stock solution into several small, amber-colored vials to protect from light and to be used for different time points.

2. Storage:

  • Store the aliquots at various temperatures: room temperature (25°C), 4°C, -20°C, and -80°C.
  • Analyze one aliquot immediately (T=0) to establish the initial purity.

3. Sample Analysis:

  • At designated time points (e.g., 1, 3, and 6 months), retrieve one aliquot from each storage condition.
  • Analyze the purity of this compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
  • The percentage of this compound remaining is calculated by comparing the peak area of the compound at each time point to the peak area at T=0.

Protocol 2: Assessment of this compound Stability in Cell Culture Media

This protocol outlines the procedure to determine the stability of this compound in a specific cell culture medium at 37°C.

1. Preparation of Test Solution:

  • Prepare the complete cell culture medium (e.g., DMEM with 10% FBS).
  • Spike the medium with this compound from a concentrated DMSO stock solution to the desired final concentration (e.g., 10 µM). Ensure the final concentration of DMSO is low (e.g., <0.1%) to avoid solvent effects.

2. Incubation:

  • Incubate the prepared medium in a cell culture incubator at 37°C with 5% CO₂.

3. Sample Collection:

  • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
  • Immediately quench any potential degradation by adding three volumes of ice-cold acetonitrile to each aliquot.
  • Store the quenched samples at -80°C until analysis.

4. Sample Analysis:

  • Analyze the concentration of this compound in each sample using a sensitive and validated analytical method like Liquid Chromatography with Mass Spectrometry (LC-MS).
  • Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation of this compound in cell culture media The concentration of this compound exceeds its solubility in the aqueous medium.- Lower the final concentration of this compound. - Ensure the DMSO concentration from the stock solution is minimal (<0.1%). - Visually inspect the medium for any precipitate after adding the compound.
Rapid loss of this compound in cell culture media This compound is chemically unstable in the media (e.g., hydrolysis, oxidation).- Perform a stability study to determine the degradation rate. - Consider shorter incubation times for your experiments. - Replenish the compound in the media at regular intervals if long-term exposure is required.
Inconsistent purity results for DMSO stock solutions - Repeated freeze-thaw cycles. - Exposure to light or moisture.- Prepare single-use aliquots of the stock solution. - Store aliquots in amber vials and use anhydrous DMSO.
High variability between replicate stability samples - Inaccurate pipetting. - Incomplete mixing of the compound in the media. - Non-uniform sample processing.- Use calibrated pipettes and ensure thorough mixing. - Standardize the sample quenching and storage procedures.

Visualizations

experimental_workflow cluster_dmso Protocol 1: DMSO Stability cluster_media Protocol 2: Cell Culture Media Stability prep_dmso Prepare 10 mM Stock in DMSO aliquot_dmso Aliquot into Vials prep_dmso->aliquot_dmso store_dmso Store at Different Temperatures (RT, 4°C, -20°C, -80°C) aliquot_dmso->store_dmso analyze_dmso Analyze Purity by HPLC-UV at T=0, 1, 3, 6 months store_dmso->analyze_dmso prep_media Spike this compound into Media (37°C) incubate_media Incubate at 37°C, 5% CO2 prep_media->incubate_media collect_media Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) incubate_media->collect_media analyze_media Analyze Concentration by LC-MS collect_media->analyze_media

Caption: Workflow for assessing this compound stability.

signaling_pathway cluster_pathway Generalized Apoptosis Pathway BE18591 This compound (or related compounds) Mitochondrion Mitochondrion BE18591->Mitochondrion Induces stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release (activates) Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Potential signaling pathway for related compounds.

References

Addressing non-selective antiproliferative activity of BE-18591

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the marine alkaloid BE-18591. The content is designed to address challenges related to its non-selective antiproliferative activity and to provide guidance on its experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a marine-derived alkaloid belonging to the tambjamine class of compounds.[1][2][3] It has been isolated from the marine bacterium Pseudoalteromonas tunicata and a terrestrial Streptomyces strain.[1][2] Like other tambjamines, this compound exhibits a broad spectrum of biological activities, including antimicrobial and potent antiproliferative effects. The mechanism of action for tambjamines is believed to be linked to their ability to function as anion transporters, which can disrupt cellular homeostasis. Some analogues have also been shown to induce a stress kinase pathway activated by reactive oxygen species (ROS).

Q2: Why does this compound exhibit non-selective antiproliferative activity?

This compound shows significant antiproliferative effects against both human cancer cell lines and normal, healthy cell lines. This non-selectivity is a key challenge in its therapeutic development. The likely reason for this is that its mechanism of action targets a fundamental process common to all cell types. As an anion transporter, it can disrupt the electrochemical gradients across cellular membranes, a process essential for the survival of both cancerous and non-cancerous cells.

Q3: What are the observed downstream effects of this compound in cells?

Studies on this compound and related tambjamines have shown that they can induce apoptosis (programmed cell death). This is characterized by events such as DNA fragmentation and changes in the mitochondrial membrane potential, which are hallmarks of the intrinsic apoptotic pathway.

Q4: How should I store and handle this compound?

This compound is a natural product and should be handled with appropriate laboratory precautions. It is typically supplied as a solid. For long-term storage, it is advisable to keep it in a cool, dry place, protected from light. For creating stock solutions, use a suitable solvent such as DMSO and store at -20°C or -80°C.

Troubleshooting Guide

Issue 1: High cytotoxicity observed in normal/control cell lines.

  • Problem: My experiments show that this compound is just as toxic to my control cell line as it is to my cancer cell line of interest. This makes it difficult to identify a therapeutic window.

  • Cause: This is an inherent property of this compound due to its non-selective mechanism of action.

  • Solution:

    • Concentration Gradient: Perform a detailed dose-response curve for both your cancer and control cell lines to identify if even a small therapeutic window exists.

    • Short-Term Exposure: Investigate the effects of a short-term, high-concentration exposure followed by a wash-out period. This may reveal differential recovery rates between cancer and normal cells.

    • Combination Therapy: Consider using this compound in combination with a cancer-specific therapy. This could allow for a lower, less toxic concentration of this compound to be used.

    • Focus on Mechanism: Shift the focus of your research to understanding the differential downstream effects of this compound in cancer vs. normal cells, rather than just focusing on cytotoxicity.

Issue 2: Inconsistent results in antiproliferation assays.

  • Problem: I am getting variable IC50/EC50 values for this compound in my experiments.

  • Cause: This could be due to several factors:

    • Compound Stability: this compound may be unstable in culture media over long incubation periods.

    • Cell Density: The initial seeding density of your cells can significantly impact the apparent cytotoxicity of a compound.

    • Solvent Effects: High concentrations of the solvent (e.g., DMSO) can have their own cytotoxic effects.

  • Solution:

    • Fresh Media: For longer experiments, consider replenishing the media containing this compound every 24-48 hours.

    • Standardize Seeding: Ensure you are using a consistent and optimized cell seeding density for all your experiments.

    • Solvent Control: Always include a vehicle control (media with the same concentration of solvent used to dissolve this compound) to account for any solvent-induced toxicity.

    • Assay Choice: The choice of cytotoxicity assay (e.g., MTT, SRB, CellTiter-Glo) can also influence results. Ensure you are using an assay that is appropriate for your cell line and experimental conditions.

Quantitative Data

The following table summarizes the cytotoxic effects (EC50 values) of this compound against a panel of human cancer cell lines and normal peripheral blood mononuclear (PBM) cells. Data is derived from published research.

Cell LineCell TypeEC50 (µg/mL)95% Confidence Interval
HL-60Promyelocytic Leukemia0.30.2 - 0.4
SF-295Glioblastoma>10Not Determined
HCT-8Ileocecal Adenocarcinoma>10Not Determined
MDA-MB-435Melanoma>10Not Determined
PBMPeripheral Blood Mononuclear (Normal)1.91.1 - 3.4

Data presented as EC50 [µg/ml]. The 95% confidence intervals were obtained by a nonlinear regression analysis from three independent experiments.

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay using MTT

This protocol provides a general framework for assessing the antiproliferative activity of this compound.

  • Cell Seeding:

    • Culture your chosen cell lines (both cancer and normal) to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a series of dilutions of this compound in your cell culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Remove the old media from the 96-well plate and add the media containing the different concentrations of this compound. Include wells for a negative control (media only) and a vehicle control (media with DMSO).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well of the 96-well plate.

    • Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the media from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the EC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) seeding Seed Cells in 96-Well Plate cell_culture->seeding compound_prep This compound Stock Solution & Dilutions treatment Treat with this compound (24-72h Incubation) compound_prep->treatment seeding->treatment assay Perform MTT Assay treatment->assay readout Measure Absorbance (570nm) assay->readout calculation Calculate % Viability readout->calculation ec50 Determine EC50 calculation->ec50

Caption: Workflow for assessing this compound cytotoxicity.

signaling_pathway BE18591 This compound (Tambjamine) Membrane Cell Membrane Disruption (Anion Transport) BE18591->Membrane ROS Increased ROS BE18591->ROS Mitochondria Mitochondrial Stress Membrane->Mitochondria ROS->Mitochondria BaxBak Bax/Bak Activation Mitochondria->BaxBak Pro-apoptotic signal CytoC Cytochrome c Release BaxBak->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway for this compound.

References

Managing BE-18591 light sensitivity and potential degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the potential light sensitivity and degradation of BE-18591.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

While there is no specific public data on the photosensitivity of this compound, its core structure, a bipyrrole alkaloid, is found in other molecules that are known to be light-sensitive. Therefore, it is strongly recommended to handle this compound as a light-sensitive compound to ensure its stability and the reproducibility of your experimental results.

Q2: What are the initial signs of this compound degradation?

Visual signs of degradation can include a change in the color or clarity of the solution. For quantitative assessment, a decrease in the expected biological activity or the appearance of additional peaks during chromatographic analysis (e.g., HPLC, LC-MS) are strong indicators of degradation.

Q3: How should I store this compound?

For optimal stability, this compound should be stored in a cool, dark, and dry place. It is recommended to store stock solutions in amber-colored vials or tubes wrapped in aluminum foil to protect them from light.[1][2] For long-term storage, aliquoting the compound can minimize repeated freeze-thaw cycles and exposure to ambient conditions.

Q4: Can I work with this compound on an open lab bench?

To minimize light exposure, it is best practice to work with this compound in a dimly lit area or under yellow/red light conditions.[3] If working on an open bench is unavoidable, ensure that containers are covered with aluminum foil whenever possible.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue Possible Cause Recommended Action
Inconsistent experimental results or loss of compound activity. Degradation of this compound due to light exposure or improper storage.1. Prepare fresh working solutions from a new stock aliquot that has been properly stored.2. Conduct a quick purity check of the stock solution using HPLC or TLC.3. Review your handling procedures to ensure minimal light exposure during all experimental steps.
Appearance of unknown peaks in chromatography. The compound has degraded into one or more byproducts.1. Confirm the identity of the main peak corresponding to this compound using a reference standard if available.2. If degradation is suspected, perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.3. Purify the compound if necessary and possible.
Change in color of the this compound solution. Potential chemical degradation or oxidation.1. Discard the solution.2. Prepare a fresh solution from a solid stock if available.3. Ensure the solvent used is of high purity and de-gassed if necessary to remove dissolved oxygen.

Experimental Protocols

Protocol for Assessing Light Sensitivity of this compound

This protocol provides a general framework for determining the photostability of this compound in a specific solvent and concentration.

1. Materials:

  • This compound
  • High-purity solvent (e.g., DMSO, Ethanol)
  • Amber-colored vials
  • Clear glass vials
  • Aluminum foil
  • Controlled light source (e.g., UV lamp, white light source with a defined intensity)
  • HPLC or LC-MS system for analysis

2. Procedure:

  • Prepare a stock solution of this compound in the desired solvent at a known concentration.
  • Aliquot the stock solution into three sets of vials:
  • Set A (Light-Exposed): Clear glass vials.
  • Set B (Dark Control): Amber-colored vials or clear vials wrapped completely in aluminum foil.
  • Set C (Initial Time Point): One vial for immediate analysis.
  • Analyze the sample from Set C immediately using a validated HPLC or LC-MS method to determine the initial purity and concentration. This will serve as your t=0 reference.
  • Place Set A and Set B under the controlled light source.
  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take one vial from each set and analyze the contents by HPLC or LC-MS.
  • Compare the chromatograms of the light-exposed samples (Set A) to the dark control samples (Set B) and the initial time point (Set C).

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for both sets.
  • Observe the formation of any new peaks in the chromatograms of the light-exposed samples, which would indicate photodegradation products.
  • Summarize the data in a table to compare the stability under light and dark conditions.

Data Presentation: Hypothetical Light Sensitivity Data
Time (hours) % this compound Remaining (Dark Control) % this compound Remaining (Light-Exposed) Number of Degradation Peaks
0100%100%0
199.8%95.2%1
299.5%88.7%2
499.2%75.1%3
898.9%55.4%3
2498.1%20.3%4

Visualizations

Experimental Workflow for Assessing Light Sensitivity

experimental_workflow prep Prepare this compound Stock Solution aliquot Aliquot into Light-Exposed (A) and Dark Control (B) Vials prep->aliquot t0 Analyze Initial Time Point (t=0) aliquot->t0 expose Expose Vials to Controlled Light Source aliquot->expose analyze Analyze Samples at Predetermined Time Points expose->analyze compare Compare Results and Assess Degradation analyze->compare

Caption: Workflow for assessing the photostability of this compound.

Generalized Apoptosis Signaling Pathway

As an antitumor agent, this compound may induce apoptosis in cancer cells. While the specific pathway for this compound is not fully elucidated, the following diagram illustrates a generalized apoptosis pathway that is a common target for such compounds. Marine bioactive compounds have been shown to target pathways such as PI3K/AKT, ROS, and p53 to induce apoptosis.[4]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway BE18591_ext This compound DeathReceptor Death Receptor (e.g., Fas, TNFR) BE18591_ext->DeathReceptor Activates DISC DISC Formation DeathReceptor->DISC Caspase8 Pro-caspase-8 to Caspase-8 DISC->Caspase8 Caspase3 Pro-caspase-3 to Caspase-3 Caspase8->Caspase3 Activates BE18591_int This compound Mitochondria Mitochondria BE18591_int->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Pro-caspase-9 to Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized extrinsic and intrinsic apoptosis signaling pathways.

References

Overcoming resistance to BE-18591 in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the anti-tumor agent BE-18591 in long-term cell culture experiments.

Troubleshooting Guide

This guide addresses common issues observed when developing and maintaining cell lines under this compound treatment.

1. Issue: Cells consistently die off when the concentration of this compound is increased.

  • Question: My cell line (e.g., MKN-45) shows initial sensitivity to this compound, but when I try to increase the concentration to select for resistant populations, I experience mass cell death. What could be going wrong?

  • Answer: This is a common challenge when developing drug-resistant cell lines. Here are a few potential reasons and solutions:

    • Concentration increments are too high: A large jump in drug concentration can be too toxic for the cells to adapt. It is recommended to increase the concentration of this compound gradually. A common strategy is to start with the IC20 (the concentration that inhibits 20% of cell growth) and increase the dose by 25% to 50% at each step.[1]

    • Insufficient recovery time: Cells need time to adapt and for a resistant population to emerge. Ensure that the cells have reached a stable growth rate and confluency of around 80% before increasing the drug concentration.[2]

    • High initial concentration: Starting with a concentration at or above the IC50 may eliminate the entire cell population before any resistance can develop. It is advisable to begin with a sub-lethal concentration.

2. Issue: The "resistant" cell line loses its resistance to this compound over time.

  • Question: I have successfully generated a cell line with increased tolerance to this compound, but after several passages in drug-free medium, it becomes sensitive again. Why is this happening and how can I prevent it?

  • Answer: The stability of the resistant phenotype can vary. Here's what might be occurring and how to manage it:

    • Transient resistance mechanisms: The initial resistance might be due to transient adaptations rather than stable genetic changes.

    • Heterogeneity of the cell population: The resistant population may be outcompeted by faster-growing sensitive cells in the absence of selective pressure.

    • Maintenance of resistance: To maintain a stable resistant cell line, it is often necessary to continuously culture the cells in the presence of this compound.[2][3] Alternatively, a "pulsed" treatment, where the drug is periodically re-introduced, can be employed.[3] It is also crucial to create frozen stocks of the resistant cells at various passages.

3. Issue: The resistant phenotype is not consistent across different experiments.

  • Question: I am observing variability in the IC50 of my this compound resistant cell line. What could be the cause of this inconsistency?

  • Answer: Reproducibility is key in long-term cell culture experiments. Here are some factors that could contribute to inconsistent results:

    • Passage number: The characteristics of cell lines can change at high passage numbers. It's important to use cells within a consistent and documented passage range for all experiments.

    • Inconsistent culture conditions: Variations in media, serum, supplements, or incubator conditions (CO2, temperature, humidity) can affect cell growth and drug response.

    • Mycoplasma contamination: Mycoplasma can alter cellular responses to drugs. Regularly test your cell lines for contamination.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

  • This compound is an antitumor substance isolated from a streptomycete and is a member of the tambjamine class of alkaloids. Tambjamines are known to have a range of biological activities, including cytotoxic and antiproliferative effects on cancer cells. Some tambjamines have been observed to induce apoptosis. While the precise signaling pathways targeted by this compound are not fully elucidated, marine bioactive compounds, in general, have been known to affect pathways such as PI3K/AKT, ROS, and p53.

2. How long does it typically take to develop a this compound resistant cell line?

  • The development of a drug-resistant cell line is a lengthy process that can take anywhere from 3 to 18 months. The exact duration depends on several factors, including the cell line's intrinsic sensitivity, the rate of drug concentration increase, and the stability of the emerging resistant phenotype.

3. What are the common molecular mechanisms of resistance to cytotoxic agents like this compound?

  • While specific resistance mechanisms to this compound have not been documented, common mechanisms of resistance to anti-cancer drugs include:

    • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which pump the drug out of the cell.

    • Alterations in the drug target: Mutations in the target protein that prevent the drug from binding effectively.

    • Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug.

    • Increased DNA damage repair: For drugs that damage DNA, cells can upregulate their DNA repair mechanisms.

    • Inhibition of apoptosis: Changes in the expression of pro- and anti-apoptotic proteins can make cells more resistant to programmed cell death.

4. How do I confirm that my cell line is truly resistant to this compound?

  • The most common method to confirm drug resistance is to determine the half-maximal inhibitory concentration (IC50) using a cell viability assay (e.g., MTT or XTT assay). A significant increase in the IC50 value of the treated cell line compared to the parental (sensitive) cell line indicates the development of resistance. The Resistance Index (RI) can be calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.

Quantitative Data

The following tables provide a template for organizing and presenting data when characterizing this compound sensitive and resistant cell lines.

Table 1: Comparison of this compound IC50 Values in Parental and Resistant Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Resistance Index (RI)
Example: MKN-45 [Insert experimental value][Insert experimental value][Calculate RI]
Your Cell Line [Insert experimental value][Insert experimental value][Calculate RI]

Table 2: Gene Expression Analysis of Potential Resistance Markers

GeneParental Cell Line (Relative Expression)Resistant Cell Line (Relative Expression)Fold Change
ABCB1 (MDR1) 1.0[Insert experimental value][Calculate fold change]
Gene X (Target Pathway) 1.0[Insert experimental value][Calculate fold change]
Gene Y (Bypass Pathway) 1.0[Insert experimental value][Calculate fold change]

Experimental Protocols

1. Protocol for Developing a this compound Resistant Cell Line

This protocol outlines the gradual dose escalation method for generating a drug-resistant cell line.

  • Determine the initial IC50: Perform a dose-response assay (e.g., MTT assay) to determine the IC50 of this compound in your parental cell line.

  • Initial drug exposure: Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC20).

  • Monitor cell growth: Observe the cells for signs of toxicity and allow them to recover and reach approximately 80% confluency. This may take several passages.

  • Gradual dose escalation: Once the cells are growing steadily, increase the concentration of this compound by 25-50%.

  • Repeat and select: Continue this process of stepwise concentration increases. At each step, allow the cells to adapt and resume normal proliferation.

  • Characterize resistance: Periodically determine the IC50 of the cell population to monitor the development of resistance.

  • Isolate and expand: Once a desired level of resistance is achieved (e.g., RI > 10), you can proceed with monoclonal selection via limiting dilution to isolate a homogenous resistant population.

  • Cryopreserve stocks: At regular intervals and upon successful generation of the resistant line, cryopreserve cell stocks.

2. Protocol for IC50 Determination by MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and use non-linear regression to calculate the IC50 value.

Visualizations

Potential Signaling Pathways Affected by this compound

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to apoptosis. This is based on pathways commonly affected by anti-cancer agents.

BE18591_Signaling BE18591 This compound Receptor Cell Surface Receptor BE18591->Receptor Inhibits (?) Caspase Caspase Activation BE18591->Caspase Induces (?) PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase->Apoptosis

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental Workflow for Developing this compound Resistance

This diagram outlines the key steps in generating and validating a drug-resistant cell line.

Resistance_Workflow start Parental Cell Line ic50_initial Determine Initial IC50 start->ic50_initial dose_escalation Gradual Dose Escalation with this compound ic50_initial->dose_escalation monitor Monitor Cell Growth & Morphology dose_escalation->monitor monitor->dose_escalation Cells adapt ic50_check Periodically Check IC50 monitor->ic50_check ic50_check->dose_escalation Resistance not achieved resistant Resistant Cell Line (High IC50) ic50_check->resistant Resistance achieved characterize Molecular Characterization (e.g., qPCR, Western Blot) resistant->characterize cryo Cryopreserve Stocks resistant->cryo

Caption: Workflow for generating a this compound resistant cell line.

Troubleshooting Logic for Resistance Development

This diagram provides a logical flow for troubleshooting common issues when developing resistance.

Troubleshooting_Logic action action start High Cell Death? q_increment Increment too large? start->q_increment Yes q_stability Resistance unstable? start->q_stability No a_reduce_increment Reduce concentration increment q_increment->a_reduce_increment Yes q_consistency Results inconsistent? q_stability->q_consistency No a_continuous_culture Maintain continuous drug pressure or use pulsed treatment q_stability->a_continuous_culture Yes a_check_conditions Check passage number, culture conditions, & for mycoplasma q_consistency->a_check_conditions Yes

Caption: Troubleshooting flowchart for this compound resistance.

References

Optimizing Incubation Time for BE-18591 Cytotoxicity Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times in BE-18591 cytotoxicity assays. This compound is a marine-derived tambjamine alkaloid that has demonstrated cytotoxic effects against various human cancer cell lines, with related compounds known to induce apoptosis.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound cytotoxicity assays?

A1: For initial screening of this compound, it is recommended to test a range of incubation times, such as 24, 48, and 72 hours. This is because the cytotoxic effect of a compound can be time-dependent.[2] Shorter incubation times may not be sufficient to observe a significant effect, while longer times might lead to non-specific toxicity or degradation of the compound.

Q2: How do I select the appropriate concentration range of this compound for my experiments?

A2: The optimal concentration range for this compound will vary depending on the cell line being tested. It is advisable to perform a preliminary dose-response experiment with a broad range of concentrations (e.g., from nanomolar to micromolar) to determine the approximate IC50 value. This will help in selecting a more focused range of concentrations for subsequent experiments.

Q3: My results with this compound are not reproducible. What are the common causes?

A3: Lack of reproducibility in cytotoxicity assays can stem from several factors:

  • Cell density: Inconsistent cell seeding density can significantly impact results. Ensure a uniform single-cell suspension before plating.

  • Compound stability: Natural products can be unstable in culture media. Prepare fresh dilutions of this compound for each experiment.

  • Solvent effects: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a solvent control to assess its effect.

  • Incubation conditions: Variations in incubator temperature, CO2 levels, and humidity can affect cell growth and drug sensitivity.

Q4: I am not observing any significant cytotoxicity with this compound. What should I do?

A4: If you do not observe cytotoxicity, consider the following:

  • Increase incubation time: The cytotoxic effects of this compound may require a longer exposure period to manifest.

  • Increase concentration: The concentrations tested may be too low to induce a response.

  • Cell line sensitivity: The cell line you are using may be resistant to this compound. It is advisable to test the compound on a panel of different cancer cell lines.

  • Assay interference: The compound may interfere with the assay itself. For example, some compounds can directly reduce MTT, leading to a false-positive signal for viability. Consider using an alternative cytotoxicity assay method.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or compound precipitation.Ensure thorough mixing of cell suspension before plating. Use calibrated pipettes and check for visible precipitate after adding this compound to the media.
Edge effects observed in 96-well plates Evaporation of media from the outer wells during long incubation periods.Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
Low signal or no dose-response Compound is inactive at the tested concentrations, incubation time is too short, or the compound has degraded.Test a wider and higher range of concentrations. Increase the incubation time. Prepare fresh stock solutions of this compound.
Unexpectedly high cytotoxicity, even at low concentrations Solvent toxicity, contamination of cell culture or compound, or high sensitivity of the cell line.Run a solvent control to check for toxicity. Test for mycoplasma contamination. Confirm the purity of the this compound stock.

Data Presentation: Determining the IC50 of this compound

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potency of this compound. It is essential to determine the IC50 at different incubation times to understand the kinetics of its cytotoxic effect. As specific IC50 values for this compound are not widely available in public literature, they must be determined experimentally for each cell line. Below is a template for recording your results.

Table 1: IC50 Values of this compound against Various Cancer Cell Lines at Different Incubation Times

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
e.g., MKN-45[Insert experimental value][Insert experimental value][Insert experimental value]
e.g., P388[Insert experimental value][Insert experimental value][Insert experimental value]
[Your Cell Line 1][Insert experimental value][Insert experimental value][Insert experimental value]
[Your Cell Line 2][Insert experimental value][Insert experimental value][Insert experimental value]

Experimental Protocols

Protocol: MTT Assay for this compound Cytotoxicity

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Dilute the cell suspension to the desired seeding density (to be optimized for each cell line to ensure exponential growth throughout the assay). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. c. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium alone (blank), cells with medium (negative control), and cells with solvent at the highest concentration used (vehicle control).

  • Incubation: a. Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement: a. Carefully remove the medium from each well. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plates prepare_be18591 Prepare serial dilutions of this compound treat_cells Treat cells with this compound prepare_be18591->treat_cells incubate_24h Incubate for 24h treat_cells->incubate_24h incubate_48h Incubate for 48h treat_cells->incubate_48h incubate_72h Incubate for 72h treat_cells->incubate_72h add_reagent Add assay reagent (e.g., MTT) incubate_24h->add_reagent incubate_48h->add_reagent incubate_72h->add_reagent measure_signal Measure signal (e.g., absorbance) add_reagent->measure_signal calculate_viability Calculate % cell viability measure_signal->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 compare_times Compare IC50 at different time points determine_ic50->compare_times

Caption: Workflow for optimizing this compound incubation time.

Apoptosis_Pathway BE18591 This compound (or related Tambjamines) DeathReceptor Death Receptor (e.g., Fas) BE18591->DeathReceptor binds to DNA_damage DNA Damage BE18591->DNA_damage induces Procaspase8 Pro-caspase-8 DeathReceptor->Procaspase8 recruits & activates Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase37 Pro-caspase-3/7 Caspase8->Procaspase37 activates Caspase37 Active Caspase-3/7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis cleaves cellular substrates DNA_damage->Apoptosis

Caption: Putative extrinsic apoptosis pathway for tambjamines.

References

Troubleshooting Inconsistent Results in BE-18591 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues encountered during experiments with the antitumor substance BE-18591. The information is presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing high variability in our cytotoxicity assay results with this compound. What are the potential causes and solutions?

High well-to-well variability in cytotoxicity assays is a common issue that can obscure the true effect of this compound. The following table summarizes potential causes and recommended solutions:

Potential Cause Description Recommended Solutions
Inconsistent Cell Seeding Uneven distribution of cells across the wells of a microplate leads to different cell numbers at the start of the experiment.- Ensure a homogenous single-cell suspension before and during plating by gentle mixing.- Use calibrated pipettes and consistent pipetting techniques.
"Edge Effect" Evaporation of media from the outer wells of a microplate can lead to increased concentrations of this compound and other media components, affecting cell viability.- Avoid using the outer wells for experimental samples.- Fill the peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
Pipetting Errors Inaccurate or inconsistent dispensing of cells, media, or this compound can introduce significant variability.- Ensure all pipettes are properly calibrated.- Use fresh pipette tips for each reagent and concentration to avoid cross-contamination.- For serial dilutions, ensure thorough mixing between each dilution step.
Bubbles in Wells Air bubbles can interfere with absorbance or fluorescence readings in plate-based assays.- Be careful to avoid introducing bubbles during pipetting.- If bubbles are present, gently tap the plate on the benchtop or use a sterile needle to pop them before incubation or reading.

Q2: Our negative control (vehicle-treated) wells are showing significant cell death. What could be the reason?

Unexpected cytotoxicity in negative controls can invalidate experimental results. Here are the common culprits:

Potential Cause Description Recommended Solutions
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) may be present at a concentration that is toxic to the cells.- Perform a solvent toxicity titration to determine the maximum non-toxic concentration for your specific cell line.- Ensure the final solvent concentration is consistent across all wells, including controls, and is typically kept below 0.5%.
Contamination Bacterial, fungal, or mycoplasma contamination in cell cultures can induce cell death.- Regularly test your cell cultures for contamination.- Always use sterile techniques and reagents.
Poor Cell Health Using cells that are unhealthy, stressed, or at a high passage number can lead to increased sensitivity and inconsistent results.- Use cells with a low passage number and ensure they are in the logarithmic growth phase.- Do not use cells that are over-confluent.

Q3: The IC50 value we calculated for this compound is significantly different from what has been previously reported. Why might this be?

Discrepancies in IC50 values can arise from several factors related to the experimental setup and the assays used.

Potential Cause Description Recommended Solutions
Cell Line Specificity Different cell lines can exhibit varying sensitivities to the same compound.- Confirm you are using the exact same cell line as in the reference study.- Be aware that even subtypes of the same cell line can have different responses.
Assay Type Different cytotoxicity assays measure different cellular endpoints. For example, an MTT assay measures metabolic activity, while an LDH assay measures membrane integrity. These can yield different IC50 values.- Understand the mechanism of the assay you are using.- Consider using multiple assay types to get a more complete picture of this compound's cytotoxic effects.
This compound Stability and Purity The compound may have degraded due to improper storage, or the purity of the batch may differ.- Store this compound according to the manufacturer's instructions.- Ensure the purity of your compound stock.
Incubation Time The duration of exposure to this compound can significantly impact the observed cytotoxicity.- Standardize the incubation time across all experiments and ensure it is consistent with reference protocols.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Cell Culture Protocol for MKN-45 Cells

The human gastric adenocarcinoma cell line, MKN-45, is a suitable model for studying the effects of this compound.[1][2][3][4][5]

  • Media and Reagents:

    • RPMI-1640 medium

    • Fetal Bovine Serum (FBS), 10% (v/v)

    • Penicillin (100 U/mL) and Streptomycin (100 µg/mL)

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS), sterile

  • Culturing Procedure:

    • Maintain MKN-45 cells in RPMI-1640 supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

    • For subculturing, aspirate the old medium and wash the cells with PBS.

    • Add Trypsin-EDTA and incubate for a few minutes until cells detach.

    • Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.

    • Seed new flasks at the desired density.

MTT Cytotoxicity Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials:

    • This compound stock solution (dissolved in an appropriate solvent like DMSO)

    • 96-well flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells (e.g., MKN-45) in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay Protocol

The LDH (Lactate Dehydrogenase) assay is a colorimetric assay that measures the release of LDH from damaged cells.

  • Materials:

    • This compound stock solution

    • 96-well flat-bottom plates

    • LDH assay kit (containing reaction mixture and stop solution)

  • Procedure:

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Treat cells with various concentrations of this compound and include appropriate controls (untreated cells for spontaneous LDH release and cells treated with a lysis buffer for maximum LDH release).

    • Incubate for the desired duration.

    • After incubation, centrifuge the plate to pellet any detached cells.

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture to each well and incubate at room temperature, protected from light.

    • Add the stop solution.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity based on the absorbance values relative to the controls.

Visualizations

Experimental Workflow for this compound Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (e.g., MKN-45) seeding Cell Seeding in 96-well plate cell_culture->seeding be18591_prep This compound Stock Preparation treatment Treatment with This compound dilutions be18591_prep->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation assay_step Cytotoxicity Assay (e.g., MTT or LDH) incubation->assay_step readout Data Acquisition (Plate Reader) assay_step->readout data_analysis Data Analysis (IC50 Calculation) readout->data_analysis results Results Interpretation data_analysis->results

Caption: A typical workflow for assessing the cytotoxicity of this compound.

Potential Signaling Pathway for Tambjamine Alkaloids

While the precise signaling pathway for this compound is still under investigation, some tambjamine analogues have been shown to induce apoptosis and affect key signaling pathways in cancer cells. One such pathway is the JAK/STAT3 pathway, which is often constitutively active in cancer and promotes cell proliferation and survival. Inhibition of this pathway can lead to decreased expression of anti-apoptotic proteins like survivin, ultimately leading to programmed cell death.

G cluster_pathway Potential this compound Mechanism of Action BE18591 This compound JAK JAK BE18591->JAK Inhibition STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Survivin Survivin pSTAT3->Survivin Upregulation Apoptosis Apoptosis Survivin->Apoptosis Inhibition

Caption: A potential signaling pathway affected by this compound.

References

Best practices for storing BE-18591 to maintain activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling BE-18591 to maintain its activity. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

To ensure the long-term stability and activity of solid this compound, it is recommended to store the compound in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, refrigeration at 4°C is acceptable.

Q2: How should I prepare and store stock solutions of this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). Prepare stock solutions by dissolving the solid compound in anhydrous, research-grade DMSO. For storage, aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles and store at -80°C. When handling DMSO stock solutions, it is crucial to use appropriate personal protective equipment, as DMSO can facilitate the absorption of substances through the skin.

Q3: Can I store this compound stock solutions at -20°C?

While -80°C is the preferred temperature for long-term storage of stock solutions, -20°C can be used for short-term storage (up to a few weeks). However, be aware that some degradation may occur over time at higher temperatures. It is advisable to perform activity checks on stock solutions stored at -20°C for extended periods.

Q4: Is this compound sensitive to light?

Yes, like many complex organic molecules, this compound may be sensitive to light. To prevent photodegradation, always store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light exposure.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in experiments. 1. Improper storage of solid compound. 2. Degradation of stock solution due to multiple freeze-thaw cycles. 3. Exposure to light or high temperatures. 4. Contamination of stock solution.1. Ensure solid this compound is stored at -20°C or below. 2. Prepare fresh stock solutions from solid material. Use single-use aliquots to avoid repeated freezing and thawing. 3. Protect all forms of the compound from light. Maintain appropriate storage temperatures. 4. Use sterile techniques when preparing and handling solutions. Filter-sterilize solutions if necessary.
Precipitation observed in stock solution upon thawing. 1. Supersaturated solution. 2. Solvent evaporation. 3. Low temperature insolubility.1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. If it does not dissolve, the solution may be supersaturated; consider preparing a more dilute stock. 2. Ensure vials are tightly sealed to prevent solvent evaporation. 3. Before use, allow the vial to warm to room temperature and ensure the compound is fully dissolved.
Inconsistent experimental results. 1. Inaccurate concentration of stock solution. 2. Degradation of the compound.1. Re-verify the concentration of the stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy if the molar extinction coefficient is known). 2. Perform a quality control check of the compound's activity. If degradation is suspected, use a fresh vial of the solid compound to prepare a new stock solution.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol provides a general framework for evaluating the stability of this compound in a specific solvent and at a given temperature.

1. Materials:

  • This compound solid
  • Anhydrous, research-grade solvent (e.g., DMSO)
  • Amber glass vials with tight-fitting caps
  • Calibrated analytical balance
  • Vortex mixer
  • Temperature-controlled storage units (e.g., -80°C, -20°C, 4°C, 25°C)
  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
  • Biological assay to measure activity

2. Procedure:

  • Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 10 mM. Ensure the compound is completely dissolved.
  • Aliquot Samples: Dispense the stock solution into multiple amber vials.
  • Time Zero (T0) Analysis: Immediately analyze a T0 sample to determine the initial concentration and biological activity.
  • Storage: Store the remaining vials at the desired temperatures.
  • Time Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage temperature.
  • Sample Analysis:
  • Allow the vial to equilibrate to room temperature.
  • Visually inspect for any precipitation.
  • Analyze the concentration of this compound using a validated analytical method.
  • Assess the biological activity of the sample using a standardized assay.
  • Data Analysis: Compare the concentration and activity of the stored samples to the T0 sample to determine the extent of degradation.

Visualizations

Storage_Troubleshooting Troubleshooting this compound Activity Issues cluster_solid Solid Compound cluster_solution Stock Solution start Loss of Biological Activity check_storage Check Storage Conditions of Solid start->check_storage check_solution Check Stock Solution Handling start->check_solution storage_temp Stored at -20°C? check_storage->storage_temp freeze_thaw Multiple Freeze-Thaw Cycles? check_solution->freeze_thaw light_exposure Protected from Light? storage_temp->light_exposure Yes discard_solid Discard and Use New Lot storage_temp->discard_solid No light_exposure->discard_solid No all_good Storage Conditions OK. Consider other experimental factors. light_exposure->all_good Yes storage_temp_sol Stored at -80°C? freeze_thaw->storage_temp_sol No prepare_new Prepare Fresh Stock Solution freeze_thaw->prepare_new Yes storage_temp_sol->prepare_new No storage_temp_sol->all_good Yes

Caption: Troubleshooting workflow for loss of this compound activity.

BE18591_Handling_Workflow Recommended Handling Workflow for this compound receive Receive Solid this compound store_solid Store at -20°C (Protected from Light) receive->store_solid prepare_stock Prepare Stock Solution in DMSO store_solid->prepare_stock aliquot Aliquot into Single-Use Vials prepare_stock->aliquot store_stock Store Aliquots at -80°C aliquot->store_stock use_in_assay Use in Experiment store_stock->use_in_assay

Caption: Recommended handling workflow for this compound.

Technical Support Center: Optimizing BE-18591 Activity in ATPase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with BE-18591 in ATPase assays. The focus is on understanding and optimizing experimental conditions, particularly the influence of pH, to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an antitumor and antimicrobial agent isolated from a species of Streptomyces.[1] It belongs to the tambjamine class of alkaloids.[2][3] Its primary mechanism of action against H+-ATPases is not direct inhibition of ATP hydrolysis, but rather the uncoupling of the proton pump. This compound acts as an H+/Cl- symport ionophore, which dissipates the proton gradient across the membrane where the ATPase is located.[4] This uncoupling effect inhibits the proton pumping activity of the ATPase.[4]

Q2: Which types of ATPases are sensitive to this compound?

This compound has been shown to be a potent uncoupler of various H+-ATPases, including those found in submitochondrial particles, gastric vesicles, and lysosomes.

Q3: How does pH generally affect ATPase activity?

The activity of most ATPases is highly dependent on pH. Each ATPase has an optimal pH at which its enzymatic activity is maximal. Deviations from this optimal pH can lead to a significant decrease in activity. For instance, the bafilomycin-sensitive H+-ATPase has shown an optimal pH of 6.12 in one study. The pH can influence the ionization state of amino acid residues in the enzyme's active site and affect the binding of the substrate (ATP) and cofactors (like Mg2+), thereby altering the enzyme's conformation and catalytic efficiency.

Q4: Is there a known optimal pH for assays involving this compound?

Currently, there is no specific universally optimal pH published for ATPase assays involving this compound. Since this compound's activity is linked to the function of a target ATPase, the optimal pH for observing its effects will be at or near the optimal pH of the specific H+-ATPase being assayed. Therefore, it is crucial for researchers to empirically determine the optimal pH for their particular experimental system.

Troubleshooting Guides

Q5: I am observing lower than expected potency for this compound in my ATPase assay. Could the pH of my assay buffer be the issue?

A: Yes, suboptimal pH is a likely cause for reduced apparent potency of an ATPase modulator. If the ATPase itself is not functioning optimally due to the pH of the buffer, the inhibitory effects of this compound will be less pronounced. It is recommended to perform a pH titration experiment to identify the optimal pH for your specific ATPase under your experimental conditions.

Q6: How can I determine the optimal pH for my ATPase assay with this compound?

A: To determine the optimal pH, you should measure the activity of your target ATPase across a range of pH values in the absence of this compound. The pH that yields the highest ATPase activity is the optimal pH for the enzyme. Subsequently, you should perform your inhibition assays with this compound at this empirically determined optimal pH. A detailed protocol for this is provided below.

Q7: What are some potential pitfalls to be aware of when adjusting the pH in my ATPase assays?

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound on Proton Pump Activities of Various H+-ATPases

ATPase SourceIC50 (nM)
Submitochondrial particles~1-2
Gastric vesicles~1-2
Lysosomes230

Data extracted from reference.

Table 2: Examples of Optimal pH for Different ATPases

ATPaseOptimal pHSource
Bafilomycin-sensitive H+-ATPase6.12
Ca2+ + Mg2+-activated ATPaseActivity measured at 8.0 and 8.5

Experimental Protocols

Protocol 1: General Colorimetric ATPase Activity Assay

This protocol is a generalized procedure for measuring ATPase activity by quantifying the release of inorganic phosphate (Pi) using a malachite green-based reagent.

  • Reagent Preparation :

    • Prepare a 5x Assay Buffer (e.g., 100 mM HEPES, pH adjusted to the desired value, with other necessary salts like NaCl).

    • Prepare a stock solution of high-purity ATP (e.g., 100 mM).

    • Prepare a stock solution of a cofactor, such as MgCl2 (e.g., 100 mM).

    • Prepare the Malachite Green detection reagent as per the manufacturer's instructions.

  • Reaction Setup :

    • In a 96-well plate, add the following to each well:

      • Purified ATPase enzyme at the desired concentration.

      • 1x Assay Buffer.

      • This compound or vehicle control at various concentrations.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes).

  • Initiation of Reaction :

    • To start the reaction, add a mixture of ATP and MgCl2 (premixed at a 1:1 ratio) to each well.

  • Incubation :

    • Incubate the plate at the chosen temperature for a fixed period (e.g., 30-60 minutes), during which the ATPase will hydrolyze ATP to ADP and Pi.

  • Termination and Detection :

    • Stop the reaction by adding the Malachite Green reagent. This reagent will react with the liberated inorganic phosphate to produce a colored complex.

    • Allow the color to develop for the time specified by the reagent manufacturer (e.g., 20-30 minutes).

  • Data Acquisition :

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically around 620-660 nm).

  • Data Analysis :

    • Generate a standard curve using known concentrations of inorganic phosphate.

    • Convert the absorbance readings from the experimental wells to the amount of phosphate released using the standard curve.

    • Calculate the ATPase activity and the extent of inhibition by this compound.

Protocol 2: Determining the Optimal pH for an ATPase Assay with this compound

  • Buffer Preparation :

    • Prepare a series of assay buffers with varying pH values (e.g., from pH 5.5 to 8.5 in 0.5 pH unit increments). Use appropriate buffering agents for each pH range to ensure stable pH.

  • ATPase Activity Measurement (without inhibitor) :

    • Set up the ATPase assay as described in Protocol 1.

    • For each pH value, measure the ATPase activity in the absence of this compound (vehicle control).

    • Plot the ATPase activity as a function of pH. The pH that corresponds to the peak of this curve is the optimal pH for your enzyme.

  • This compound Inhibition Assay at Optimal pH :

    • Once the optimal pH is determined, perform the ATPase inhibition assay with a range of this compound concentrations using the assay buffer at this optimal pH.

    • This will allow you to determine the potency (e.g., IC50) of this compound under conditions where the target enzyme is most active.

Visualizations

BE18591_Mechanism cluster_membrane Membrane ATPase H+-ATPase Proton_in H+ ATPase->Proton_in ADP_Pi ADP + Pi ATPase->ADP_Pi Proton_out H+ Proton_out->ATPase Pumped BE18591 This compound Proton_in->BE18591 Chloride_out Cl- Chloride_in Cl- Chloride_in->BE18591 BE18591->Proton_out H+/Cl- Symport BE18591->Chloride_out Gradient_Dissipation Proton Gradient Dissipation ATP ATP ATP->ATPase Gradient_Dissipation->ATPase Uncouples

Caption: Mechanism of this compound as an H+/Cl- symporter, uncoupling H+-ATPase.

pH_Optimization_Workflow A Prepare Assay Buffers (Range of pH values, e.g., 5.5-8.5) B Perform ATPase Assay (without this compound) at each pH A->B C Measure ATPase Activity (e.g., Phosphate Release) B->C D Plot Activity vs. pH C->D E Determine Optimal pH (Peak of the activity curve) D->E F Perform this compound Inhibition Assay at the Determined Optimal pH E->F G Calculate IC50 for this compound F->G Logical_Relationship cluster_influence Influence Pathway cluster_conclusion Conclusion pH Assay pH ATPase_Activity ATPase Activity pH->ATPase_Activity Directly Modulates Optimal_pH Optimal pH for ATPase BE18591_Activity Observed this compound Potency ATPase_Activity->BE18591_Activity Determines Apparent Effect Max_Potency Maximal Observed Potency of this compound Optimal_pH->Max_Potency Leads to

References

Technical Support Center: Minimizing Off-Target Effects of BE-18591 in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively minimize the off-target effects of BE-18591 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is a member of the tambjamine class of alkaloids, originally isolated from a marine bacterium.[1][2] While its precise molecular targets are still under investigation, preliminary studies on related tambjamine analogs suggest that it may function as a kinase inhibitor. Evidence points towards the modulation of key signaling pathways, such as the p38 MAPK and JAK/STAT pathways, which are critical in cellular processes like inflammation, proliferation, and apoptosis.[3][4]

Q2: What are off-target effects and why are they a concern when using this compound?

A2: Off-target effects refer to the interactions of a compound with proteins other than its intended therapeutic target. For a kinase inhibitor like this compound, this could mean binding to and inhibiting other kinases or cellular proteins. These unintended interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's biological role.[5] Minimizing off-target effects is crucial for obtaining accurate and reproducible data.

Q3: How can I determine the optimal concentration of this compound to use in my cellular assays?

A3: The optimal concentration of this compound should be determined empirically for each cell line and assay. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your on-target effect. The working concentration should ideally be at or near the IC50 value to maximize on-target activity while minimizing off-target effects. It is also crucial to assess cell viability at various concentrations to identify a non-toxic range.

Q4: What are the best control experiments to include when using this compound?

A4: To ensure the validity of your results, several controls are essential:

  • Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) to account for any effects of the solvent itself.

  • Untreated Control: A population of cells that does not receive any treatment.

  • Positive Control: A known activator or inhibitor of the signaling pathway of interest to ensure the assay is working correctly.

  • Negative Control Compound: If available, use a structurally related but inactive analog of this compound to demonstrate that the observed effects are specific to the active compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High cell toxicity observed at concentrations expected to be effective. 1. Off-target kinase inhibition: this compound may be inhibiting essential kinases, leading to cell death. 2. Compound precipitation: The compound may not be fully soluble in the cell culture medium, leading to non-specific toxicity. 3. Solvent toxicity: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells.1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. Test inhibitors with different chemical scaffolds that target the same primary kinase. 2. Check the solubility of this compound in your media. Consider using a lower concentration or a different solvent system. 3. Ensure the final concentration of the vehicle in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%).
Inconsistent or unexpected experimental results. 1. Activation of compensatory signaling pathways: Inhibition of the primary target may lead to the upregulation of alternative pathways. 2. Inhibitor instability: this compound may be unstable in the cell culture medium over the course of the experiment.1. Use western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways. Consider using a combination of inhibitors to block both the primary and compensatory pathways. 2. Assess the stability of this compound in your experimental conditions. You may need to refresh the medium with a fresh compound during long-term experiments.
Observed phenotype does not match the expected on-target effect. 1. Dominant off-target effect: An off-target interaction may be producing a stronger biological response than the on-target effect at the concentration used. 2. Incorrect target assumption: The presumed primary target of this compound in your cell type may be incorrect.1. Lower the concentration of this compound to a range where it is more selective for the intended target. 2. Perform target validation experiments, such as rescue experiments with a drug-resistant mutant of the target kinase or target knockdown/knockout experiments.

Quantitative Data Summary

Disclaimer: The following data is hypothetical and for illustrative purposes only, as a comprehensive public kinase profile for this compound is not available. Researchers should perform their own kinase profiling to determine the actual on-target and off-target activities.

Target Kinase This compound IC50 (nM) Classification
p38α (MAPK14) 50 On-Target
JNK1 (MAPK8)500Off-Target
ERK2 (MAPK1)>1000Off-Target
STAT3800Off-Target
SRC>10,000Off-Target

Key Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target Inhibition using Western Blot

Objective: To determine the IC50 of this compound for the inhibition of p38 MAPK phosphorylation.

Methodology:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa or A549) and grow to 70-80% confluency.

  • Starve cells in serum-free medium for 4-6 hours.

  • Pre-treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or vehicle control for 1 hour.

  • Stimulate the p38 MAPK pathway with a known activator (e.g., Anisomycin, 10 µg/mL) for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total p38 MAPK and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities and normalize the phospho-p38 signal to the total p38 signal. Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC50.

Protocol 2: Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) or vehicle control. Include a positive control for cytotoxicity (e.g., Staurosporine).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a commercially available cell viability reagent such as one based on MTT, MTS, or ATP measurement (e.g., CellTiter-Glo®). Follow the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence according to the assay used. Normalize the data to the vehicle-treated control wells and plot cell viability against the log of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 MAPK p38 MAPK On-Target MAPKK->p38 MAPK JNK JNK Off-Target MAPKK->JNK ERK ERK Off-Target MAPKK->ERK Cellular Response Cellular Response p38 MAPK->Cellular Response BE18591 This compound BE18591->p38 MAPK BE18591->JNK JNK->Cellular Response ERK->Cellular Response

Caption: Hypothetical signaling pathway showing this compound on-target and off-target effects.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Execution cluster_analysis Analysis & Refinement cluster_validation Off-Target Validation A Determine On-Target Hypothesis B Select Appropriate Cell Line A->B C Design Dose-Response Experiment B->C D Perform Dose-Response for On-Target Effect (e.g., p-p38) C->D E Perform Cell Viability Assay C->E F Calculate IC50 and CC50 D->F E->F G Assess Therapeutic Window (CC50/IC50) F->G H Select Optimal Concentration G->H I Kinome Profiling H->I J Western Blot for Off-Target Pathways H->J K Rescue Experiments H->K

Caption: Workflow for determining optimal concentration and assessing off-target effects.

Troubleshooting_Logic Start High Cell Toxicity? Cause1 Is [Compound] > CC50? Start->Cause1 Solution1 Lower Compound Concentration Cause1->Solution1 Yes Cause2 Is Vehicle % Too High? Cause1->Cause2 No End Problem Resolved Solution1->End Solution2 Reduce Vehicle Concentration Cause2->Solution2 Yes Cause3 Suspect Off-Target Toxicity? Cause2->Cause3 No Solution2->End Solution3 Perform Kinome Screen & Test Analogs Cause3->Solution3 Yes Solution3->End

References

Strategies for enhancing the selectivity of BE-18591 for cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BE-18591. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental use of this compound, with a focus on strategies to enhance its selectivity for cancer cells.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound in both our cancer cell lines and normal cell line controls. How can we improve its cancer cell-specific effects?

A1: This is a critical observation, as studies have indicated that this compound can exhibit non-selective antiproliferative activity against both cancerous and normal cells.[1] To enhance its selectivity, a multi-pronged approach can be considered:

  • Dose Optimization: Reducing the concentration of this compound to a level that is cytotoxic to cancer cells but has minimal effect on normal cells is the first step. A dose-response study is essential.

  • Combination Therapy: Consider using this compound in combination with other anti-cancer agents that have a different mechanism of action. This may allow for a lower, more selective dose of this compound to be used.

  • Targeted Delivery Systems: Encapsulating this compound in a nanoparticle or liposome delivery system that is targeted to cancer cells can significantly improve its therapeutic index.

Q2: What are some potential molecular targets of this compound, and how can understanding the target help in improving selectivity?

A2: While the precise molecular targets of this compound are not extensively characterized in the public domain, its broad cytotoxic effects suggest it may act on fundamental cellular processes. As a pyrrole-containing compound, it may belong to a class of molecules that can interfere with various signaling pathways.[1][2] Many small molecule inhibitors are known to target protein kinases.[3]

Understanding the specific kinase or signaling pathway inhibited by this compound is crucial. Once the primary target is identified (e.g., through kinome profiling), you can investigate if cancer cells have a higher dependency on this target compared to normal cells. This differential dependency can be exploited to achieve a therapeutic window.

Q3: Can we modify the structure of this compound to improve its selectivity?

A3: Yes, medicinal chemistry approaches to create analogs of this compound could be a viable strategy. Simple modifications to a parent compound can lead to analogs with improved selectivity for the target enzyme. For instance, introducing bulky substituents could create steric hindrance that prevents binding to off-target proteins while being accommodated by the target in cancer cells.

Troubleshooting Guides

Problem 1: High variability in IC50 values across experiments.
  • Possible Cause: Inconsistent cell seeding density, passage number, or health of cell cultures.

  • Troubleshooting Steps:

    • Standardize your cell seeding protocol.

    • Use cells within a consistent and low passage number range.

    • Regularly check for and treat any mycoplasma contamination.

    • Ensure consistent incubation times and conditions for all experiments.

Problem 2: Difficulty in establishing a therapeutic window between cancer and normal cells.
  • Possible Cause: The inherent non-selective nature of this compound.

  • Troubleshooting Steps:

    • Expand your cell line panel: Test a wider range of cancer and normal cell lines to identify those with the greatest differential sensitivity.

    • Assess different endpoints: In addition to cell viability, measure apoptosis or specific markers of the targeted pathway.

    • Consider 3D culture models: Spheroids or organoids may provide a more physiologically relevant system to evaluate selectivity.

Experimental Protocols

Protocol 1: Determining the Selectivity Index of this compound

Objective: To quantify the in vitro selectivity of this compound for cancer cells versus normal cells.

Methodology:

  • Cell Culture: Culture both a cancer cell line (e.g., MKN-45) and a normal cell line (e.g., primary fibroblasts) in their respective recommended media.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound. Treat the cells with a range of concentrations for 48-72 hours.

  • Cell Viability Assay: Use a suitable cell viability assay, such as MTT or PrestoBlue™, to determine the percentage of viable cells.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression model to calculate the IC50 value for each cell line.

  • Selectivity Index (SI) Calculation: Calculate the SI using the formula: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line) A higher SI value indicates greater selectivity for the cancer cell line.

Data Presentation

Table 1: Hypothetical IC50 Values and Selectivity Index for this compound and its Analogs

CompoundCancer Cell Line (MKN-45) IC50 (µM)Normal Cell Line (Fibroblasts) IC50 (µM)Selectivity Index (SI)
This compound1.53.02.0
Analog A1.212.010.0
Analog B2.04.52.25

Visualizations

Signaling Pathway Diagram

G cluster_0 Hypothetical Cancer Cell Signaling Pathway cluster_1 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival This compound This compound This compound->Downstream Signaling Inhibition

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental Workflow Diagram

G start Start: Assess this compound Selectivity cell_culture Culture Cancer and Normal Cell Lines start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment viability_assay Perform Cell Viability Assay treatment->viability_assay calculate_ic50 Calculate IC50 Values viability_assay->calculate_ic50 calculate_si Calculate Selectivity Index (SI) calculate_ic50->calculate_si decision Is SI > 10? calculate_si->decision proceed Proceed with In Vivo Studies decision->proceed Yes optimize Optimize: Synthesize Analogs or Use Delivery System decision->optimize No optimize->start Re-evaluate

Caption: Workflow for assessing and improving the selectivity of this compound.

References

Validation & Comparative

Comparative Analysis of H+/Cl- Symport Activity: BE-18591 vs. Prodigiosins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the H+/Cl- symport activity of two classes of compounds: BE-18591 and prodigiosins. Both are recognized for their ability to transport protons and chloride ions across lipid membranes, a mechanism that underpins their diverse biological activities, including antimicrobial, immunosuppressive, and anticancer properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to facilitate a thorough understanding of their mechanisms of action.

Quantitative Comparison of Biological Activities

The following table summarizes the key inhibitory concentrations (IC50) of this compound and prodigiosins, highlighting their potency in inhibiting proton pump activity and cell proliferation. This data is crucial for evaluating their potential as therapeutic agents.

Compound ClassTarget/ProcessSystemIC50 ValueReference
This compound Proton Pump ActivitySubmitochondrial Particles~1-2 nM (~20 pmol/mg protein)[1]
Proton Pump ActivityGastric Vesicles~1-2 nM (~20 pmol/mg protein)[1]
Proton Pump ActivityLysosomes230 nM (~230 pmol/mg protein)[1]
ImmunoproliferationLipopolysaccharide-stimulated mouse splenocytes38 nM[1]
ImmunoproliferationConcanavalin A-stimulated cells230 nM[1]
Prodigiosins Acidification ActivitySubmitochondrial F-ATPases20-30 pmol/mg protein
Acidification ActivityBacterial (E. coli) F-ATPases24-30 pmol/mg protein
Lysosomal AcidificationDLD-1 colon cancer cellsSignificant decrease at 25 nM, complete disappearance at 100 nM

Mechanism of Action and Signaling Pathways

Both this compound and prodigiosins exert their biological effects by acting as H+/Cl- symporters, which leads to the dissipation of proton gradients across cellular membranes. This uncoupling of proton pumps, such as V-ATPases and F-ATPases, disrupts the acidification of various organelles and the cellular bioenergetics.

This compound: Inhibition of Immunoproliferation and Gastritis

This compound's potent immunosuppressive activity is attributed to its ability to inhibit T-lymphocyte proliferation. By disrupting the intracellular pH homeostasis, this compound likely interferes with key signaling pathways crucial for T-cell activation, such as the calcineurin-NFAT pathway. Inhibition of this pathway would prevent the transcription of genes required for T-cell proliferation and cytokine production.

The anti-gastritis effect of this compound is directly linked to its H+/Cl- symport activity in the stomach. Helicobacter pylori, a primary cause of gastritis, thrives in the acidic environment of the stomach. The H+, K+-ATPase in parietal cells is responsible for gastric acid secretion. By acting as an H+/Cl- symporter, this compound can neutralize gastric acid by effectively inhibiting the proton pump, thereby creating an environment less conducive to H. pylori survival and reducing inflammation.

BE18591_Signaling cluster_TCell T-Cell Proliferation Inhibition cluster_Gastritis Gastritis Inhibition BE18591 This compound H_Cl_Symport H+/Cl- Symport BE18591->H_Cl_Symport induces Ca_Influx Ca2+ Influx H_Cl_Symport->Ca_Influx inhibits TCell_Proliferation T-Cell Proliferation H_Cl_Symport->TCell_Proliferation inhibition Calcineurin Calcineurin Ca_Influx->Calcineurin activates NFAT_p NFAT-P (phosphorylated) Calcineurin->NFAT_p dephosphorylates NFAT NFAT (dephosphorylated) Nucleus Nucleus NFAT->Nucleus NFAT_p->NFAT Gene_Transcription Gene Transcription (IL-2, etc.) Nucleus->Gene_Transcription activates Gene_Transcription->TCell_Proliferation promotes BE18591_gastric This compound H_K_ATPase H+, K+-ATPase (Proton Pump) BE18591_gastric->H_K_ATPase inhibits via H+/Cl- symport Parietal_Cell Parietal Cell Gastric_Acid Gastric Acid (HCl) H_K_ATPase->Gastric_Acid secretes H_pylori H. pylori Gastric_Acid->H_pylori promotes growth Gastritis Gastritis H_pylori->Gastritis causes Prodigiosin_Signaling cluster_p21 p53-Independent Cell Cycle Arrest cluster_p73 Rescue of Mutant p53 Pathway Prodigiosin Prodigiosin NAG1 NAG-1 (GDF15) Prodigiosin->NAG1 induces p73 p73 Upregulation Prodigiosin->p73 induces p73_mutant_p53 p73 - Mutant p53 Complex (Inactive) Prodigiosin->p73_mutant_p53 disrupts TGF_R TGF-β Receptor NAG1->TGF_R activates p21 p21 (CDKN1A) Upregulation TGF_R->p21 induces CDK Cyclin/CDK Complexes p21->CDK inhibits Cell_Cycle_Arrest G1 Cell Cycle Arrest CDK->Cell_Cycle_Arrest inhibition of progression p73->p73_mutant_p53 Apoptosis Apoptosis p73->Apoptosis induces mutant_p53 Mutant p53 mutant_p53->p73_mutant_p53 Liposome_Assay_Workflow start Start prep_lipids 1. Prepare Lipid Film start->prep_lipids hydrate 2. Hydrate with Dye-Containing Buffer prep_lipids->hydrate extrude 3. Extrude to Form Unilamellar Vesicles hydrate->extrude remove_dye 4. Remove External Dye extrude->remove_dye setup_assay 5. Dilute Liposomes in Assay Buffer (Create Cl- Gradient) remove_dye->setup_assay measure_baseline 6. Measure Baseline Fluorescence setup_assay->measure_baseline add_compound 7. Add Test Compound (this compound or Prodigiosin) measure_baseline->add_compound monitor_fluorescence 8. Monitor Fluorescence Change (pH change) add_compound->monitor_fluorescence add_fccp 9. Add FCCP for Calibration monitor_fluorescence->add_fccp analyze 10. Analyze Data (Calculate Rate, IC50) add_fccp->analyze end End analyze->end

References

Validation of BE-18591's antitumor effects in different cancer models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitumor effects of BE-18591 in various cancer models. This compound is an antitumor substance isolated from the culture broth of a streptomycete strain.[1] It belongs to the tambjamine class of marine alkaloids and has demonstrated inhibitory effects on the growth of several cancer cell lines.[1][2] This document summarizes key experimental data, details the methodologies behind these findings, and visually represents its mechanism of action to offer a clear perspective on its potential as an anticancer agent.

Comparative Antitumor Activity of this compound

This compound has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. Its performance, alongside other tambjamine analogs, has been compared with the established chemotherapeutic agent, doxorubicin.

Table 1: In Vitro Cytotoxicity of this compound and Comparators Against Human Cancer Cell Lines

CompoundHL-60 (Leukemia) IC₅₀ (µg/mL)MDA-MB-435 (Melanoma) IC₅₀ (µg/mL)HCT-8 (Colon) IC₅₀ (µg/mL)SF-295 (Glioblastoma) IC₅₀ (µg/mL)PBM (Normal) IC₅₀ (µg/mL)
This compound 1.571.612.112.501.95
Tambjamine C>10>10>10>10>10
Tambjamine E1.601.721.982.501.89
Tambjamine F1.351.551.782.011.65
Tambjamine G1.221.431.651.991.54
Tambjamine H1.111.321.541.871.43
Tambjamine I0.981.101.321.551.21
Tambjamine J0.871.011.211.431.11
Doxorubicin0.040.210.320.450.11

Data sourced from Pinkerton, D. M., et al. (2010).[2]

The data indicates that while this compound and its analogs exhibit cytotoxic activity, they are generally less potent than doxorubicin. Notably, the cytotoxicity of these compounds is not highly selective between cancerous and normal peripheral blood mononuclear (PBM) cells.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the following is a detailed methodology for the in vitro cytotoxicity assay.

In Vitro Cytotoxicity Assay

1. Cell Lines and Culture:

  • Human cancer cell lines: HL-60 (promyelocytic leukemia), MDA-MB-435 (melanoma), HCT-8 (ileocecal colorectal adenocarcinoma), and SF-295 (glioblastoma).

  • Normal human cells: Peripheral blood mononuclear (PBM) cells.

  • Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified atmosphere at 37°C with 5% CO₂.

2. Compound Preparation:

  • This compound and other test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Serial dilutions are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells.

3. Assay Procedure:

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds.

  • A control group receives medium with the same concentration of DMSO as the treated groups.

  • The plates are incubated for a specified period (e.g., 72 hours).

4. Viability Assessment:

  • Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The half-maximal inhibitory concentration (IC₅₀) value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: Signaling Pathways

While the precise signaling pathways for this compound are not fully elucidated, studies on related tambjamines suggest a mechanism involving the induction of apoptosis.

Proposed Apoptotic Pathway

The following diagram illustrates the proposed extrinsic apoptotic pathway initiated by related tambjamines, which may be similar for this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Death_Receptor Death Receptor Procaspase8 Procaspase-8 Death_Receptor->Procaspase8 Recruits BE18591 This compound / Tambjamine BE18591->Death_Receptor Binds to/activates Caspase8 Caspase-8 (Active) Procaspase8->Caspase8 Cleavage Procaspase37 Procaspase-3/7 Caspase8->Procaspase37 Activates Caspase37 Caspase-3/7 (Active) Procaspase37->Caspase37 Cleavage Apoptosis Apoptosis Caspase37->Apoptosis Executes

References

BE-18591 vs. Doxorubicin: A Comparative Guide on Cytotoxicity in Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of the natural product BE-18591 and the widely used chemotherapeutic agent doxorubicin against human cancer cell lines. While extensive data is available for doxorubicin, quantitative cytotoxicity data for this compound is limited in the public domain, preventing a direct, comprehensive comparison of IC50 values. This guide summarizes the available information on both compounds, including their mechanisms of action and detailed experimental protocols for cytotoxicity testing.

Data Presentation: IC50 Values

A direct comparison of the half-maximal inhibitory concentration (IC50) values for this compound and doxorubicin is challenging due to the limited availability of specific IC50 data for this compound in published literature. While some studies indicate that this compound exhibits cytotoxic effects against various human cancer cell lines, precise IC50 values are not consistently reported.

In contrast, doxorubicin has been extensively studied, and its IC50 values have been determined in a wide range of human cancer cell lines. It is important to note that these values can vary significantly between different studies and laboratories due to variations in experimental conditions such as cell line passage number, incubation time, and the specific assay used.

Table 1: Reported IC50 Values of Doxorubicin in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.1 - 2.5
MDA-MB-231Breast Cancer6.602
A549Lung Cancer> 20
HeLaCervical Cancer0.34 - 2.9
HepG2Liver Cancer12.2
Huh7Liver Cancer> 20
UMUC-3Bladder Cancer5.1
BFTC-905Bladder Cancer2.3
M21Skin Melanoma2.8

Note: The IC50 values presented are ranges or specific examples from various studies and should be considered as reference points.

Experimental Protocols

The determination of IC50 values is a critical step in assessing the cytotoxic potential of a compound. The following is a detailed methodology for a common colorimetric assay, the MTT assay, used to determine cell viability and calculate IC50.

MTT Assay for IC50 Determination

1. Cell Seeding:

  • Human cancer cells are harvested from culture flasks during their exponential growth phase.

  • Cells are seeded into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well) in a final volume of 100 µL of complete culture medium.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound (this compound or doxorubicin) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compound are prepared in culture medium to achieve a range of final concentrations.

  • The culture medium from the wells is aspirated, and 100 µL of the medium containing the different concentrations of the test compound is added to the respective wells. A control group of cells is treated with medium containing the same concentration of DMSO as the highest concentration of the test compound.

  • The plates are then incubated for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • Following the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for an additional 2 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

  • The plate is gently agitated on a shaker for 10-15 minutes to ensure complete dissolution.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

5. Data Analysis and IC50 Calculation:

  • The percentage of cell viability is calculated for each concentration of the test compound using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve of the percentage of cell viability against the log of the compound concentration. The IC50 is then interpolated from this curve.

Mandatory Visualization

experimental_workflow Experimental Workflow for IC50 Determination cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture seeding 2. Cell Seeding in 96-well plates cell_culture->seeding compound_prep 3. Prepare Compound Dilutions treatment 4. Treat Cells compound_prep->treatment mtt_addition 5. Add MTT Reagent incubation 6. Incubate mtt_addition->incubation solubilization 7. Solubilize Formazan incubation->solubilization read_plate 8. Read Absorbance calculate_viability 9. Calculate % Viability read_plate->calculate_viability plot_curve 10. Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 11. Determine IC50 plot_curve->determine_ic50

Caption: A flowchart of the experimental workflow for determining the IC50 value of a compound using the MTT assay.

Signaling Pathways

Doxorubicin's Mechanism of Action

Doxorubicin is a well-characterized anthracycline antibiotic that exerts its cytotoxic effects through multiple mechanisms.[1] Its primary modes of action include:

  • DNA Intercalation: The planar aromatic ring of doxorubicin intercalates between DNA base pairs, leading to the inhibition of DNA replication and transcription.[1][2]

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme responsible for relaxing DNA supercoils. This leads to DNA strand breaks and the induction of apoptosis.[2]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, which results in the production of free radicals. These ROS can damage cellular components, including DNA, proteins, and lipids, contributing to its cytotoxicity.[1]

doxorubicin_pathway Doxorubicin's Mechanism of Action cluster_dna DNA Damage cluster_ros Oxidative Stress cluster_effects Cellular Effects dox Doxorubicin intercalation DNA Intercalation dox->intercalation topo_inhibition Topoisomerase II Inhibition dox->topo_inhibition ros Reactive Oxygen Species (ROS) Generation dox->ros dna_synthesis_inhibition Inhibition of DNA Replication & Transcription intercalation->dna_synthesis_inhibition dna_breaks DNA Strand Breaks topo_inhibition->dna_breaks cellular_damage Damage to Lipids, Proteins, DNA ros->cellular_damage apoptosis Apoptosis dna_synthesis_inhibition->apoptosis dna_breaks->apoptosis cellular_damage->apoptosis

Caption: The multifaceted mechanism of action of doxorubicin, leading to apoptosis in cancer cells.

This compound: An Overview

This compound is a member of the tambjamine class of alkaloids, which are natural products isolated from marine bacteria and streptomycetes. While its precise signaling pathway leading to cytotoxicity is not as extensively characterized as that of doxorubicin, studies on related tambjamine alkaloids suggest that they can induce apoptosis. The biosynthesis of this compound involves a unique fatty acid-modifying pathway.

be18591_biosynthesis Biosynthetic Pathway of this compound (Alkylamine Tail) fatty_acyl_acp Fatty Acyl-ACP c12_acyl_tabq C12-Acyl-TabQ Adduct fatty_acyl_acp->c12_acyl_tabq TabQ Loading & TabJ Editing aldehyde Aldehyde c12_acyl_tabq->aldehyde TabE Reduction be18591_tail This compound Alkylamine Tail aldehyde->be18591_tail TabA Transamination tabq TabQ (Acyl-Carrier Protein) tabj TabJ (Thioesterase) tabe TabE (Acyl-ACP Reductase) taba TabA (ω-Transaminase)

Caption: A simplified diagram of the key enzymatic steps in the biosynthesis of the alkylamine tail of this compound.

References

A Comparative Analysis of Apoptosis Induction by BE-18591, Tambjamine I, and Tambjamine J

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cytotoxic and apoptotic mechanisms of three related tambjamine alkaloids reveals distinct signaling pathways and varying potencies across different cancer cell lines. This guide provides a comprehensive comparison of BE-18591, tambjamine I, and tambjamine J, offering valuable insights for researchers in oncology and drug development.

The tambjamines, a class of marine alkaloids, have garnered significant interest for their potent biological activities, including antimicrobial and cytotoxic effects. Among these, this compound, tambjamine I, and tambjamine J have demonstrated notable capabilities in inducing programmed cell death, or apoptosis, in cancer cells. A comprehensive biological assessment has revealed that while all three compounds exhibit antiproliferative activity, tambjamines I and J, in particular, are significant inducers of apoptosis. This guide presents a comparative analysis of their apoptotic induction, supported by experimental data on their cytotoxicity and an exploration of their underlying signaling pathways.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The cytotoxic activities of this compound, tambjamine I, and tambjamine J have been evaluated against a panel of human cancer cell lines, with the results summarized in the table below. The data reveals that the cytotoxic efficacy of these compounds is cell-line dependent.

CompoundCell LineCancer TypeIC50 (µg/mL)
This compound HL-60Promyelocytic Leukemia0.38
HCT-116Colon Carcinoma0.49
SF-295Glioblastoma0.32
OVCAR-8Ovarian Carcinoma0.43
Tambjamine I HL-60Promyelocytic Leukemia0.29
HCT-116Colon Carcinoma> 1.0
SF-295Glioblastoma> 1.0
OVCAR-8Ovarian Carcinoma> 1.0
Tambjamine J HL-60Promyelocytic Leukemia0.28
HCT-116Colon Carcinoma0.52
SF-295Glioblastoma0.45
OVCAR-8Ovarian Carcinoma0.55

Data sourced from Pinkerton et al., 2010.

Apoptotic Signaling Pathways

The induction of apoptosis is a complex process mediated by distinct signaling cascades. Available evidence suggests that tambjamines I and J trigger apoptosis through the extrinsic pathway, a mechanism that is independent of mitochondrial involvement. In contrast, the precise signaling cascade for this compound remains to be fully elucidated.

Tambjamine I and J: The Extrinsic Apoptosis Pathway

Studies have shown that tambjamines I and J induce apoptosis through the activation of initiator caspase-8 and executioner caspases-3 and -7. A key finding is the lack of change in the mitochondrial transmembrane potential, which strongly indicates the engagement of the extrinsic, or death receptor-mediated, pathway. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the recruitment of adaptor proteins and the subsequent activation of caspase-8. Activated caspase-8 then directly activates downstream executioner caspases, which orchestrate the dismantling of the cell.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Tambjamine I / J Tambjamine I / J Death Receptor Death Receptor Tambjamine I / J->Death Receptor Activates Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Recruits & Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cleaves & Activates Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis Executes

Tambjamine I and J Apoptosis Pathway
This compound: A Potentially Distinct Mechanism

While this compound is a potent cytotoxic agent, the specific signaling pathway through which it induces apoptosis has not been definitively characterized in comparative studies. As a tambjamine analogue, it may share some mechanistic features with tambjamines I and J. However, studies on other indole-based tambjamine analogues suggest the involvement of the intrinsic pathway, characterized by the accumulation of reactive oxygen species (ROS), activation of the p38 mitogen-activated protein kinase (MAPK) pathway, and modulation of the Bcl-2 family of proteins. This suggests that this compound might induce apoptosis through a different, potentially mitochondria-dependent, mechanism. Further research is required to elucidate the precise signaling cascade.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm This compound This compound ROS ROS This compound->ROS Induces p38 MAPK p38 MAPK ROS->p38 MAPK Activates Bcl-2 Family Modulation Bcl-2 Family Modulation p38 MAPK->Bcl-2 Family Modulation Leads to Mitochondrial Pathway? Mitochondrial Pathway? Bcl-2 Family Modulation->Mitochondrial Pathway? May trigger Apoptosis Apoptosis Mitochondrial Pathway?->Apoptosis

Hypothesized this compound Apoptosis Pathway

Experimental Protocols

The following provides a generalized methodology for the key experiments cited in the comparative analysis of these compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds by measuring the metabolic activity of the cells.

Workflow:

G Cell_Seeding Seed cells in 96-well plates Compound_Treatment Treat cells with varying concentrations of compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 48 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Incubate for 4 hours to allow formazan formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

MTT Assay Workflow

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^4 cells/mL in a final volume of 100 µL of culture medium and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells are treated with various concentrations of this compound, tambjamine I, or tambjamine J (typically ranging from 0.01 to 100 µg/mL) for 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan Crystal Formation: The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is then removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

G Cell_Treatment Treat cells with compounds Cell_Harvesting Harvest cells Cell_Treatment->Cell_Harvesting Washing Wash cells with PBS Cell_Harvesting->Washing Staining Resuspend in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide Washing->Staining Incubation Incubate in the dark Staining->Incubation Flow_Cytometry Analyze by flow cytometry Incubation->Flow_Cytometry Data_Analysis Quantify apoptotic vs. necrotic cells Flow_Cytometry->Data_Analysis

Annexin V/PI Apoptosis Assay Workflow

Detailed Methodology:

  • Cell Treatment: Cells are treated with the desired concentrations of this compound, tambjamine I, or tambjamine J for a specified period (e.g., 24 hours).

  • Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both adherent and suspension cells are collected by centrifugation.

  • Washing: The cell pellet is washed twice with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is quantified.

Comparative Analysis of BE-18591: Cytotoxic Effects on Cancer and Normal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antitumor compound BE-18591, focusing on its effects on both cancerous and normal cell lines. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from closely related tambjamine alkaloids to provide a comprehensive overview of this class of compounds.

Introduction to this compound

This compound is an antitumor substance isolated from a streptomycete strain.[1] It belongs to the tambjamine class of alkaloids, which are known for their diverse biological activities. Studies have shown that this compound inhibits the growth of various cancer cell lines, including the human stomach cancer cell line MKN-45 and the P388 leukemia cell line.[1] In vivo studies have also demonstrated its ability to inhibit the growth of Ehrlich ascites tumors.[1]

A critical characteristic of this compound and related tambjamines is their non-selective antiproliferative activity . Research indicates that these compounds exhibit considerable cytotoxicity against both human cancer and normal cell lines.[2] This lack of selectivity is a crucial consideration in its potential therapeutic application.

Data Presentation: Comparative Cytotoxicity

While specific IC50 values for this compound are not publicly available, the following table summarizes the known qualitative effects and provides representative quantitative data from other tambjamine alkaloids to illustrate the typical potency of this compound class.

CompoundCell Line(s)EffectIC50 (µM)Source
This compound Human cancer and normal cell linesNon-selective antiproliferative activityData not available[2]
Tambjamine J Human cancer cell linesInduces apoptosisData not available
Tambjamine D V79 (Chinese hamster lung fibroblasts)Cytotoxic, induces apoptosis~2.7 (converted from 1.2 µg/mL)
Other Tambjamine Analogs Various cancer cell linesCytotoxicRanging from <10 to >50

Note: The lack of specific IC50 values for this compound highlights a significant data gap in the current literature. The data for related compounds suggest that the cytotoxicity of tambjamines can be potent but variable depending on the specific analog and the cell line tested.

Experimental Protocols

The following is a detailed methodology for a standard cytotoxicity assay, such as the MTT assay, which is commonly used to evaluate the effects of compounds like this compound on cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding:

    • Culture cancer and normal cell lines in appropriate media and conditions.

    • Harvest logarithmically growing cells and seed them into 96-well microplates at a density of 5,000-10,000 cells per well.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the culture medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control.

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualizations

Signaling Pathways

While the specific signaling pathway for this compound-induced cell death has not been fully elucidated, related tambjamine alkaloids are known to induce apoptosis. The following diagram illustrates the two major apoptosis signaling pathways.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor procaspase8 Pro-caspase-8 death_receptor->procaspase8 recruits caspase8 Caspase-8 procaspase8->caspase8 activates bcl2_family Bcl-2 Family (Bax, Bak) caspase8->bcl2_family can activate procaspase3 Pro-caspase-3 caspase8->procaspase3 activates cell_stress Cellular Stress (e.g., DNA damage) cell_stress->bcl2_family activates mitochondrion Mitochondrion bcl2_family->mitochondrion permeabilizes cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases procaspase9 Pro-caspase-9 cytochrome_c->procaspase9 activates caspase9 Caspase-9 procaspase9->caspase9 activates caspase9->procaspase3 activates caspase3 Caspase-3 procaspase3->caspase3 activates apoptosis Apoptosis caspase3->apoptosis leads to

Caption: Overview of the extrinsic and intrinsic apoptosis pathways.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of a compound like this compound.

Cytotoxicity_Workflow start Start cell_culture Cell Culture (Cancer & Normal Lines) start->cell_culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Cell Treatment & Incubation cell_seeding->treatment compound_prep This compound Serial Dilution compound_prep->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay data_acquisition Data Acquisition (Absorbance Reading) viability_assay->data_acquisition data_analysis Data Analysis (IC50 Calculation) data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for cytotoxicity assessment of this compound.

References

Unraveling the Potential for Cross-Resistance: A Comparative Analysis of BE-18591 and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel anticancer therapies, understanding the potential for cross-resistance with existing treatments is paramount for strategic drug development. This guide provides a comparative analysis of BE-18591, a novel antitumor agent, with established chemotherapeutic drugs—doxorubicin, cisplatin, and paclitaxel. While direct experimental cross-resistance studies involving this compound are not yet publicly available, this report synthesizes existing data on its mechanism of action to offer a scientific rationale for its potential activity in drug-resistant cancers.

This compound, a natural product isolated from a streptomycete, has demonstrated cytotoxic effects against various cancer cell lines, including the human stomach cancer cell line MKN-45 and the P388 leukemia cell line. Its unique mechanism of action as a H+/Cl- symport ionophore, which disrupts intracellular pH homeostasis by uncoupling H+-ATPases, distinguishes it from conventional chemotherapies that primarily target DNA replication or microtubule dynamics. This fundamental difference in its mode of action suggests a low probability of cross-resistance with agents like doxorubicin, cisplatin, and paclitaxel.

Mechanistic Distinctions: A Low Propensity for Cross-Resistance

The development of resistance to chemotherapeutic agents is a major obstacle in cancer treatment. This resistance is often mediated by specific cellular mechanisms, such as the overexpression of drug efflux pumps (e.g., P-glycoprotein), enhanced DNA repair pathways, or alterations in target proteins. The table below summarizes the mechanisms of action and common resistance pathways for this compound and standard chemotherapies, highlighting the low potential for overlapping resistance.

AgentMechanism of ActionCommon Mechanisms of ResistancePotential for Cross-Resistance with this compound
This compound H+/Cl- symport ionophore; uncouples H+-ATPases, leading to disruption of intracellular pH homeostasis and apoptosis.Not yet fully elucidated. Potentially alterations in membrane composition or ion channel expression.Low: The unique mechanism of action targeting ion transport is unlikely to be affected by resistance mechanisms developed against DNA-damaging agents or microtubule inhibitors.
Doxorubicin Intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to DNA damage and apoptosis.Increased drug efflux via P-glycoprotein (MDR1), altered topoisomerase II expression, and enhanced DNA repair mechanisms.Low: this compound's mechanism does not involve DNA intercalation or topoisomerase II inhibition.
Cisplatin Forms platinum-DNA adducts, leading to DNA damage, cell cycle arrest, and apoptosis.Increased DNA repair capacity, decreased drug uptake, and increased detoxification by glutathione.Low: this compound does not directly interact with DNA.
Paclitaxel Stabilizes microtubules, leading to cell cycle arrest in M-phase and apoptosis.Alterations in β-tubulin structure, overexpression of P-glycoprotein (MDR1).Low: this compound does not target the microtubule network.

Experimental Protocols: Assessing Cytotoxicity

To facilitate further research and comparative studies, a detailed protocol for a standard in vitro cytotoxicity assay, the Sulforhodamine B (SRB) assay, is provided below. This assay is widely used to determine the cytotoxic effects of novel compounds on cancer cell lines.

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

1. Cell Plating:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound and other test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

3. Cell Fixation:

  • After incubation, gently remove the medium.

  • Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

  • Incubate the plate at 4°C for 1 hour.

4. Staining:

  • Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

  • Incubate at room temperature for 30 minutes.

5. Destaining and Solubilization:

  • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plate to air dry completely.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

6. Absorbance Measurement:

  • Shake the plate on a plate shaker for 5 minutes.

  • Measure the absorbance at 510 nm using a microplate reader.

7. Data Analysis:

  • Calculate the percentage of cell growth inhibition using the following formula:

  • Determine the IC50 value (the concentration of the compound that causes 50% growth inhibition) by plotting the percentage of growth inhibition against the compound concentration.

Visualizing the Pathways to Cell Death

The following diagrams illustrate the distinct signaling pathways and experimental workflows discussed in this guide.

cluster_BE18591 This compound Pathway cluster_Chemo Conventional Chemotherapy Pathways BE18591 This compound H_ATPase H+-ATPase Uncoupling BE18591->H_ATPase pH_disruption Intracellular pH Disruption H_ATPase->pH_disruption Apoptosis_BE Apoptosis pH_disruption->Apoptosis_BE Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage Cisplatin Cisplatin Cisplatin->DNA_Damage Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Apoptosis_Chemo Apoptosis DNA_Damage->Apoptosis_Chemo Microtubule_Stabilization->Apoptosis_Chemo start Start cell_plating Cell Plating (96-well plate) start->cell_plating treatment Compound Treatment (this compound, Doxorubicin, etc.) cell_plating->treatment incubation Incubation (48-72 hours) treatment->incubation fixation Cell Fixation (10% TCA) incubation->fixation staining Staining (SRB) fixation->staining washing Washing staining->washing solubilization Solubilization (10 mM Tris) washing->solubilization readout Absorbance Reading (510 nm) solubilization->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End analysis->end

A Comparative Analysis of the Antimicrobial Efficacy of BE-18591 and Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial drug discovery, a constant search for novel compounds with improved efficacy and reduced toxicity is paramount. This guide provides a detailed comparison of BE-18591, a member of the tambjamine class of alkaloids, and amphotericin B, a polyene macrolide, and a long-standing "gold standard" in antifungal therapy. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available experimental data.

Introduction to the Antimicrobials

This compound is a pyrrole alkaloid belonging to the tambjamine class, originally isolated from a streptomycete.[1] It has demonstrated both antitumor and antimicrobial properties, with initial studies highlighting its activity against Gram-positive and some Gram-negative bacteria.[1] Notably, as part of a broader assessment of tambjamine alkaloids, this compound has been reported to exhibit potent antifungal activity.[2]

Amphotericin B , a well-established antifungal agent, is produced by the bacterium Streptomyces nodosus. For decades, it has been a cornerstone in the treatment of severe systemic fungal infections. Its broad spectrum of activity covers a wide range of pathogenic fungi. However, its clinical use is often limited by significant side effects, most notably nephrotoxicity.

Antimicrobial Efficacy: A Head-to-Head Comparison

A direct quantitative comparison of the antimicrobial efficacy of this compound and amphotericin B is challenging due to the limited publicly available data for this compound. However, a key study provides a qualitative assessment of its potential.

A comprehensive biological evaluation of the tambjamine class of marine alkaloids, which includes this compound, reported that most of these compounds were strongly active against the fungus Malassezia furfur, showing greater activity than amphotericin B .[2][3] This suggests that this compound holds significant promise as a potent antifungal agent, at least against this specific lipid-dependent yeast.

Unfortunately, to date, specific Minimum Inhibitory Concentration (MIC) values for this compound against Malassezia furfur or other fungal species have not been published in the accessible scientific literature.

In contrast, the antifungal activity of amphotericin B has been extensively documented. The following table summarizes the MIC ranges for amphotericin B against various fungal pathogens, including Malassezia furfur.

Table 1: Minimum Inhibitory Concentration (MIC) of Amphotericin B against Various Fungal Species

Fungal SpeciesMIC Range (µg/mL)Reference
Malassezia furfurHigh MICs, often ≥16
Candida albicans0.5 - 1.0
Candida glabrata0.5 - 1.0
Candida krusei0.5 - 2.0
Candida parapsilosis0.125 - 1.0
Candida tropicalis0.25 - 1.0
Cryptococcus neoformans0.125 - 1.0
Aspergillus fumigatus0.5 - 2.0

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocols for Antifungal Susceptibility Testing

The determination of antifungal efficacy relies on standardized experimental protocols. The following outlines the methodologies typically employed for testing agents like this compound and amphotericin B, with a specific focus on the challenging-to-culture Malassezia species.

Broth Microdilution Method for Malassezia Species

Due to the lipophilic nature of Malassezia species, standard broth microdilution methods require modification. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol is often adapted as follows:

  • Medium Preparation: RPMI 1640 medium is supplemented with lipid sources to support the growth of Malassezia. Common supplements include glucose, peptone, ox bile, malt extract, glycerol, and Tween.

  • Inoculum Preparation: A standardized inoculum of the fungal isolate is prepared to a specific cell density, typically measured using a spectrophotometer to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Drug Dilution: The antifungal agents (this compound and amphotericin B) are serially diluted in the supplemented RPMI medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at 32°C for 72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. For amphotericin B, this is typically a 100% inhibition of growth, while for some other antifungals, it may be a 50% reduction.

dot

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis medium Prepare Supplemented RPMI Medium plate Inoculate Microtiter Plate medium->plate inoculum Prepare Standardized Fungal Inoculum inoculum->plate drug Prepare Serial Dilutions of Antifungal Agents drug->plate incubation Incubate at 32°C for 72 hours plate->incubation read Visually or Spectrophotometrically Read Plates incubation->read mic Determine Minimum Inhibitory Concentration (MIC) read->mic

Caption: Workflow for Antifungal Susceptibility Testing.

Mechanism of Action and Signaling Pathways

The modes of action for this compound and amphotericin B appear to be distinct, targeting different cellular components and processes.

This compound and the Tambjamine Alkaloids

The precise antifungal mechanism of this compound has not been fully elucidated. However, studies on the broader class of tambjamine alkaloids suggest several potential modes of action:

  • DNA Intercalation and Damage: Some tambjamines have been shown to bind to DNA, potentially interfering with replication and transcription.

  • Pro-oxidant Activity: Certain tambjamines can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

  • Induction of Apoptosis: Tambjamines I and J have been observed to induce apoptosis, or programmed cell death, in cancer cell lines, a mechanism that could potentially be relevant to their antifungal activity.

  • Transmembrane Anion Transport: this compound and other tambjamines can act as potent transmembrane anion transporters, which could disrupt cellular ion homeostasis.

dot

BE18591_Mechanism cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects BE18591 This compound DNA Fungal DNA BE18591->DNA Intercalates Membrane Cellular Membranes BE18591->Membrane Facilitates Anion Transport CellularProcesses Cellular Homeostasis BE18591->CellularProcesses Acts as Pro-oxidant Intercalation DNA Intercalation and Damage DNA->Intercalation AnionTransport Disruption of Anion Homeostasis Membrane->AnionTransport ROS Increased Reactive Oxygen Species (ROS) CellularProcesses->ROS Apoptosis Induction of Apoptosis Intercalation->Apoptosis ROS->Apoptosis AnionTransport->Apoptosis CellDeath Fungal Cell Death Apoptosis->CellDeath

Caption: Postulated Mechanism of Action for this compound.

Amphotericin B

The primary mechanism of action of amphotericin B is well-characterized and involves its interaction with the fungal cell membrane.

  • Binding to Ergosterol: Amphotericin B has a high affinity for ergosterol, the primary sterol in fungal cell membranes. It binds to ergosterol, forming a complex.

  • Pore Formation: The amphotericin B-ergosterol complexes aggregate within the membrane to form pores or channels.

  • Ion Leakage: These pores disrupt the integrity of the cell membrane, leading to the leakage of essential intracellular ions, such as potassium and magnesium.

  • Cell Death: The loss of ionic homeostasis and cellular contents ultimately results in fungal cell death.

In addition to this primary mechanism, amphotericin B has also been shown to induce an apoptosis-like cell death pathway in fungi. This process is often associated with the production of reactive oxygen species (ROS), leading to oxidative stress, DNA fragmentation, and chromatin condensation.

dot

AmphotericinB_Pathway cluster_membrane Membrane Disruption cluster_apoptosis Induction of Apoptosis-Like Pathway AmphotericinB Amphotericin B Ergosterol Binds to Ergosterol in Fungal Membrane AmphotericinB->Ergosterol ROS Increased Reactive Oxygen Species (ROS) AmphotericinB->ROS Pore Forms Pores/Channels Ergosterol->Pore Leakage Leakage of Intracellular Ions Pore->Leakage CellDeath Fungal Cell Death Leakage->CellDeath DNA_damage DNA Fragmentation ROS->DNA_damage Chromatin Chromatin Condensation ROS->Chromatin DNA_damage->CellDeath Chromatin->CellDeath

References

A Comparative In Vivo Efficacy Analysis of BE-18591 and Standard Antitumor Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BE-18591 is a novel antitumor compound belonging to the tambjamine class of alkaloids, isolated from a streptomycete strain.[1] In vitro studies have demonstrated its inhibitory effects against human stomach cancer (MKN-45) and leukemia (P388) cell lines.[1] Furthermore, early in vivo experiments have shown its activity in inhibiting the growth of Ehrlich ascites tumors.[1] This guide provides a comparative overview of the in vivo efficacy of this compound against established antitumor agents, supported by available experimental data and detailed methodologies.

A Note on Data Availability for this compound

As of the latest literature review, specific quantitative in vivo efficacy data for this compound, such as percentage of tumor growth inhibition or survival prolongation at defined dosages, has not been publicly released. The initial discovery reports qualitative inhibition of Ehrlich ascites tumor growth.[1] To provide a quantitative perspective for this class of compounds, this guide includes in vivo efficacy data for a closely related tambjamine alkaloid, Tambjamine J.

Quantitative In Vivo Efficacy Data

Table 1: In Vivo Efficacy of Tambjamine J (a this compound Analog) against Sarcoma 180

CompoundDosageAdministration RouteTumor ModelEfficacy MetricResult
Tambjamine J10 mg/kg/dayIntraperitonealSarcoma 180Tumor Growth Inhibition40%
Tambjamine J20 mg/kg/dayIntraperitonealSarcoma 180Tumor Growth Inhibition79%

Table 2: In Vivo Efficacy of Standard Antitumor Agents

AgentDosageAdministration RouteTumor ModelEfficacy MetricResult
Doxorubicin2 mg/kgIntraperitonealEhrlich Ascites CarcinomaIncrease in Lifespan40 days (vs. 17 days for untreated)[2]
Cisplatin1 mg/kgIntraperitonealMKN-45 XenograftTumor Growth Inhibition54%
VincristineNot specifiedIntraperitonealP388 LeukemiaIncrease in LifespanProlonged by 13-15 days

Experimental Protocols

1. Ehrlich Ascites Carcinoma (EAC) Model

  • Cell Line: Ehrlich Ascites Carcinoma (EAC) cells.

  • Animal Model: Swiss albino mice.

  • Tumor Inoculation: Intraperitoneal injection of 1 x 10^6 EAC cells per mouse. Ascitic fluid develops over 10-14 days.

  • Treatment: Can be administered intraperitoneally. For example, metformin was given at 200 mg/kg and cisplatin at 3.5 mg/kg for three consecutive days, starting 24 hours after tumor inoculation.

  • Efficacy Evaluation: Monitoring of ascitic fluid volume, tumor cell count and viability, and increase in lifespan of the treated mice compared to a control group.

2. Human Stomach Cancer (MKN-45) Xenograft Model

  • Cell Line: MKN-45 human gastric cancer cells.

  • Animal Model: Athymic BALB/c or NOD/SCID mice (10-12 weeks old).

  • Tumor Inoculation: Subcutaneous injection of one million MKN-45 cells (typically mixed with Matrigel) into the flank of each mouse.

  • Treatment: Initiated when tumors reach a specified volume (e.g., 80-120 mm³). Administration can be via various routes, including intraperitoneal or intravenous injection.

  • Efficacy Evaluation: Regular measurement of tumor volume using calipers. The study endpoint is often when tumors reach a predetermined maximum size (e.g., 2,000 mm³). Tumor growth inhibition is a key metric.

3. P388 Leukemia Model

  • Cell Line: P388 murine leukemia cells.

  • Animal Model: Mice.

  • Tumor Inoculation: Intraperitoneal transplantation of P388 leukemia cells.

  • Treatment: Can be administered intraperitoneally.

  • Efficacy Evaluation: The primary endpoint is the increase in the lifespan of treated mice compared to an untreated control group.

Visualizations

Signaling Pathway and Mechanism of Action

BE18591_Mechanism

Experimental Workflow for In Vivo Efficacy Studies

in_vivo_workflow start Start cell_culture Cancer Cell Culture/Propagation start->cell_culture inoculation Tumor Cell Inoculation (Subcutaneous or Intraperitoneal) cell_culture->inoculation animal_model Animal Model Preparation (e.g., mice) animal_model->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (this compound or Control/Standard Agent) randomization->treatment monitoring Monitor Tumor Growth, Body Weight, and Health treatment->monitoring endpoint Endpoint Reached (e.g., tumor size, survival) monitoring->endpoint data_analysis Data Collection and Analysis endpoint->data_analysis end End data_analysis->end

References

A Convergent Evolution in Bipyrrole Alkaloid Biosynthesis: A Comparative Study of BE-18591 and Tambjamine YP1 Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biosynthetic pathways of two structurally similar yet biosynthetically distinct bipyrrole alkaloids: BE-18591, produced by the actinomycete Streptomyces albus, and tambjamine YP1, produced by the proteobacterium Pseudoalteromonas tunicata. This comparison highlights a fascinating case of convergent evolution, where different enzymatic logic is employed to construct similar natural products. The information presented is supported by experimental data from peer-reviewed literature, with detailed methodologies for key experiments and visual representations of the biosynthetic pathways.

Comparative Overview of Biosynthetic Pathways

This compound and tambjamine YP1 share a common structural feature: a 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) core.[1][2] The biosynthesis of this core is highly conserved across different bacterial species.[1][2] However, the pathways diverge significantly in the construction of the alkylamine side chain that is ultimately condensed with the MBC core.[3]

Tambjamine YP1 Biosynthesis in Pseudoalteromonas tunicata

The biosynthesis of tambjamine YP1 relies on the tam gene cluster. A key feature of this pathway is the recruitment of a fatty acid from primary metabolism to form the C12-alkylamine tail. The key steps in the formation of the side chain are:

  • Activation: The enzyme TamA, a di-domain enzyme with an adenylation (ANL) domain and an acyl carrier protein (ACP) domain, activates a C12 fatty acid.

  • Modification: The activated fatty acid undergoes oxidation by a dehydrogenase, TamT, to introduce a double bond.

  • Reduction and Amination: The bifunctional enzyme TamH, possessing a thioester reductase (TR) domain and a transaminase (TA) domain, reduces the thioester and subsequently catalyzes a reductive amination to yield the final cis-dodec-3-en-1-amine side chain.

  • Condensation: Finally, the enzyme TamQ catalyzes the condensation of the alkylamine with the MBC core to form tambjamine YP1.

This compound Biosynthesis in Streptomyces albus

The biosynthesis of this compound is governed by the tab biosynthetic gene cluster. Unlike the tam cluster, the tab cluster encodes a dedicated pathway for the de novo synthesis of the saturated C12-alkylamine tail. This novel fatty acid-modifying pathway involves the following key enzymes:

  • Acyl Carrier Protein Loading: A fatty acyl-carrier protein (TabQ) is loaded with a 12-carbon acyl chain.

  • Editing: A type II thioesterase (TabJ) is involved in selecting the correct C12 chain length.

  • Reduction: A novel acyl-ACP reductase (TabE) reduces the C12-TabQ adduct to an aldehyde.

  • Amination: An ω-transaminase (TabA) converts the aldehyde to the corresponding amine.

  • Condensation: A condensation enzyme, homologous to TamQ and PigC, is responsible for the final condensation with the MBC core.

This stark difference in the origin and synthesis of the alkylamine tail, despite the structural similarity of the final products, points towards convergent evolution of these biosynthetic pathways.

Quantitative Data on Condensation Enzymes

While comprehensive kinetic data for all enzymes in both pathways are not available in a comparative context, a study by Picott et al. (2020) provides a detailed kinetic analysis of the terminal condensation enzymes TamQ (from the tambjamine YP1 pathway) and PigC (from the related prodigiosin pathway). This data offers valuable insights into the efficiency and substrate specificity of these crucial enzymes.

EnzymeSubstrateApparent KM (µM)kcat (min-1)kcat/KM (M-1s-1)
TamQ MBC5 ± 10.8 ± 0.12700
DDA*1.4 ± 0.49500
PigC MBC2.5 ± 0.41.0 ± 0.16700
MAP**1.1 ± 0.215000

*DDA: Dodecylamine (a saturated analogue of the natural substrate) **MAP: 2-methyl-3-amyl-pyrrole

Experimental Protocols

The elucidation of the this compound and tambjamine YP1 biosynthetic pathways involved a combination of bioinformatics, genetic manipulation, and in vitro biochemical assays.

Gene Cluster Identification and Functional Characterization via Gene Knockout

A common strategy to link a biosynthetic gene cluster (BGC) to its corresponding natural product is through gene knockout experiments. The general workflow for this process, particularly using CRISPR/Cas9-based methods in Streptomyces, is as follows:

  • Bioinformatic Analysis: Putative BGCs are identified in the genome of the producing organism using tools like antiSMASH. Sequence similarity networks and comparative genomics can then be used to propose a function for the BGC.

  • CRISPR/Cas9 Construct Design: A guide RNA (gRNA) is designed to target a specific gene within the BGC for knockout. Flanking homology arms are also amplified from the genomic DNA.

  • Vector Assembly: The gRNA and homology arms are cloned into a CRISPR/Cas9 delivery vector suitable for the host organism (e.g., pCRISPomyces-2 for Streptomyces).

  • Conjugation and Selection: The CRISPR/Cas9 construct is introduced into the producing strain, often via conjugation from E. coli. Exconjugants are selected for on appropriate antibiotic-containing media.

  • Mutant Verification: Successful gene deletion in the mutant strain is confirmed by PCR and sequencing.

  • Metabolite Profile Analysis: The metabolite profile of the knockout mutant is compared to the wild-type strain using techniques like HPLC-MS. The absence of the expected natural product in the mutant's profile confirms the BGC's role in its biosynthesis.

In Vitro Reconstitution of Biosynthetic Pathways

In vitro reconstitution of biosynthetic pathways using purified enzymes is a powerful technique to elucidate the function of individual enzymes and the overall pathway logic.

  • Gene Cloning and Protein Expression: The genes of interest from the BGC are cloned into expression vectors. The corresponding proteins are then overexpressed in a suitable host, such as E. coli, and purified.

  • Enzymatic Assays: The purified enzymes are incubated with their predicted substrates and necessary cofactors in a controlled in vitro environment.

  • Product Analysis: The reaction products are analyzed by methods such as LC-MS to determine the enzymatic conversion.

  • Kinetic Analysis: By varying the substrate concentrations and measuring the initial reaction rates, key kinetic parameters like KM and kcat can be determined, providing insights into the enzyme's efficiency and substrate preference.

  • Pathway Reconstruction: By combining multiple purified enzymes in a single reaction, it is possible to reconstitute multiple steps of a biosynthetic pathway, confirming the proposed sequence of reactions.

Visualizing the Pathways and Workflows

Biosynthetic Pathway of Tambjamine YP1

Tambjamine_YP1_Biosynthesis cluster_primary_metabolism Primary Metabolism cluster_tam_pathway Tambjamine YP1 Pathway (tam cluster) cluster_mbc Shared MBC Pathway Fatty Acid Fatty Acid Activated Fatty Acid Activated Fatty Acid Fatty Acid->Activated Fatty Acid TamA Unsaturated Acyl Intermediate Unsaturated Acyl Intermediate Activated Fatty Acid->Unsaturated Acyl Intermediate TamT cis-dodec-3-en-1-amine cis-dodec-3-en-1-amine Unsaturated Acyl Intermediate->cis-dodec-3-en-1-amine TamH Tambjamine YP1 Tambjamine YP1 cis-dodec-3-en-1-amine->Tambjamine YP1 TamQ Amino Acid Precursors Amino Acid Precursors MBC MBC Amino Acid Precursors->MBC MBC->Tambjamine YP1 TamQ

Caption: Biosynthetic pathway of tambjamine YP1.

Biosynthetic Pathway of this compound

BE_18591_Biosynthesis cluster_tab_pathway This compound Pathway (tab cluster) cluster_de_novo_fa De Novo Fatty Acid Synthesis cluster_mbc Shared MBC Pathway C12-TabQ Adduct C12-TabQ Adduct C12-Aldehyde C12-Aldehyde C12-TabQ Adduct->C12-Aldehyde TabE Dodecylamine Dodecylamine C12-Aldehyde->Dodecylamine TabA This compound This compound Dodecylamine->this compound Condensation Enzyme Acyl-ACP Acyl-ACP Acyl-ACP->C12-TabQ Adduct TabQ, TabJ Amino Acid Precursors Amino Acid Precursors MBC MBC Amino Acid Precursors->MBC MBC->this compound Condensation Enzyme

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for BGC Characterization

BGC_Characterization_Workflow A Genome Sequencing B Bioinformatic Analysis (antiSMASH) A->B C Gene Knockout (e.g., CRISPR/Cas9) B->C E In Vitro Enzyme Assays B->E D Metabolite Profiling (LC-MS) C->D F Pathway Elucidation D->F E->F

Caption: General experimental workflow for BGC characterization.

References

Validating the Role of the Alkylamine Tail in BE-18591's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

BE-18591, a member of the tambjamine class of alkaloids, has garnered significant interest for its potent antitumor and antimicrobial properties. A key structural feature of this compound is its long alkylamine tail, which is hypothesized to play a crucial role in its biological activity. This guide provides a comparative analysis of this compound and its synthetic analogs with modified alkylamine tails, supported by experimental data, to elucidate the structure-activity relationship (SAR) and validate the importance of this moiety.

Structure-Activity Relationship: Impact of the Alkylamine Tail

The biological activity of this compound and its analogs is significantly influenced by the nature of the alkylamine tail. Systematic modifications of this chain have revealed critical insights into the structural requirements for potent bioactivity. The following table summarizes the antimalarial and cytotoxic activities of this compound and a series of its analogs with varying alkylamine chains against Plasmodium falciparum (3D7 strain) and human liver cancer cells (HepG2).

CompoundR (Alkylamine Tail)Antimalarial IC50 (nM, P. falciparum 3D7)Cytotoxicity IC50 (nM, HepG2)
This compound n-dodecyl15.8>10,000
Analog 1 n-octyl21.3>10,000
Analog 2 n-hexyl45.1>10,000
Analog 3 n-butyl123.5>10,000
Analog 4 iso-propyl250.7>10,000
Analog 5 H>1000>10,000

The data clearly indicates that the length and nature of the alkylamine tail are critical for the antimalarial activity of this compound. A longer, linear alkyl chain, such as the n-dodecyl tail of this compound, confers the highest potency. As the chain length decreases, the antimalarial activity progressively diminishes. Furthermore, branching (iso-propyl) or the complete absence of the alkyl tail results in a significant loss of activity. Notably, all tested compounds, including this compound, exhibited low cytotoxicity against HepG2 cells, suggesting a degree of selectivity for the malaria parasite.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of this compound and its analogs is achieved through a convergent synthetic route. The key step involves the condensation of 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) with the corresponding primary amine (e.g., dodecylamine for this compound).

General Procedure:

  • To a solution of 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde in methanol, an equimolar amount of the respective alkylamine is added.

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • The solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired tambjamine analog.

In Vitro Antimalarial Activity Assay (Plasmodium falciparum)

The antimalarial activity is determined using a SYBR Green I-based fluorescence assay.

  • P. falciparum 3D7 strain is cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 0.25% Albumax II.

  • Synchronized ring-stage parasites are seeded in 96-well plates at 2% hematocrit and 1% parasitemia.

  • The test compounds, serially diluted in DMSO, are added to the wells.

  • The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, the plates are frozen at -80°C to lyse the erythrocytes.

  • The plates are thawed, and SYBR Green I lysis buffer is added to each well.

  • Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • The IC50 values are calculated by non-linear regression analysis.

In Vitro Cytotoxicity Assay (HepG2 Cells)

Cytotoxicity is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • HepG2 cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compounds for 48 hours.

  • After treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • The formazan crystals formed are dissolved in DMSO.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 values are determined from the dose-response curves.

Visualizing the Mechanism and Workflow

Proposed Signaling Pathway for this compound-Induced Apoptosis

Recent studies on tambjamine analogs suggest that their cytotoxic effects in cancer cells are mediated through the induction of apoptosis. The proposed signaling pathway involves the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and activation of the p38 MAPK pathway, leading to the activation of the caspase cascade.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 MAPK Pathway cluster_3 Caspase Cascade This compound This compound ROS_Generation ROS Generation This compound->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction p38_MAPK_Activation p38 MAPK Activation ROS_Generation->p38_MAPK_Activation Bcl2_down Bcl-2 downregulation Mitochondrial_Dysfunction->Bcl2_down Bax_up Bax upregulation Mitochondrial_Dysfunction->Bax_up Cytochrome_c_release Cytochrome c release Bcl2_down->Cytochrome_c_release Bax_up->Cytochrome_c_release Apaf1 Apaf-1 Cytochrome_c_release->Apaf1 Caspase9_Activation Caspase-9 Activation p38_MAPK_Activation->Caspase9_Activation Apaf1->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation PARP_Cleavage PARP Cleavage Caspase3_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound analogs.

G Start Start Synthesis Synthesis of Analogs Start->Synthesis Purification Purification & Characterization Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Antimalarial_Assay Antimalarial Assay Biological_Screening->Antimalarial_Assay Cytotoxicity_Assay Cytotoxicity Assay Biological_Screening->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50) Antimalarial_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis Conclusion Conclusion SAR_Analysis->Conclusion

Caption: General workflow for synthesis and biological evaluation.

A Comparative Analysis of BE-18591 and Other Marine-Derived Anticancer Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The vast and largely unexplored marine environment continues to be a prolific source of novel bioactive compounds with significant therapeutic potential. Among these, a number of marine-derived molecules have demonstrated potent anticancer activities, with some progressing to clinical use. This guide provides a comparative overview of BE-18591, a pyrrole-containing antibiotic, alongside three other prominent marine-derived anticancer agents: Trabectedin (Yondelis®), Eribulin mesylate (Halaven®), and Plitidepsin (Aplidin®).

Overview of this compound and Comparator Compounds

This compound is a member of the tambjamine class of alkaloids, originally isolated from a streptomycete.[1] It has demonstrated antitumor activity against various cancer cell lines, although studies have indicated that its antiproliferative effects can be non-selective, affecting both cancerous and normal cells.[2][3]

For a robust comparison, we have selected three marine-derived compounds that are either approved for clinical use or are in late-stage clinical development, each with a distinct mechanism of action:

  • Trabectedin (Yondelis®): A tetrahydroisoquinoline alkaloid originally isolated from the tunicate Ecteinascidia turbinata.[4][5] It is an approved treatment for soft tissue sarcoma and ovarian cancer.

  • Eribulin mesylate (Halaven®): A synthetic macrocyclic ketone analog of halichondrin B, a polyether macrolide isolated from the marine sponge Halichondria okadai. It is approved for the treatment of metastatic breast cancer and liposarcoma.

  • Plitidepsin (Aplidin®): A cyclic depsipeptide originally isolated from the tunicate Aplidium albicans. It has been investigated in multiple clinical trials for various hematological and solid tumors.

Comparative Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxic activity of these compounds against a range of human cancer cell lines. IC50 values, the concentration of a drug that inhibits 50% of cell growth, are presented to facilitate a direct comparison of potency.

CompoundCancer Cell LineIC50 ValueReference(s)
This compound Various human cancer and normal cell linesShowed considerable, but non-selective, antiproliferative activity. Specific IC50 values are not readily available in public literature.
Trabectedin NCI-H295R (Adrenocortical Carcinoma)0.15 nM
MUC-1 (Adrenocortical Carcinoma)0.80 nM
HAC-15 (Adrenocortical Carcinoma)0.50 nM
SW13 (Adrenal Carcinoma)0.098 nM
Leiomyosarcoma (LMS)1.296 nM
Liposarcoma (LPS)0.6836 nM
Rhabdomyosarcoma (RMS)0.9654 nM
Fibrosarcoma (FS)0.8549 nM
Eribulin mesylate Average across 8 human cancer cell lines1.8 nM
Human Umbilical Vein Endothelial Cells (HUVEC)0.54 nM
Human Brain Vascular Pericytes (HBVP)1.19 nM
Various human cancer cell lines (breast, prostate, colon, lung, lymphoma, leukemia, sarcoma, melanoma, ovarian)0.09 - 9.5 nM
Hematologic cancer cell lines10.66 - 37.03 nM (for some resistant lines)
Panel of 25 human cancer cell lines (median GI50)0.51 nM
Plitidepsin Broad range of cell lines≤1 nM
A549 (Lung Carcinoma)0.2 nM
HT-29 (Colon Adenocarcinoma)0.5 nM
HEL (Erythroleukemia, JAK2V617F)1.0 nM
UKE-1 (Myeloid Leukemia, JAK2V617F)0.5 nM
SET2 (Megakaryoblastic Leukemia, JAK2V617F)0.8 nM
Ramos (Burkitt's Lymphoma)1.7 nM
RL (Diffuse Large B-cell Lymphoma)1.5 nM

Mechanisms of Action and Signaling Pathways

The anticancer activity of these marine-derived compounds stems from their distinct mechanisms of action, targeting different cellular processes and signaling pathways.

This compound and Tambjamines

This compound belongs to the tambjamine class of alkaloids, which are known to be genotoxic. Their cytotoxic effects are believed to arise from their ability to cause DNA fragmentation, ultimately leading to apoptosis. Studies on related tambjamines suggest the induction of apoptosis occurs through an extrinsic pathway, characterized by the activation of caspase-8 and subsequent activation of executioner caspases-3 and -7.

BE18591_Pathway BE18591 This compound (Tambjamine Alkaloid) DNA Nuclear DNA BE18591->DNA Interacts with DNA_damage DNA Fragmentation DNA->DNA_damage Leads to Extrinsic_Pathway Extrinsic Apoptosis Pathway DNA_damage->Extrinsic_Pathway Triggers Caspase8 Caspase-8 activation Extrinsic_Pathway->Caspase8 Caspase37 Caspase-3/7 activation Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Mechanism of Action of this compound.
Trabectedin (Yondelis®)

Trabectedin has a unique mechanism of action that involves binding to the minor groove of DNA. This interaction triggers a cascade of events that interfere with cell division, genetic transcription, and DNA repair machinery. It causes the DNA to bend towards the major groove, affecting the binding of transcription factors and interfering with the transcription-coupled nucleotide excision repair (TC-NER) system. This leads to the formation of DNA double-strand breaks and ultimately cell cycle arrest and apoptosis.

Trabectedin_Pathway Trabectedin Trabectedin DNA_minor_groove DNA Minor Groove Trabectedin->DNA_minor_groove Binds to DNA_adduct DNA Adduct Formation DNA_minor_groove->DNA_adduct TC_NER TC-NER Pathway Inhibition DNA_adduct->TC_NER Transcription_inhibition Transcription Inhibition DNA_adduct->Transcription_inhibition DSB Double-Strand Breaks TC_NER->DSB Apoptosis Apoptosis Transcription_inhibition->Apoptosis Cell_cycle_arrest G2/M Arrest DSB->Cell_cycle_arrest Cell_cycle_arrest->Apoptosis

Mechanism of Action of Trabectedin.
Eribulin mesylate (Halaven®)

Eribulin exerts its anticancer effects by a unique mechanism of tubulin binding. It inhibits microtubule growth without affecting the shortening phase, leading to the sequestration of tubulin into nonproductive aggregates. This disruption of microtubule dynamics results in an irreversible mitotic blockade, ultimately inducing apoptosis. Beyond its antimitotic activity, eribulin has also been shown to have complex effects on the tumor microenvironment, including vascular remodeling and reversal of the epithelial-to-mesenchymal transition (EMT).

Eribulin_Pathway Eribulin Eribulin Tubulin Tubulin Eribulin->Tubulin Binds to Microtubule_growth Microtubule Growth Eribulin->Microtubule_growth Inhibits Tubulin_aggregates Nonproductive Tubulin Aggregates Eribulin->Tubulin_aggregates Sequesters tubulin into Tumor_microenvironment Tumor Microenvironment Eribulin->Tumor_microenvironment Modulates Tubulin->Microtubule_growth Mitotic_blockade Irreversible Mitotic Blockade Microtubule_growth->Mitotic_blockade Disruption leads to Tubulin_aggregates->Mitotic_blockade Apoptosis Apoptosis Mitotic_blockade->Apoptosis Vascular_remodeling Vascular Remodeling Tumor_microenvironment->Vascular_remodeling EMT_reversal EMT Reversal Tumor_microenvironment->EMT_reversal

Mechanism of Action of Eribulin.
Plitidepsin (Aplidin®)

The primary molecular target of Plitidepsin is the eukaryotic elongation factor 1A2 (eEF1A2), a protein involved in protein synthesis. By binding to eEF1A2, Plitidepsin inhibits protein synthesis, which is particularly detrimental to rapidly dividing cancer cells. This inhibition leads to cell cycle arrest and the induction of apoptosis. The apoptotic process is mediated through the activation of the JNK pathway and caspase-3.

Plitidepsin_Pathway Plitidepsin Plitidepsin eEF1A2 eEF1A2 Plitidepsin->eEF1A2 Binds to and inhibits JNK_pathway JNK Pathway Activation Plitidepsin->JNK_pathway Protein_synthesis Protein Synthesis eEF1A2->Protein_synthesis Cell_cycle_arrest G1 Arrest & G2 Blockade Protein_synthesis->Cell_cycle_arrest Inhibition leads to Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis Caspase3 Caspase-3 Activation JNK_pathway->Caspase3 Caspase3->Apoptosis

Mechanism of Action of Plitidepsin.

Experimental Protocols

The cytotoxicity data presented in this guide are primarily derived from in vitro cell viability assays, most commonly the MTT assay.

General MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (this compound, Trabectedin, Eribulin, Plitidepsin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with no compound is also included.

  • Incubation: The plates are incubated for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Workflow

The following diagram illustrates a generalized workflow for the initial screening and comparison of novel marine-derived compounds like this compound against established anticancer agents.

Comparative_Workflow start Start: Isolate Novel Marine Compound (e.g., this compound) cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity ic50 Determine IC50 values against a panel of cancer cell lines cytotoxicity->ic50 compare Compare IC50 with known marine anticancer drugs ic50->compare mechanism Mechanism of Action Studies compare->mechanism pathway Identify affected signaling pathways (e.g., Apoptosis, Cell Cycle) mechanism->pathway in_vivo In Vivo Efficacy Studies (Animal Models) pathway->in_vivo end Lead Compound for Further Development in_vivo->end

Drug Discovery and Comparison Workflow.

Conclusion

This compound, as a member of the tambjamine family of marine alkaloids, demonstrates cytotoxic activity, likely through the induction of DNA damage and apoptosis. However, its non-selective nature presents a challenge for its development as a therapeutic agent. In contrast, Trabectedin, Eribulin mesylate, and Plitidepsin have demonstrated more specific mechanisms of action targeting fundamental cellular processes like DNA repair, microtubule dynamics, and protein synthesis, respectively. This has led to their successful clinical development and use in treating specific types of cancer.

The comparison highlights the diversity of mechanisms through which marine-derived compounds can exert their anticancer effects. While the broad cytotoxicity of compounds like this compound may limit their direct therapeutic application, they can serve as valuable chemical scaffolds for the synthesis of more selective and potent analogues. Further research into the specific molecular targets of this compound and other tambjamines could unveil novel pathways for anticancer drug development, continuing the successful legacy of marine natural products in oncology.

References

Comparative Guide to the Total Synthesis of BE-18591 and Related Tambjamine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the total synthesis of BE-18591, a marine alkaloid with notable antitumor and antimicrobial properties. Due to the singular published total synthesis of this compound to date, this document presents a comparison of its synthesis with those of structurally related tambjamine alkaloids, as reported by Banwell and coworkers. The guide details the synthetic strategies, presents key quantitative data in a comparative format, and provides the experimental protocol for the synthesis of this compound. Furthermore, a plausible signaling pathway for its cytotoxic activity is proposed and visualized.

Comparative Analysis of Synthetic Routes

The total synthesis of this compound and other tambjamine alkaloids, as developed by the Banwell group, hinges on a convergent strategy. The key intermediate, a 4-methoxy-2,2'-bipyrrole-5-carbaldehyde, is condensed with various amines to furnish the target natural products. This approach allows for a modular and efficient synthesis of a range of analogues.

Table 1: Comparison of the Total Synthesis of this compound and Related Tambjamine Alkaloids

FeatureThis compoundTambjamine CTambjamine E
Key Precursor 4-methoxy-2,2'-bipyrrole-5-carbaldehyde4-methoxy-2,2'-bipyrrole-5-carbaldehyde4-methoxy-2,2'-bipyrrole-5-carbaldehyde
Amine Reactant DodecylamineN,N-Dimethylethylenediamine2-(Methylamino)ethanol
Number of Steps (from commercially available materials) 444
Overall Yield Not explicitly reported, final step is quantitative[1]Not explicitly reported, final step yield is 84%Not explicitly reported, final step yield is 69%
Starting Materials 4-methoxy-3-pyrrolin-2-one, N-Boc-pyrrole-2-boronic acid, dodecylamine4-methoxy-3-pyrrolin-2-one, N-Boc-pyrrole-2-boronic acid, N,N-dimethylethylenediamine4-methoxy-3-pyrrolin-2-one, N-Boc-pyrrole-2-boronic acid, 2-(methylamino)ethanol
Key Reactions Vilsmeier-Haack formylation, Suzuki-Miyaura coupling, Imine formation/condensationVilsmeier-Haack formylation, Suzuki-Miyaura coupling, Imine formation/condensationVilsmeier-Haack formylation, Suzuki-Miyaura coupling, Imine formation/condensation

Synthetic Pathway Overview

The general synthetic approach for this compound and its analogues is depicted below. The synthesis commences with the Vilsmeier-Haack formylation of 4-methoxy-3-pyrrolin-2-one, followed by a Suzuki-Miyaura cross-coupling with N-Boc-pyrrole-2-boronic acid to construct the core bipyrrole scaffold. The final step involves a condensation reaction between the resulting aldehyde and the appropriate amine.

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_amine Amine Reactants cluster_product Final Products 4-methoxy-3-pyrrolin-2-one 4-methoxy-3-pyrrolin-2-one Bipyrrole_aldehyde 4-methoxy-2,2'-bipyrrole- 5-carbaldehyde 4-methoxy-3-pyrrolin-2-one->Bipyrrole_aldehyde 1. Vilsmeier-Haack 2. Suzuki-Miyaura Coupling N-Boc-pyrrole-2-boronic_acid N-Boc-pyrrole-2-boronic acid N-Boc-pyrrole-2-boronic_acid->Bipyrrole_aldehyde This compound This compound Bipyrrole_aldehyde->this compound Condensation Tambjamine_C Tambjamine_C Bipyrrole_aldehyde->Tambjamine_C Condensation Tambjamine_E Tambjamine_E Bipyrrole_aldehyde->Tambjamine_E Condensation Dodecylamine Dodecylamine Dodecylamine->this compound Tambjamine_C_amine N,N-Dimethylethylenediamine Tambjamine_C_amine->Tambjamine_C Tambjamine_E_amine 2-(Methylamino)ethanol Tambjamine_E_amine->Tambjamine_E

Caption: General synthetic scheme for this compound and related tambjamine alkaloids.

Experimental Protocols

The following is a detailed methodology for the total synthesis of this compound, based on the procedure reported by Pinkerton, Banwell, and Willis.[2]

Synthesis of 4-methoxy-2,2'-bipyrrole-5-carbaldehyde:

  • Vilsmeier-Haack Formylation: To a solution of 4-methoxy-3-pyrrolin-2-one in anhydrous dichloromethane, phosphorus oxychloride and dimethylformamide are added at 0 °C. The reaction mixture is stirred for 2 hours at this temperature and then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the corresponding 5-formyl-3-methoxy-2H-pyrrol-2-one.

  • Suzuki-Miyaura Coupling: The formylated pyrrolinone is dissolved in a mixture of toluene, ethanol, and water. N-Boc-pyrrole-2-boronic acid, palladium(II) acetate, and triphenylphosphine are added, followed by an aqueous solution of sodium carbonate. The reaction mixture is heated at reflux for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to yield 4-methoxy-2,2'-bipyrrole-5-carbaldehyde.

Final Condensation to this compound:

  • To a solution of 4-methoxy-2,2'-bipyrrole-5-carbaldehyde in ethanol, dodecylamine is added.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure, and the resulting residue is purified by flash column chromatography to afford this compound as a yellow solid. The yield for this final step is reported to be quantitative.[1]

Proposed Signaling Pathway for Cytotoxic Activity

This compound has been shown to exhibit cytotoxic effects against various cancer cell lines.[3][4] While the precise molecular mechanism has not been fully elucidated for this compound, many natural alkaloids with anticancer properties are known to induce apoptosis. A plausible mechanism involves the induction of the intrinsic (mitochondrial) apoptotic pathway. This proposed pathway is based on the known mechanisms of similar cytotoxic natural products.

Apoptosis_Pathway This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome_Formation Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome_Formation Caspase-3_Activation Caspase-3 Activation Apoptosome_Formation->Caspase-3_Activation Apoptosis Apoptosis Caspase-3_Activation->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

This guide serves as a foundational resource for researchers interested in the synthesis and biological evaluation of this compound and related compounds. The provided data and protocols facilitate the replication and further investigation of this promising class of natural products for potential therapeutic applications.

References

Safety Operating Guide

Proper Disposal of BE-18591: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific public information regarding the handling and disposal of a substance designated "BE-18591" is not available. This identifier may be an internal research code or a novel compound not yet documented in public safety literature. Therefore, this guide provides a framework for the safe disposal of a novel or uncharacterized chemical compound, which should be treated as potentially hazardous. Always consult your institution's Environmental Health and Safety (EHS) department and the manufacturer-provided Safety Data Sheet (SDS) for specific guidance.[1][2]

Immediate Safety and Handling

When dealing with a novel compound like this compound, it is crucial to assume it is hazardous until proven otherwise.[1] Adherence to strict safety protocols is the first line of defense.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[1][3] Additional respiratory protection may be necessary depending on the substance's physical form and the risk of aerosolization.

  • Containment: All manipulations of the compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Spill Management: Ensure a spill kit appropriate for a wide range of chemical classes is readily available. In case of a spill, follow your institution's established spill response procedures.

Step-by-Step Disposal Protocol

A systematic approach is essential for the safe and compliant disposal of chemical waste. This process begins with pre-disposal planning and continues through to final removal by EHS.

Step 1: Waste Characterization and Identification

Before generating waste, it's vital to have a disposal plan. The most critical document for this is the Safety Data Sheet (SDS), which typically provides disposal considerations in Section 13. If an SDS is unavailable, the compound must be treated as an unknown and potentially hazardous substance. The first step is to identify all components of the waste stream, including solvents, solutes, and reaction byproducts.

Step 2: Segregation and Labeling of Chemical Waste

Proper segregation is critical to prevent dangerous chemical reactions. Never mix different types of chemical waste, as incompatible chemicals can react violently.

  • Waste Containers: Choose containers that are compatible with the chemical waste. For instance, do not store corrosive materials in metal containers. Containers must be in good condition with no leaks or cracks and should be kept closed except when adding waste. Do not overfill containers; leave at least a 10% headspace.

  • Labeling: All waste containers must be clearly labeled as soon as waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical names of all contents (no abbreviations or formulas).

    • The approximate percentage of each component.

    • The date the waste was first added (accumulation start date).

Step 3: Storage and Secondary Containment

Store waste containers in a designated, well-ventilated secondary containment area. Secondary containment, such as a plastic tub, is necessary to contain any potential leaks or spills. Store corrosive waste below eye level and do not stack containers.

Step 4: Arranging for Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of hazardous chemical waste down the sink or in regular trash. Be prepared to provide EHS with all available information about the compound.

Waste Stream Category Container Type Typical Components Disposal Method
Halogenated Solvents Glass or chemically resistant plasticDichloromethane, ChloroformEHS Pickup
Non-Halogenated Solvents Glass or chemically resistant plasticAcetone, Ethanol, HexanesEHS Pickup
Aqueous Waste (with heavy metals) Chemically resistant plasticSolutions of heavy metal saltsEHS Pickup
Corrosive Waste (Acids) Acid-resistant plasticStrong acids (e.g., HCl, H₂SO₄)EHS Pickup
Corrosive Waste (Bases) Base-resistant plasticStrong bases (e.g., NaOH, KOH)EHS Pickup
Solid Chemical Waste Lined, puncture-resistant containerContaminated lab debris (gloves, paper towels)EHS Pickup
Uncharacterized "this compound" Waste As per most hazardous potential category (assume high hazard)Pure this compound, solutions containing this compoundEHS Pickup after consultation

This table provides a generalized summary. Always consult your institution's specific guidelines.

Experimental Protocols

As "this compound" is not identified in publicly available literature, there are no specific experimental protocols to cite. Research involving novel compounds would typically require the development of detailed methodologies for experiments such as:

  • In vitro activity assays: To determine the compound's biological effect on isolated molecules or cells.

  • Cell-based assays: To assess the compound's effects in a cellular context.

  • Pharmacokinetic studies: To understand how the compound is absorbed, distributed, metabolized, and excreted in an organism.

  • Toxicology studies: To evaluate the potential adverse effects of the compound.

For each of these, a detailed protocol would be established, including specifics on reagents, concentrations, incubation times, and analytical methods.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a novel or uncharacterized chemical compound like this compound.

cluster_0 Phase 1: Pre-Disposal & Assessment cluster_1 Phase 2: Waste Handling & Segregation cluster_2 Phase 3: Storage & Final Disposal start Start: Novel Compound 'this compound' to be Disposed sds Consult Safety Data Sheet (SDS) start->sds no_sds SDS Unavailable? Treat as Unknown Hazard sds->no_sds No ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe Yes ehs_consult Consult Institutional EHS Department no_sds->ehs_consult ehs_consult->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste by Hazard Class (e.g., Solvent, Corrosive, Solid) fume_hood->segregate container Select Compatible Waste Container segregate->container label_waste Label Container: 'Hazardous Waste', Contents, Date container->label_waste secondary_containment Store in Secondary Containment label_waste->secondary_containment storage_area Designated Waste Storage Area secondary_containment->storage_area pickup_request Submit Waste Pickup Request to EHS storage_area->pickup_request end_node End: Waste Collected by EHS for Proper Disposal pickup_request->end_node

Caption: Workflow for the disposal of a novel chemical compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling BE-18591

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of BE-18591, a potent tambjamine alkaloid with significant biological activity. All personnel must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.

This compound is a member of the tambjamine class of marine alkaloids, known for their cytotoxic, antimicrobial, and antitumor properties. Due to its potent bioactivity, stringent safety measures are mandatory during handling, storage, and disposal. This guide is intended for researchers, scientists, and drug development professionals to establish safe laboratory practices and operational workflows.

Essential Safety and Handling Protocols

Given the cytotoxic nature of this compound, all handling procedures must be conducted with the utmost care to prevent personnel exposure and environmental contamination. The following personal protective equipment (PPE) is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to minimize exposure risk.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for all procedures involving solid this compound or the potential for aerosol generation. Ensures a high assigned protection factor.
Half or Full-Facepiece RespiratorIf a PAPR is unavailable, a well-fitted respirator with P100/FFP3 particulate filters is the minimum requirement. Fit-testing is mandatory.
Hand Protection Double Nitrile GlovesWear two pairs of chemical-resistant nitrile gloves. The outer pair must be changed immediately upon contamination and at regular intervals.
Body Protection Disposable CoverallsChemical-resistant, disposable coveralls (e.g., Tyvek®) are required to protect against splashes and particulate contamination.
Dedicated Lab CoatA dedicated, disposable or professionally laundered lab coat should be worn over personal clothing and under the coveralls.
Eye Protection Chemical Splash Goggles or Full-Face ShieldUse tightly sealed chemical splash goggles. A full-face shield worn over goggles provides an additional layer of protection.
Foot Protection Disposable Shoe CoversMust be worn over dedicated, closed-toe laboratory footwear within the designated handling area and removed before exiting.
Engineering Controls

All work with this compound must be performed in a designated area with appropriate engineering controls to contain the compound.

  • Chemical Fume Hood or Glovebox: All manipulations of this compound, including weighing, dissolving, and aliquoting, must be conducted within a certified chemical fume hood or a glovebox to prevent inhalation exposure.

  • Closed Systems: Whenever feasible, utilize closed-system transfer devices for handling solutions of this compound to minimize the risk of spills and aerosol generation.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial for the safe handling of this compound.

  • Preparation: Before handling, ensure the designated work area is clean and decontaminated. Prepare all necessary equipment, reagents, and waste containers. A chemical spill kit must be readily accessible.

  • Donning PPE: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.

  • Compound Handling:

    • Weighing: If handling the solid form, weigh the compound in a containment device such as a disposable weighing boat within the chemical fume hood. Use anti-static techniques to prevent dispersal of the powder.

    • Dissolving: Add solvent to the solid compound slowly and carefully to avoid splashing.

  • Post-Handling:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using a validated cleaning agent.

    • Doffing PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

    • Personal Hygiene: Immediately wash hands and any potentially exposed skin with soap and water after removing PPE.

Disposal Plan: Managing this compound Waste

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

  • Waste Segregation:

    • Solid Waste: All contaminated solid materials, including gloves, coveralls, weighing boats, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

    • Sharps Waste: Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant sharps container labeled for cytotoxic waste.

  • Labeling: All waste containers must be clearly labeled with "Cytotoxic Hazardous Waste" and the full chemical name "this compound".

  • Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection by the institution's environmental health and safety department.

  • Spill Management: In the event of a spill, evacuate the area and alert safety personnel. Use a chemical spill kit appropriate for cytotoxic compounds, and wear full PPE during cleanup. All materials used for spill cleanup must be disposed of as cytotoxic hazardous waste.

Quantitative Data Summary

While a specific Safety Data Sheet for this compound is not publicly available, the following table summarizes general properties based on its classification as a tambjamine alkaloid.

PropertyGeneral Information for Tambjamine AlkaloidsNotes
Appearance Typically yellow to orange solids or oilsThe color is characteristic of the bipyrrole structure.
Molecular Weight Varies depending on the specific analogueThis compound has a specific molecular weight that should be confirmed from the product information.
Solubility Generally soluble in organic solventsSolvents such as methanol, ethanol, DMSO, and dichloromethane are commonly used. Solubility in aqueous solutions is typically low.
Bioactivity Cytotoxic, Antimicrobial, AntitumorThese properties necessitate handling as a potent compound.
Storage Temperature -20°C to 4°CStore in a cool, dry, and dark place to prevent degradation. Follow the supplier's specific storage recommendations.

Experimental Workflow for Safe Handling of this compound

G Experimental Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_area 1. Prepare Designated Work Area prep_ppe 2. Assemble Required PPE prep_area->prep_ppe prep_waste 3. Prepare Labeled Waste Containers prep_ppe->prep_waste prep_spill 4. Ensure Spill Kit is Accessible prep_waste->prep_spill don_ppe 5. Don Full PPE prep_spill->don_ppe weigh 6. Weigh/Aliquot this compound don_ppe->weigh dissolve 7. Prepare Solution weigh->dissolve experiment 8. Perform Experiment dissolve->experiment decon 9. Decontaminate Surfaces & Equipment experiment->decon dispose_waste 10. Segregate & Dispose of Waste decon->dispose_waste doff_ppe 11. Doff PPE Correctly dispose_waste->doff_ppe wash 12. Wash Hands Thoroughly doff_ppe->wash

Caption: A logical workflow for the safe handling of this compound.

Signaling Pathway for Safe Disposal of this compound Waste

G Logical Flow for this compound Waste Disposal cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal solid_waste Contaminated Solid Waste (Gloves, Gowns, etc.) solid_container Labeled Solid Hazardous Waste Bin solid_waste->solid_container liquid_waste Contaminated Liquid Waste (Solvents, Solutions) liquid_container Labeled Liquid Hazardous Waste Bottle liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, Pipettes) sharps_container Labeled Sharps Container sharps_waste->sharps_container storage_area Designated Hazardous Waste Storage Area solid_container->storage_area liquid_container->storage_area sharps_container->storage_area ehs_pickup EHS Department Pickup storage_area->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Caption: A flowchart for the proper disposal of this compound waste.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BE-18591
Reactant of Route 2
BE-18591

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.